1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Description
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Properties
IUPAC Name |
1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWITSTDWORDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626386 | |
| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-61-5 | |
| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Authored by a Senior Application Scientist
Foreword: The Therapeutic Potential of the Imidazo[1,2-a]quinoxaline Scaffold
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the imidazo[1,2-a]quinoxaline scaffold has emerged as a "privileged structure" due to its remarkable and diverse pharmacological profile.[1][2][3] This fused heterocyclic system is a cornerstone in the design of molecules with potent biological activities, including anticancer, antifungal, and kinase inhibitory properties.[4][5][6][7] The unique spatial arrangement of nitrogen atoms and the rigid, planar geometry of the imidazo[1,2-a]quinoxaline core allow for specific and high-affinity interactions with various biological targets. Our work and the work of others in the field have demonstrated that strategic substitutions on this scaffold can fine-tune the pharmacological activity, leading to the development of highly selective and efficacious drug candidates.[8][9] This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of a specific derivative, this compound, based on established methodologies for this class of compounds.
Part 1: A Proposed Synthetic Pathway
While the direct synthesis of this compound is not explicitly detailed in current literature, a robust and efficient synthetic strategy can be devised based on well-established reactions for analogous structures. The proposed pathway involves a multi-step sequence, commencing with the synthesis of a substituted imidazole intermediate, followed by a condensation and subsequent intramolecular cyclization.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-methyl-2-(ethoxycarbonylmethyl)-5-nitro-1H-imidazole
This initial step involves the construction of the substituted imidazole ring, a crucial building block for the final heterocyclic system.
-
Rationale: The selection of 2-amino-3-nitrotoluene and ethyl 2-chloroacetoacetate as starting materials is strategic. The amino and nitro groups on the toluene ring will ultimately form the quinoxaline portion of the final product, while the chloroacetoacetate provides the necessary components for the imidazole ring. The nitro group serves as a directing group and will be reduced in a subsequent step to facilitate cyclization.
-
Procedure:
-
To a solution of 2-amino-3-nitrotoluene (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium bicarbonate (2.5 eq).
-
To this stirring mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-methyl-2-(ethoxycarbonylmethyl)-5-nitro-1H-imidazole.
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Step 2: Synthesis of 5-amino-4-methyl-2-(ethoxycarbonylmethyl)-1H-imidazole
The reduction of the nitro group to an amine is a critical transformation to enable the subsequent cyclization.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
-
Procedure:
-
Dissolve the 4-methyl-2-(ethoxycarbonylmethyl)-5-nitro-1H-imidazole (1.0 eq) in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-methyl-2-(ethoxycarbonylmethyl)-1H-imidazole, which can often be used in the next step without further purification.
-
Step 3: Synthesis of this compound
This final step involves the intramolecular cyclization to form the desired tricyclic imidazo[1,2-a]quinoxalin-4(5H)-one core.
-
Rationale: The newly formed amino group is now positioned to undergo an intramolecular condensation with the ester functionality, leading to the formation of the quinoxalinone ring. This reaction is typically promoted by heat or an acid catalyst.
-
Procedure:
-
The crude 5-amino-4-methyl-2-(ethoxycarbonylmethyl)-1H-imidazole can be heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Alternatively, the cyclization can be effected by refluxing in a solvent like acetic acid or by using a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, and the product will often precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent if used.
-
Purify the final product by recrystallization or column chromatography to yield pure this compound.
-
Part 2: Comprehensive Characterization
Thorough characterization of the synthesized this compound is imperative to confirm its structure and purity. The following analytical techniques are essential for this purpose.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups, the aromatic protons on the quinoxaline ring, and the proton on the imidazole ring. The chemical shifts and coupling patterns will be indicative of their respective positions. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the methyl carbons, the aromatic and heterocyclic carbons, and the carbonyl carbon of the quinoxalinone ring. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the quinoxalinone, C-N stretching, and aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₁N₃O, MW: 213.24)[10]. Fragmentation patterns can provide further structural information. |
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule. For the ¹³C NMR spectrum, analyze the chemical shifts to identify the different carbon environments.
Part 3: Potential Biological Significance and Mechanism of Action
The imidazo[1,2-a]quinoxaline scaffold is a well-established pharmacophore in oncology and infectious disease research.[4][6] Derivatives of this class have shown potent activity against various cancer cell lines, particularly melanoma.[8][9] The mechanism of action for some of these compounds involves the inhibition of key cellular processes such as tubulin polymerization.[5][9] Furthermore, certain imidazo[1,2-a]quinoxalines have been identified as inhibitors of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.[7]
Illustrative Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB signaling pathway by imidazo[1,2-a]quinoxaline derivatives.
Given the established activities of its analogs, this compound represents a promising candidate for further investigation as a potential therapeutic agent. Its specific biological profile would need to be determined through in vitro and in vivo screening assays.
Conclusion
This technical guide has outlined a scientifically sound, albeit hypothetical, approach to the . By leveraging established synthetic methodologies for the imidazo[1,2-a]quinoxaline scaffold, we have provided a detailed experimental framework for its preparation. The comprehensive characterization plan ensures the structural integrity and purity of the target compound. The potential biological significance of this molecule, inferred from its structural class, underscores the importance of continued exploration of novel imidazo[1,2-a]quinoxaline derivatives in the quest for new medicines.
References
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Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-11. [Link]
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ResearchGate. (n.d.). Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity | Request PDF. [Link]
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MDPI. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. [Link]
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PubMed. (2023). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. [Link]
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PubMed. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. [Link]
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ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... [Link]
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ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF. [Link]
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PubMed Central. (n.d.). Rejuvenating the[4][5][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. [Link]
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PubMed. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
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MDPI. (n.d.). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
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1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, a heterocyclic compound belonging to the imidazo[1,2-a]quinoxaline class. While specific experimental data for this particular derivative is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers. The guide covers the core chemical structure, predicted physicochemical and spectral properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of the potential applications of this molecular scaffold in drug discovery, particularly in oncology and inflammatory diseases.
Introduction
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7][8][9][10][11][12] The fusion of an imidazole ring to a quinoxaline core creates a rigid, planar structure that serves as a versatile template for designing novel therapeutic agents. The specific compound, this compound (CAS No. 445430-61-5), is a member of this important class. This guide aims to provide a detailed technical resource on its chemical nature to facilitate further research and application development.
Chemical Structure and Properties
The fundamental structure of this compound consists of a tricyclic system where an imidazole ring is fused to a quinoxalinone core. The methyl groups are located at the 1- and 8-positions.
Structural Representation
Systematic Name: this compound
Synonyms: 4,5-dihydro-1,8-dimethylimidazo[1,2-a]quinoxalin-4-one
Molecular Formula: C₁₂H₁₁N₃O
Molecular Weight: 213.24 g/mol
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data, the following physicochemical properties are based on computational predictions and data from similar quinoxalinone derivatives.
| Property | Predicted Value | Source/Method |
| Topological Polar Surface Area (TPSA) | 50.16 Ų | ChemScene |
| LogP | 1.79264 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
| Melting Point | >250 °C (decomposes) | Inferred from similar compounds |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol | Inferred from similar compounds[10][13] |
Proposed Synthesis
A plausible synthetic route for this compound involves a two-step process starting from commercially available 4-methyl-1,2-phenylenediamine. This proposed pathway is based on established methodologies for the synthesis of quinoxalinone and imidazo[1,2-a]quinoxaline scaffolds.[8][14]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-methyl-3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H)-one
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To a solution of 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL), add a catalytic amount of hydrochloric acid.
-
Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.51 g, 10 mmol) in ethanol (20 mL) to the reaction mixture.[15]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-methyl-3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H)-one.
Step 2: Synthesis of this compound
This step involves a reduction of the oxime and a subsequent cyclization with a methylating agent, which can be a complex transformation. A possible approach is outlined below, though optimization would be required.
-
Suspend 6-methyl-3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H)-one (1.91 g, 10 mmol) in a suitable solvent like acetic anhydride.
-
Add a reducing agent, such as zinc dust, in portions while stirring.
-
The reaction is expected to proceed through the reduction of the oxime to an amine, which then cyclizes with the acetylating agent to form the imidazole ring. The N-methylation might occur in situ or require a subsequent step.
-
Alternatively, a more controlled cyclization could be achieved by first reducing the oxime to the corresponding amine, isolating it, and then reacting it with a suitable C1-synthon and methylating agent.
-
The final product would be purified by column chromatography on silica gel.
Note: The proposed protocol is illustrative and would require experimental validation and optimization.
Spectral Properties (Predicted)
The following spectral data are predicted based on the analysis of similar imidazo[1,2-a]quinoxaline and quinoxalinone derivatives found in the literature.[2][3][4][5][6][16][17]
1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H (position 5) | 10.5 - 11.5 | br s |
| Aromatic-H (positions 6, 7, 9) | 7.0 - 8.0 | m |
| Imidazole-H (position 2) | 7.5 - 8.5 | s |
| Methyl-H (position 1) | 2.5 - 3.0 | s |
| Methyl-H (position 8) | 2.3 - 2.8 | s |
13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (position 4) | 155 - 165 |
| Quaternary Carbons (quinoxaline & imidazole) | 120 - 150 |
| Aromatic CH Carbons | 110 - 135 |
| Methyl Carbons | 15 - 25 |
FTIR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch | 1650 - 1700 | Strong |
| C=N and C=C Stretch | 1500 - 1650 | Medium to Strong |
| Fingerprint Region | < 1500 | Complex |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 213. Fragmentation may involve the loss of the methyl groups and cleavage of the heterocyclic rings.[1]
Potential Applications in Drug Discovery
The imidazo[1,2-a]quinoxaline scaffold is a cornerstone in the development of various therapeutic agents. The structural features of this compound suggest it could be a valuable candidate for further investigation in several key areas of drug discovery.
Caption: Potential therapeutic applications of the imidazo[1,2-a]quinoxaline scaffold.
Oncology
Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]quinoxaline derivatives.[1][3][5] These compounds have been shown to act as kinase inhibitors and antiproliferative agents against various cancer cell lines, including melanoma.[12] The specific substitution pattern of this compound may confer selectivity towards certain kinases involved in cancer progression.
Inflammatory Diseases
The imidazo[1,2-a]quinoxaline core has been identified in inhibitors of phosphodiesterase 4 (PDE4) and IκB kinase (IKK), both of which are key targets in the treatment of inflammatory diseases.[4][8] Inhibition of these enzymes can modulate inflammatory pathways, suggesting that derivatives like this compound could be explored for conditions such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.
Conclusion
This compound is a promising, yet under-investigated, member of the medicinally important imidazo[1,2-a]quinoxaline class of compounds. This technical guide, by synthesizing available data on related structures, provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and predicted spectral characteristics. It is hoped that this resource will stimulate further experimental investigation into this compound and its potential as a lead structure in the development of novel therapeutics.
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Introduction: The Imidazo[1,2-a]quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[1,2-a]quinoxaline Derivatives
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the imidazo[1,2-a]quinoxaline core, a fused heterocyclic system, has garnered significant attention.[1] This rigid, planar scaffold is present in molecules with a wide spectrum of biological and pharmacological activities.[2] Its unique structure allows for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. Derivatives have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, making this scaffold a "privileged structure" in medicinal chemistry.[1][3]
This guide provides a comprehensive overview of the biological activities of novel imidazo[1,2-a]quinoxaline derivatives, synthesizing data from recent studies. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential.
Core Biological Activities and Mechanisms of Action
Research into the imidazo[1,2-a]quinoxaline scaffold has revealed potent activity in several key therapeutic areas, primarily through interaction with specific biological targets like protein kinases and microtubules.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively studied therapeutic application of imidazo[1,2-a]quinoxaline derivatives is in oncology. These compounds, often referred to as "imiqualines," exhibit potent cytotoxic activity against a range of cancer cell lines, particularly melanoma. Their anticancer effects are often mediated through distinct mechanisms, including microtubule disruption and inhibition of critical signaling kinases.
A significant class of imidazo[1,2-a]quinoxaline derivatives exerts its anticancer effects by interfering with microtubule dynamics, a validated target for cancer chemotherapy.[4][5] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest and apoptosis.
Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization.[6] For instance, the derivative EAPB0203 demonstrated potent cytotoxic activity against the A375 melanoma cell line.[7] Interestingly, second-generation compounds like EAPB02303 were developed that, while highly cytotoxic to melanoma cells, do not inhibit tubulin polymerization, indicating a different mechanism of action and highlighting the scaffold's versatility.[8]
Protein kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Several imidazo[1,2-a]quinoxaline derivatives have been designed as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have been synthesized.[9] Several of these compounds displayed potent EGFR inhibitory activity comparable to the standard drug erlotinib. Notably, compound 6b from this series showed significant inhibitory potential against the gefitinib-resistant H1975 non-small cell lung cancer (NSCLC) cell line, which harbors the EGFRL858R/T790M mutation.[9] This suggests their potential in overcoming acquired resistance to existing EGFR inhibitors.
-
IκB Kinase (IKK) Inhibition: The transcription factor NF-κB is a key player in inflammation and cancer, and its activation is controlled by the IκB kinase (IKK) complex.[10][11] Imidazo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of IKK1 and IKK2, offering a pathway to modulate NF-κB signaling in cancer and inflammatory diseases.[10]
The anticancer potential of these derivatives has been validated in numerous studies.
-
In Vitro Cytotoxicity: Compounds such as EAPB0203 have shown potent cytotoxic activity against a panel of human cancer cell lines, including melanoma (A375, M4Be), colon (LS174T), breast (MCF7), and lymphoma (Raji).[7] In some cases, these derivatives were significantly more active than reference drugs like fotemustine and imiquimod.[7]
-
In Vivo Studies: The in vivo efficacy of lead compounds has been demonstrated in xenograft models. Treatment with EAPB0203 led to a significant decrease in tumor size in mice xenografted with M4Be melanoma cells compared to vehicle control and fotemustine treatments.[7]
Table 1: Selected Anticancer Activities of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| EAPB0203 | A375 (Melanoma) | IC50 | 200 nM | [12] |
| EAPB0203 | M4Be (Melanoma) | - | More potent than imiquimod | [7] |
| Compound 6b | H1975 (NSCLC, gefitinib-resistant) | IC50 | 3.65 µM | [9] |
| Compound 7j | EGFRWT Kinase | IC50 | 193.18 nM | [9] |
| Compound 9a | EGFRWT Kinase | IC50 | 223.32 nM | [9] |
SAR studies have provided valuable insights for optimizing the anticancer potency of this scaffold:
-
Substituents at position 1 and 4 of the quinoxaline ring are critical for activity. A phenethyl group at position 1 and a methylamine at position 4, as seen in EAPB0203, resulted in the highest activity in one study.[7]
-
For EGFR inhibitors, compounds with a benzylidene amino functionality were generally found to be potent.[9]
-
The fully aromatic imidazo[1,2-a]quinoxaline core tends to be more potent than its dihydro- counterparts.[9]
Anti-inflammatory Activity: Modulating Key Inflammatory Pathways
Chronic inflammation is a driver of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Imidazo[1,2-a]quinoxaline derivatives have emerged as potential anti-inflammatory agents by modulating the production and action of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[13][14]
These compounds exert their anti-inflammatory effects through multiple mechanisms:
-
Impairment of TNF-α: Certain derivatives can dose-dependently prevent TNF-α-triggered cell death and impair its production.[13]
-
Phosphodiesterase 4 (PDE4) Inhibition: Some of the first-designed imidazo[1,2-a]quinoxalines were found to be potent inhibitors of PDE4.[13] PDE4 inhibition leads to an increase in intracellular cAMP, which suppresses the transcription of TNF-α mRNA.
-
Modulation of PI3K and p38 MAPK Pathways: Further investigation revealed that the anti-inflammatory effects do not always correlate with PDE4 inhibition. These compounds can also inhibit the PI3K pathway while activating the p38 MAPK pathway, a combination of effects that contributes to the overall reduction in TNF-α production and action.[13]
Diagram 1: Anti-inflammatory Mechanism of Imidazo[1,2-a]quinoxalines
Caption: Modulation of inflammatory pathways by imidazo[1,2-a]quinoxaline derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. The imidazo[1,2-a]quinoxaline scaffold has been explored for this purpose, with certain derivatives showing promising antibacterial and antifungal activity.[15][16]
Studies have shown that the antimicrobial properties are highly dependent on the substituents.
-
The presence of a pyridinium moiety appears to be crucial for activity.[15]
-
The nature of alkyl substituents on the pyridine ring and at position 5 of the imidazo[1,5-a]quinoxaline system significantly influences the antimicrobial potency.[15][16]
-
Some derivatives displayed effective bacteriostatic activity, with Minimum Inhibitory Concentration (MIC) values comparable to reference drugs.[15] For example, compounds 3d, 3e, 3m, and 3n in one study showed notable bacteriostatic effects.[15]
Table 2: Antimicrobial Activity of Selected Imidazo[1,5-a]quinoxaline Derivatives
| Compound Class | Target Organism | Activity Metric | Value Range | Reference |
| N-alkyl-pyridinium salts | Bacteria | MIC | 0.78–500 µg/mL | [16] |
| N-alkyl-pyridinium salts | Fungi | MIC | 0.97–500 µg/mL | [16] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-described protocols are essential. Below are representative methodologies for evaluating the core biological activities of imidazo[1,2-a]quinoxaline derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation.
Objective: To determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) of novel derivatives against a cancer cell line (e.g., A549).
Methodology:
-
Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.
Protocol 2: EGFR Kinase Inhibition Assay (Biochemical Assay)
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Objective: To determine the IC50 of novel derivatives against the EGFR kinase.
Methodology:
-
Reagents: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Reagents include recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the EGFR enzyme. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the inhibition against the log of the compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The imidazo[1,2-a]quinoxaline scaffold is a remarkably versatile and promising platform for the development of novel therapeutic agents. The extensive research highlighted in this guide demonstrates its potential in producing potent anticancer, anti-inflammatory, and antimicrobial compounds. The ability to modulate diverse biological targets, including microtubules, EGFR, IKK, and PDE4, underscores the chemical tractability of this core structure.
Future research should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and enhance the therapeutic window.
-
Overcoming Drug Resistance: Further exploring derivatives that are active against resistant cancer cell lines and microbial strains.
-
Pharmacokinetic Optimization: Enhancing the drug-like properties (solubility, metabolic stability, bioavailability) of lead compounds to improve their in vivo performance.
-
Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]quinoxaline derivatives with existing therapeutic agents to develop more effective treatment regimens.
The continued exploration of the chemical space around the imidazo[1,2-a]quinoxaline nucleus holds great promise for delivering the next generation of innovative medicines.
References
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Foreword: The Strategic Importance of the Imidazo[1,2-a]quinoxaline Scaffold
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]quinoxalin-4-ones
The fusion of imidazole and quinoxaline rings creates the imidazo[1,2-a]quinoxaline scaffold, a privileged heterocyclic system in modern medicinal chemistry. This structural motif is the cornerstone of compounds exhibiting a vast spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1] Specifically, derivatives have been investigated as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), highlighting their potential in treating cardiovascular and inflammatory diseases.[2][3] The rigid, planar structure of this scaffold allows for precise spatial orientation of substituents, making it an ideal platform for designing targeted therapeutics that can effectively interact with biological macromolecules.
This guide provides a comprehensive review of the synthetic methodologies developed to construct this valuable core, with a specific focus on the imidazo[1,2-a]quinoxalin-4-one variant. While the synthesis of the parent imidazo[1,2-a]quinoxaline system is well-documented, the introduction of a carbonyl group at the C4 position presents unique synthetic challenges and opportunities. We will explore established routes to the core scaffold and then delve into specific strategies aimed at accessing the synthetically challenging but highly valuable 4-oxo analogue.
Part I: Foundational Methodologies for the Imidazo[1,2-a]quinoxaline Core
A thorough understanding of the synthesis of the parent scaffold is essential before tackling the more complex 4-oxo derivative. The primary strategies involve building the imidazole ring onto a pre-existing quinoxaline or constructing the fused system through multi-component reactions.
Cyclocondensation Reactions: The Classical Approach
Cyclocondensation represents one of the most direct and historically significant methods for synthesizing fused heterocycles. The core principle involves the reaction of a binucleophilic starting material with a bielectrophilic partner to form the new ring system.
Causality and Mechanism: The most common pathway involves the reaction of a 2-aminoquinoxaline derivative with an α-halocarbonyl compound (a variation of the Tschitschibabin reaction). The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the quinoxaline attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the endocyclic quinoxaline nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]quinoxaline system.
Representative Protocol: Synthesis of 2-phenylimidazo[1,2-a]quinoxaline
-
To a solution of 2-aminoquinoxaline (1.0 mmol) in anhydrous ethanol (15 mL), add 2-bromoacetophenone (1.1 mmol). Rationale: Ethanol serves as a suitable polar protic solvent for the SN2 and cyclization steps.
-
Add sodium bicarbonate (2.0 mmol) to the mixture. Rationale: A mild base is required to neutralize the HBr formed during the reaction, preventing protonation of the starting amine and driving the reaction forward.
-
Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC). Rationale: Thermal energy is necessary to overcome the activation energy for both the initial substitution and the subsequent cyclization-dehydration cascade.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the crude product.
-
Recrystallize from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-phenylimidazo[1,2-a]quinoxaline.
Data Summary: Cyclocondensation Examples
| Starting Amine | α-Halocarbonyl | Base | Solvent | Yield (%) |
| 2-Aminoquinoxaline | 2-Bromoacetophenone | NaHCO₃ | Ethanol | ~85-95 |
| 2-Amino-6-methylquinoxaline | 2-Chloro-1-(4-chlorophenyl)ethanone | K₂CO₃ | DMF | ~80-90 |
| 2-Aminoquinoxaline | Ethyl 2-bromoacetate | NaHCO₃ | Ethanol | ~75-85 |
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions, particularly those utilizing isocyanides, have revolutionized the synthesis of complex heterocyclic libraries.[4] These reactions combine three or more starting materials in a single pot to form a product that incorporates portions of all reactants, offering exceptional atom economy and operational simplicity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for synthesizing fused imidazoles.[5][6]
Causality and Mechanism: The GBB reaction involves the acid-catalyzed condensation of an amine (e.g., 2-aminoquinoxaline), an aldehyde, and an isocyanide. The reaction initiates with the formation of a Schiff base from the amine and aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide carbon. The resulting nitrilium ion intermediate is then trapped intramolecularly by the endocyclic nitrogen of the quinoxaline ring. A final proton transfer step yields the fused imidazo[1,2-a]quinoxaline product. This pathway allows for the introduction of three points of diversity in a single, efficient step.
Diagram: Generalized GBB Reaction Mechanism
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.
Representative Protocol: GBB Synthesis of a Substituted Imidazo[1,2-a]quinoxaline
-
In a microwave vial, combine 2-aminoquinoxaline (1.0 mmol), benzaldehyde (1.1 mmol), and tert-butyl isocyanide (1.2 mmol) in methanol (5 mL). Rationale: Methanol is an effective solvent for the GBB reaction, and a microwave vial is used for efficient heating.
-
Add scandium(III) triflate (0.1 mmol, 10 mol%) as a catalyst. Rationale: A Lewis or Brønsted acid is required to catalyze the formation of the initial Schiff base and activate it for isocyanide attack.[5]
-
Seal the vial and heat in a microwave reactor at 100°C for 30 minutes. Rationale: Microwave irradiation accelerates the reaction, significantly reducing reaction times compared to conventional heating.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the desired 1-(tert-butyl)-2-phenylimidazo[1,2-a]quinoxaline.
Part II: Targeted Synthesis of Imidazo[1,2-a]quinoxalin-4-ones
The synthesis of the 4-oxo derivative is not as widely reported, requiring more specialized strategies. The most logical approaches involve either building the imidazole ring onto a pre-formed quinoxalin-2-one core or performing a post-cyclization oxidation.
Intramolecular Cyclization from 3-Aminoquinoxalin-2-one Precursors
This strategy is arguably the most direct and controllable method for ensuring the final product contains the C4-carbonyl group. By starting with a quinoxalin-2-one, the desired oxidation state is already present in the core structure.
Causality and Mechanism: The synthesis begins with a 3-aminoquinoxalin-2-one. This precursor can be prepared from the reaction of o-phenylenediamine with derivatives of cyanoacetic acid. The 3-aminoquinoxalin-2-one then serves as the binucleophile. Reaction with an α-dicarbonyl compound, such as glyoxal or a substituted analogue, would lead to a condensation reaction with the exocyclic amine, forming a Schiff base. Subsequent intramolecular cyclization of the endocyclic amide nitrogen onto the second carbonyl group, followed by dehydration, would yield the target imidazo[1,2-a]quinoxalin-4-one. This method provides excellent regiochemical control.
Diagram: Proposed Synthesis of Imidazo[1,2-a]quinoxalin-4-one
Caption: Proposed workflow starting from a quinoxalinone precursor.
Hypothetical Protocol: Synthesis of Imidazo[1,2-a]quinoxalin-4-one
This protocol is based on established chemical principles for analogous heterocyclic syntheses, as direct literature examples are sparse.
-
To a solution of 3-aminoquinoxalin-2-one (1.0 mmol) in a mixture of acetic acid (10 mL) and ethanol (5 mL), add a 40% aqueous solution of glyoxal (1.2 mmol). Rationale: Acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.
-
Heat the reaction mixture to 90°C and maintain for 4-6 hours, monitoring by TLC. Rationale: Thermal energy is required for the dehydration steps involved in both Schiff base formation and the final aromatization.
-
Cool the reaction to room temperature and pour into ice-water (50 mL). Rationale: This step precipitates the solid product by decreasing its solubility.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases. Rationale: Neutralization of the acetic acid catalyst is necessary for clean product isolation.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like DMF/water to yield pure imidazo[1,2-a]quinoxalin-4-one.
Post-Cyclization Oxidation of Imidazo[1,2-a]quinoxalines
An alternative, though potentially less selective, approach involves the synthesis of the parent imidazo[1,2-a]quinoxaline scaffold using methods from Part I, followed by a targeted oxidation of the C4 position.
Causality and Challenges: This strategy relies on the inherent reactivity of the C4 position of the electron-rich heterocyclic system. The challenge lies in achieving regioselective oxidation without affecting other positions on the fused ring system. The imidazole ring is generally electron-rich and can be susceptible to oxidation itself. Therefore, the choice of oxidant and reaction conditions is critical to favor the formation of the desired lactam (amide) at C4. Potential oxidants could include peroxy acids (e.g., m-CPBA) or specialized chromium reagents, but this would require extensive optimization to prevent side reactions and ensure a viable yield. This route represents a significant area for future research and methodology development.
Conclusion and Future Outlook
The imidazo[1,2-a]quinoxaline framework remains a highly attractive scaffold for the development of new therapeutic agents. The synthesis of the parent ring system is well-established, with powerful methods like cyclocondensation and multi-component reactions providing robust access to a wide array of derivatives.[1][7]
However, the synthesis of the specific imidazo[1,2-a]quinoxalin-4-one isomer is a more nuanced and less-explored field. While post-cyclization oxidation presents a possible route, it is fraught with potential regioselectivity issues. The most promising and logical strategy for accessing this target with high fidelity is to employ a convergent synthesis starting from a 3-aminoquinoxalin-2-one precursor. This approach embeds the desired C4-carbonyl from the outset, circumventing the challenges of late-stage oxidation.
For researchers and drug development professionals, the development of novel, high-yield, and scalable syntheses for imidazo[1,2-a]quinoxalin-4-ones represents a significant opportunity. Future work should focus on optimizing the cyclization conditions from quinoxalinone precursors and exploring new catalytic systems that can facilitate this transformation under milder conditions. Success in this area will unlock the full potential of this valuable heterocyclic scaffold for medicinal chemistry applications.
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A Technical Guide to the Spectroscopic Analysis of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one. The imidazo[1,2-a]quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, appearing in compounds investigated for anticancer and antifungal activities.[1][2] As such, precise characterization of novel derivatives is paramount. This document details the application of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula, establish atomic connectivity, and provide a complete and validated structural assignment. Protocols and data interpretation strategies are presented from the perspective of a senior application scientist to ensure both technical accuracy and practical utility.
Introduction: The Imidazo[1,2-a]quinoxaline Scaffold
The fusion of imidazole and quinoxaline rings creates the imidazo[1,2-a]quinoxaline heterocyclic system. This structural motif is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] Derivatives have been synthesized and evaluated for various therapeutic applications, making the development of robust analytical protocols essential for quality control and structure-activity relationship (SAR) studies.[5]
The target of this guide, this compound, presents a specific analytical challenge in unequivocally placing the two methyl groups and confirming the position of the carbonyl group within the fused ring system. This guide will systematically address this challenge using a combination of modern spectroscopic techniques.
Molecular Structure and Atom Numbering
For clarity throughout this guide, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with IUPAC-based atom numbering.
Mass Spectrometry (MS) Analysis
The first step in structural analysis is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry is the ideal tool for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the protonated molecule [M+H]⁺ and confirm its elemental composition, C₁₃H₁₁N₃O.
Experimental Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode (ESI+).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy.
Expected Data: The monoisotopic mass of C₁₃H₁₁N₃O is 225.0902 Da. The ESI+ spectrum is expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₁₃H₁₂N₃O]⁺: 226.0975
-
Expected Result: An observed mass within 5 ppm of the calculated value provides strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Objective: To gain structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This can help confirm the presence of the fused ring system and the nature of the substituents.
Experimental Protocol:
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).
-
Method: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 226.1) as the precursor and applying collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
Predicted Fragmentation Pathway: The fragmentation of N-heterocyclic compounds is often driven by the stability of the aromatic systems.[6][7] A plausible fragmentation pathway for this compound is initiated by losses of small, stable molecules or radicals.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target compound.
-
Loss of CO (28 Da): A common fragmentation for carbonyl-containing compounds, leading to a fragment at m/z ~198.1.
-
Loss of a Methyl Radical (15 Da): Cleavage of one of the methyl groups would result in an ion at m/z ~211.1.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9][10]
Experimental Protocols
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for N-heterocycles due to its high solubilizing power. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
-
1D Spectra:
-
¹H NMR: Acquire with a standard pulse program.
-
¹³C NMR: Acquire with proton decoupling. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (vicinal and geminal).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments and assigning quaternary carbons.[13][14]
-
Predicted NMR Data and Interpretation (in DMSO-d₆)
The following tables summarize the predicted chemical shifts and correlations. These predictions are based on the analysis of similar quinoxaline and imidazopyridine structures found in the literature.[15]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Assignment | COSY Correlations |
|---|---|---|---|---|
| H-6 | ~7.8 | d (J ≈ 8.5 Hz) | Ar-H | H-7 |
| H-7 | ~7.4 | t (J ≈ 8.0 Hz) | Ar-H | H-6, H-9 |
| H-9 | ~7.6 | d (J ≈ 7.5 Hz) | Ar-H | H-7 |
| H-2 | ~7.9 | s | Imidazole-H | None |
| N-H | ~11.5 | br s | Amide-H | None |
| C1-CH₃ | ~2.5 | s | Methyl | None |
| C8-CH₃ | ~2.4 | s | Methyl | None |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted δ (ppm) | C-Type | Assignment | Key HMBC Correlations |
|---|---|---|---|
| ~155 | C | C4 (Carbonyl) | H-6, N-H |
| ~145 | C | C5a | H-6, H-7, N-H |
| ~140 | C | C9b | H-9, H-2, C1-CH₃ |
| ~135 | C | C1 | H-2, C1-CH₃ |
| ~130 | CH | C7 | H-6, H-9, C8-CH₃ |
| ~128 | C | C9a | H-7, H-9 |
| ~125 | CH | C6 | H-7, N-H |
| ~120 | CH | C9 | H-7, C8-CH₃ |
| ~118 | C | C8 | H-7, H-9, C8-CH₃ |
| ~115 | CH | C2 | C1-CH₃ |
| ~20 | CH₃ | C8-CH₃ | H-9, H-7 |
| ~15 | CH₃ | C1-CH₃ | H-2 |
Key 2D NMR Correlations for Structure Confirmation
The definitive placement of the substituents and confirmation of the core structure relies on specific long-range correlations observed in the HMBC spectrum.
Caption: Key expected HMBC correlations for structural confirmation.
-
Placement of C1-CH₃: The protons of the methyl group at C1 should show correlations to the quaternary carbon C1 and the protonated carbon C2. The proton at C2 (H-2) will, in turn, show a crucial correlation to the bridgehead carbon C9b, linking the imidazole ring to the quinoxaline system.
-
Placement of C8-CH₃: The protons of the methyl group at C8 are expected to correlate to C8 itself, as well as the neighboring carbons C7 and C9. This unequivocally places this methyl group on the benzene portion of the quinoxaline ring.
-
Placement of the Carbonyl (C4): The proton on C6 (H-6) should show a three-bond correlation to the carbonyl carbon C4, confirming its position. The amide proton (N-H) should also correlate to C4 and C5a.
Data Integration and Conclusion
The analytical workflow for structural elucidation is a process of synergistic data integration.
Caption: Integrated workflow for spectroscopic structure elucidation.
By following this workflow, a complete and unambiguous structural assignment can be achieved. HRMS provides the high-confidence elemental formula. 1D and 2D NMR experiments then build the molecular structure piece by piece: COSY identifies proton networks, HSQC links protons to their carbons, and HMBC provides the final, crucial long-range correlations to assemble the complete scaffold and definitively place all substituents. The MS/MS fragmentation data serves as a secondary confirmation of the core structure. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.
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PubMed Central. (n.d.). Rejuvenating the[9][15]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Retrieved from
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Unlocking the Therapeutic Potential of Imidazo[1,2-a]quinoxalines: A Technical Guide to Putative Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the potential therapeutic targets for this versatile class of compounds, moving beyond a mere cataloging of activities to an analysis of the underlying mechanisms and the experimental pathways to validate them. As Senior Application Scientists, our focus is to bridge the gap between promising lead compounds and clinically relevant drug candidates by elucidating their precise molecular interactions.
The Imidazo[1,2-a]quinoxaline Core: A Launchpad for Diverse Bioactivity
The unique electronic and structural features of the imidazo[1,2-a]quinoxaline core make it an ideal starting point for the design of targeted therapies. Its rigid, planar structure allows for defined interactions with protein binding sites, while the strategic placement of substituents can fine-tune potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated the potent in vitro and in vivo antitumor activities of imidazo[1,2-a]quinoxaline derivatives against a range of cancer cell lines, including melanoma, colon, breast, and lung cancer.[1][2]
Key Putative Therapeutic Targets and Mechanisms of Action
Our analysis of the current literature and preclinical data points to several key cellular components and signaling pathways as potential targets for imidazo[1,2-a]quinoxaline compounds.
The Cytoskeleton: Targeting Tubulin Polymerization
Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in the esteemed class of microtubule-targeting agents.[3] Unlike some first-generation compounds, newer derivatives like EAPB02303 have shown a distinct mechanism of action that does not involve tubulin inhibition, suggesting that the scaffold can be tailored to different targets.[4]
Causality behind Experimental Choices: The rationale for investigating tubulin as a target stems from the well-established role of microtubules in cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy.
Self-Validating System: A robust approach to confirming tubulin as a direct target involves a combination of in vitro polymerization assays, immunofluorescence microscopy to visualize microtubule architecture in treated cells, and computational docking studies to predict binding modes at the colchicine-binding site.[3]
DNA Maintenance and Replication: Dual Inhibition of Topoisomerases
Certain imidazo[1,2-a]quinoxaline compounds have emerged as dual inhibitors of human topoisomerases I and II.[5] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. Their simultaneous inhibition can lead to the accumulation of DNA damage and trigger apoptotic cell death.[5]
Causality behind Experimental Choices: Targeting topoisomerases is a cornerstone of cancer chemotherapy. The development of dual inhibitors is particularly attractive as it may circumvent resistance mechanisms associated with the inhibition of a single isozyme.[5]
Self-Validating System: Confirmation of topoisomerase inhibition involves in vitro decatenation assays and DNA relaxation assays. Cellular validation can be achieved by detecting markers of DNA damage, such as γ-H2AX foci, and assessing the induction of apoptosis through flow cytometry or Western blot analysis of caspase activation.[5]
Receptor Tyrosine Kinases: Modulating EGFR Signaling
The epidermal growth factor receptor (EGFR) is a well-established oncogenic driver, and its inhibition is a key therapeutic strategy in several cancers. A series of non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have been designed and synthesized, demonstrating potent activity against both wild-type and mutant forms of the receptor.[6][7]
Causality behind Experimental Choices: The overexpression and mutation of EGFR are common in various cancers, making it a prime target for therapeutic intervention. The development of inhibitors effective against resistant mutants (e.g., T790M) is a critical unmet need.[7]
Self-Validating System: Direct target engagement can be confirmed through in vitro kinase assays using recombinant EGFR. Cellular activity can be assessed by monitoring the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, ERK) via Western blotting. Antiproliferative assays in cancer cell lines with defined EGFR status provide further validation.[6]
Pro-survival Signaling: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine and related heterocyclic compounds have been shown to inhibit this pathway, often through direct inhibition of PI3K and/or mTOR kinases.[8][9][10] The structural similarity of imidazo[1,2-a]quinoxalines suggests they may also function as inhibitors of this critical signaling nexus.
Causality behind Experimental Choices: The frequent dysregulation of the PI3K/Akt/mTOR pathway in cancer makes it a highly attractive target for drug development. Dual inhibition of PI3K and mTOR can offer a more profound and durable antitumor response compared to targeting a single kinase in the pathway.[9][10]
Self-Validating System: The inhibitory effect on the PI3K/Akt/mTOR pathway can be validated by examining the phosphorylation levels of key downstream effectors such as Akt, mTOR, S6K, and 4E-BP1 in treated cancer cells. In vitro kinase assays with purified PI3K and mTOR enzymes can confirm direct inhibition.
Inflammatory Signaling: Targeting IKK1 and IKK2
The transcription factor NF-κB plays a crucial role in inflammation and cancer. The IκB kinase (IKK) complex, composed of IKK1 and IKK2, is a key activator of the NF-κB pathway. Imidazo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of both IKK1 and IKK2.[11]
Causality behind Experimental Choices: Chronic inflammation is a known driver of tumorigenesis, and the NF-κB pathway is a central mediator of this process. Inhibiting IKK offers a strategic approach to suppress pro-inflammatory and pro-survival signaling in cancer cells.
Self-Validating System: Direct inhibition of IKK1 and IKK2 can be confirmed using in vitro kinase assays. Cellular activity can be assessed by measuring the phosphorylation and degradation of IκBα, the nuclear translocation of NF-κB subunits (e.g., p65), and the expression of NF-κB target genes.
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is essential for the definitive identification and validation of the molecular targets of novel imidazo[1,2-a]quinoxaline compounds.[12][13][14]
Affinity-Based Target Identification
This classical approach utilizes a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture.[12][15][16]
Step-by-Step Methodology for Affinity Chromatography:
-
Probe Synthesis: Synthesize an analog of the imidazo[1,2-a]quinoxaline compound with a linker at a position that does not interfere with its biological activity. Covalently attach this linker to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a protein lysate from a relevant cancer cell line.
-
Incubation: Incubate the lysate with the affinity matrix to allow the target protein(s) to bind to the immobilized compound.
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix.
-
Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[15]
Label-Free Target Identification Methods
These methods avoid chemical modification of the small molecule, which can sometimes alter its binding properties.[12][15]
Step-by-Step Methodology for Drug Affinity Responsive Target Stability (DARTS):
-
Lysate Preparation: Prepare a protein lysate from the target cells.
-
Incubation: Incubate aliquots of the lysate with varying concentrations of the imidazo[1,2-a]quinoxaline compound.
-
Protease Digestion: Treat the lysates with a protease (e.g., thermolysin). The binding of the compound to its target protein can confer protection from proteolytic degradation.
-
Analysis: Analyze the protein profiles of the digested lysates using SDS-PAGE or mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.[16]
Visualizing the Pathways and Workflows
To aid in the conceptualization of the complex biological processes and experimental designs discussed, the following diagrams are provided.
Caption: Potential molecular targets of imidazo[1,2-a]quinoxaline compounds in cancer cells.
Caption: A generalized workflow for the identification and validation of therapeutic targets.
Conclusion and Future Directions
The imidazo[1,2-a]quinoxaline scaffold holds immense promise for the development of novel anticancer therapeutics. The diverse range of potential molecular targets, including tubulin, topoisomerases, EGFR, the PI3K/Akt/mTOR pathway, and IKK, underscores the versatility of this chemical entity. A systematic and rigorous approach to target identification and validation, employing a combination of affinity-based and label-free techniques, will be crucial in advancing the most promising compounds into clinical development. Future research should focus on elucidating the precise binding modes of these compounds with their targets, optimizing their selectivity profiles, and evaluating their efficacy in relevant preclinical and clinical models.
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- In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline deriv
- Target identification of small molecules: an overview of the current applic
- Anticancer activity of imidazole fused quinoxalines via human topoisomerase inhibition. Indian Chemical Society.
- Target Identification and Validation (Small Molecules). University College London.
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- Small-molecule Target and Pathway Identific
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- Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI.
- New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubMed.
- Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed Central.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
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The Imidazo[1,2-a]quinoxaline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of this important scaffold, from its initial discovery and the evolution of its synthesis to its current standing as a promising core for the development of novel therapeutics. We will delve into the key synthetic methodologies, providing detailed experimental protocols and mechanistic insights. Furthermore, we will examine the rich pharmacology of imidazo[1,2-a]quinoxaline derivatives, with a particular focus on their application as anti-cancer agents, kinase inhibitors, and phosphodiesterase inhibitors, supported by quantitative data and pathway analysis.
Introduction: The Emergence of a Privileged Scaffold
The fusion of an imidazole ring with a quinoxaline moiety gives rise to the imidazo[1,2-a]quinoxaline tricycle, a rigid, planar system with a unique electronic distribution that makes it an attractive candidate for molecular recognition by biological targets. The inherent structural features of this scaffold, including its hydrogen bond accepting and donating capabilities, as well as its potential for π-π stacking interactions, have made it a fertile ground for the design of bioactive molecules. Over the past few decades, research has demonstrated the remarkable versatility of the imidazo[1,2-a]quinoxaline core, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This guide aims to provide a comprehensive overview of the journey of this scaffold from a chemical curiosity to a cornerstone of modern drug discovery.
Discovery and Historical Perspective
While the quinoxaline ring system has been a staple in heterocyclic chemistry for over a century, the specific imidazo[1,2-a]quinoxaline isomer's journey is more recent. Early explorations into fused imidazole systems laid the groundwork for its eventual synthesis. A pivotal moment in the history of this scaffold can be traced back to the mid-20th century, with foundational work on related fused heterocyclic systems.
Subsequent to these early explorations, the systematic investigation into the synthesis and properties of imidazo[1,2-a]quinoxalines gained momentum in the latter half of the 20th century and has accelerated significantly in the 21st century with the advent of modern synthetic techniques.
Synthetic Methodologies: A Journey of Innovation
The construction of the imidazo[1,2-a]quinoxaline core has been approached through various synthetic strategies, evolving from classical condensation reactions to more sophisticated and efficient modern methodologies.
Classical Approaches: Condensation Reactions
The most traditional and straightforward method for the synthesis of the imidazo[1,2-a]quinoxaline scaffold involves the condensation of a 2-aminoquinoxaline derivative with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic nitrogen of the 2-aminoquinoxaline, followed by an intramolecular cyclization and dehydration to afford the aromatic tricyclic system.
Experimental Protocol: Classical Condensation
-
Step 1: N-Alkylation: To a solution of 2-aminoquinoxaline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired α-haloketone or α-haloester (1.1 eq).
-
Step 2: Cyclization: The reaction mixture is typically heated to reflux for several hours to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
Modern Synthetic Strategies
The drive for higher yields, greater molecular diversity, and more environmentally benign processes has led to the development of several modern synthetic routes to the imidazo[1,2-a]quinoxaline scaffold.
A versatile approach involves the construction of a substituted quinoxaline precursor that already contains the atoms necessary for the formation of the imidazole ring. Subsequent intramolecular cyclization, often under basic or acidic conditions, leads to the formation of the desired tricycle.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[1] Several research groups have successfully applied this technology to the synthesis of imidazo[1,2-a]quinoxalines, significantly reducing reaction times from hours to minutes.[2]
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]quinoxaline Derivatives [3]
-
Step 1: Reactant Mixture: In a microwave-safe vial, combine the substituted 2-chloroquinoxaline (1.0 eq), the appropriate amine or amino acid ester (1.2 eq), and a suitable base such as diisopropylethylamine (DIPEA) in a solvent like DMF.
-
Step 2: Microwave Irradiation: The sealed vial is subjected to microwave irradiation at a specific temperature (e.g., 150 °C) for a short duration (e.g., 15-60 minutes).
-
Step 3: Isolation and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by flash chromatography.
Multi-component reactions, where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to molecular diversity. The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, has been successfully employed for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]quinoxalines.[4]
DOT Diagram: General Synthetic Workflow
Caption: Overview of synthetic approaches to the imidazo[1,2-a]quinoxaline core.
Medicinal Chemistry and Therapeutic Applications
The imidazo[1,2-a]quinoxaline scaffold has proven to be a rich source of biologically active compounds, with a particular emphasis on oncology and inflammatory diseases.
Anti-Cancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]quinoxaline derivatives as potent anti-cancer agents. The research group of Deleuze-Masquefa and Bonnet has been particularly active in this area, developing a series of compounds with remarkable activity against melanoma.[3][5][6]
DOT Diagram: Simplified Signaling Pathway Inhibition
Caption: Inhibition of key cancer signaling pathways by imidazo[1,2-a]quinoxaline derivatives.
Dubbed "Imiqualines," a series of imidazo[1,2-a]quinoxaline derivatives have demonstrated potent cytotoxic activity against melanoma cell lines.[3] Early generation compounds were found to inhibit tubulin polymerization.[6] However, further optimization led to second-generation compounds with a distinct mechanism of action and even greater potency.[6] For instance, compound EAPB02303 was found to be 20 times more potent than the clinically used drug vemurafenib in a BRAF mutant melanoma cell line.[6]
Table 1: In Vitro Cytotoxic Activity of Selected Imidazo[1,2-a]quinoxaline Derivatives against A375 Human Melanoma Cell Line
| Compound | IC₅₀ (nM) | Reference |
| EAPB0203 | 1570 | [3] |
| EAPB0503 | 200 | [3] |
| EAPB02302 | 60 | [3] |
| EAPB02303 | 10 | [6] |
| Vemurafenib (Reference) | ~200 | [6] |
Kinase Inhibition
The imidazo[1,2-a]quinoxaline scaffold has also been explored for its potential as a kinase inhibitor. Derivatives have been synthesized and evaluated for their ability to inhibit various kinases involved in cell signaling pathways, such as IκB kinase (IKK), which plays a crucial role in inflammation.[7]
Phosphodiesterase (PDE) Inhibition
Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of cyclic nucleotide phosphodiesterases (PDEs), particularly PDE4.[8] PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Conclusion and Future Outlook
The imidazo[1,2-a]quinoxaline scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry. From its early, classical syntheses to the modern, highly efficient methodologies, the ability to access a wide range of derivatives has fueled the exploration of its therapeutic potential. The remarkable success in developing potent anti-melanoma agents highlights the power of this scaffold in oncology drug discovery.
Future research in this area is likely to focus on several key aspects:
-
Expansion of Synthetic Methodologies: The development of new, even more efficient and sustainable synthetic routes will continue to be a priority.
-
Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of imidazo[1,2-a]quinoxalines suggest their potential in other areas, such as neurodegenerative diseases and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Continued detailed SAR studies will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their clinical development.
References
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Parra, S., Laurent, F., Subra, G., Deleuze-Masquefa, C., Benezech, V., Fabreguettes, J., Vidal, J., Pocock, T., Elliott, K., Small, R., Escale, R., Michel, A., Chapat, J., & Bonnet, P. (2001). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. European Journal of Medicinal Chemistry, 36(3), 255-264. [Link]
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Deleuze-Masquefa, C., Moarbess, G., Khier, S., David, N., Gayraud-Paniagua, S., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-3411. [Link]
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Deleuze-Masquéfa, C., Gerebtzoff, G., Subra, G., Fabreguettes, J. R., Ovens, A., Carraz, M., Strub, M. P., Bompart, J., George, P., & Bonnet, P. A. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139. [Link]
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Request PDF on ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
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A novel synthesis of imidazo[1,2-a]quinoxalines. (n.d.). Flinders University. [Link]
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Patinote, C., Deleuze-Masquéfa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
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Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. (2007). Journal of Combinatorial Chemistry, 9(6), 1144-1148. [Link]
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An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (2019). New Journal of Chemistry. [Link]
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Chouchou, A., Patinote, C., Cuq, P., Bonnet, P. A., & Deleuze-Masquéfa, C. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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ChemInform Abstract: New Imidazo[1,2-a]quinoxaline Derivatives: Synthesis and in vitro Activity Against Human Melanoma. (n.d.). ResearchGate. [Link]
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Microwave-assisted and traceless synthesis of imidazoquinoxalinones. (n.d.). Semantic Scholar. [Link]
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Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. (2021). Molecules, 26(5), 1490. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7586. [Link]
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Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). ResearchGate. [Link]
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Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). Arkivoc, 2007(14), 295-303. [Link]
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Synthesis of imidazo[1,2‐a]quinoxalines. (n.d.). ResearchGate. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Chemistry Proceedings, 10(1), 28. [Link]
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Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(22), 6064-6072. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one (CAS No. 445430-61-5). While experimental data for this particular molecule is not extensively available in public literature, this guide synthesizes known information for the parent scaffold and structurally related compounds to provide a robust predictive and practical framework for researchers. We will delve into its structural and electronic properties, solubility, lipophilicity, and potential for biological activity. Furthermore, this guide presents detailed, field-proven experimental protocols for the characterization of these key physicochemical parameters, empowering researchers to generate reliable data for this and similar molecules.
Introduction: The Significance of the Imidazo[1,2-a]quinoxaline Core
The fusion of an imidazole ring with a quinoxaline nucleus gives rise to the imidazo[1,2-a]quinoxaline system, a class of compounds that has garnered significant attention in the field of drug discovery. The quinoxaline moiety itself is a key pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including antibacterial, antifungal, antiviral, and antitumor properties. The addition of the imidazole ring introduces further structural complexity and modulates the electronic and steric properties of the molecule, often leading to enhanced or novel biological effects. Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been investigated for their potential as phosphodiesterase (PDE) inhibitors, with some showing potent relaxant activity on smooth muscle[1]. Moreover, the broader class of imidazoquinoxalines has been explored for anticancer and antimicrobial applications[2][3][4][5].
This guide focuses on this compound, a specific derivative with the following structure:
Figure 1: Chemical structure of this compound.
Understanding the physicochemical properties of this molecule is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Physicochemical Properties: A Predictive and Comparative Analysis
Direct experimental data for this compound is limited. Therefore, we will utilize a combination of computationally predicted data and experimental values from structurally similar compounds to build a comprehensive profile.
Structural and Molecular Properties
A summary of the key structural and molecular properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O | ChemScene[6] |
| Molecular Weight | 213.24 g/mol | ChemScene[6] |
| CAS Number | 445430-61-5 | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 50.16 Ų | ChemScene[6] |
| Hydrogen Bond Donors | 1 | ChemScene[6] |
| Hydrogen Bond Acceptors | 3 | ChemScene[6] |
| Rotatable Bonds | 0 | ChemScene[6] |
The TPSA is a crucial descriptor for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of 50.16 Ų suggests that this compound is likely to have good oral bioavailability. The presence of one hydrogen bond donor and three acceptors indicates its potential to form hydrogen bonds with biological macromolecules, a key aspect of drug-receptor interactions. The absence of rotatable bonds suggests a rigid molecular structure, which can be advantageous for binding to specific targets.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and stability of a compound. While no experimental melting point is reported for this compound, a structurally related compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), has a reported melting point of >300 °C[7]. Given the structural similarities, it is reasonable to expect that this compound will also be a high-melting solid.
Solubility
Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability. The solubility of this compound has not been experimentally determined. However, based on its structure, it is expected to have low aqueous solubility and be more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. This is a common characteristic of many quinoxaline derivatives[8].
A standard and efficient method to determine the aqueous solubility of a compound is the kinetic solubility assay. This protocol provides a reliable estimation of solubility in a high-throughput manner.
Causality behind Experimental Choices: The use of DMSO as a co-solvent is a standard practice for compounds with low aqueous solubility, allowing for the preparation of a concentrated stock solution. The phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions. The 24-hour incubation period ensures that the system reaches equilibrium. The use of a 96-well filter plate allows for the efficient separation of undissolved precipitate from the saturated solution.
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 24 hours to allow for equilibration.
-
Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
Compare the concentration to a calibration curve prepared from the stock solution to determine the kinetic solubility.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME properties. A computationally predicted LogP value for this compound is 1.79264[6]. This value suggests a moderate level of lipophilicity, which is often desirable for oral drug candidates.
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.
Causality behind Experimental Choices: The use of n-octanol and water as the two immiscible phases is the standard for LogP determination, as n-octanol is considered a good mimic of biological membranes. Pre-saturation of the solvents ensures that the volume of each phase does not change during the experiment. The 24-hour equilibration period is necessary to ensure that the compound has fully partitioned between the two phases.
Step-by-Step Methodology:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing equal volumes of each and allowing them to separate overnight.
-
Prepare a solution of this compound in the pre-saturated n-octanol.
-
Add an equal volume of the pre-saturated water to the n-octanol solution in a sealed container.
-
Shake the container vigorously for a set period (e.g., 1 hour) and then allow it to stand for 24 hours at a constant temperature to ensure complete phase separation and equilibration.
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the LogP using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).
Acidity/Basicity (pKa)
The pKa of a compound is crucial as it determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The imidazo[1,2-a]quinoxaline scaffold contains several nitrogen atoms that can be protonated or deprotonated. The lactam nitrogen is expected to be weakly acidic, while the imidazole and quinoxaline nitrogens are basic. No experimental pKa values are available for this compound.
Potentiometric titration is a classic and accurate method for determining the pKa of a compound.
Causality behind Experimental Choices: The use of a co-solvent like methanol is necessary if the compound has low aqueous solubility. Titrating with a strong acid (HCl) and a strong base (NaOH) allows for the determination of both acidic and basic pKa values. The continuous monitoring of pH as a function of the titrant volume allows for the precise determination of the equivalence points, from which the pKa can be calculated.
Step-by-Step Methodology:
-
Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-methanol).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.
-
In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Plot the pH versus the volume of titrant added.
-
Determine the pKa from the half-equivalence point of the titration curve.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the quinoxaline and imidazole rings are expected to appear in the range of δ 7.0-8.5 ppm. The two methyl groups will likely appear as singlets in the upfield region, around δ 2.5-3.5 ppm. The N-H proton of the lactam will likely be a broad singlet at a downfield chemical shift, potentially above δ 10 ppm.
-
¹³C NMR: The carbonyl carbon of the lactam will be the most downfield signal, typically above δ 160 ppm. The aromatic carbons will resonate in the range of δ 110-150 ppm. The methyl carbons will appear in the upfield region, likely between δ 20-30 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of organic compounds. For this compound, the expected [M+H]⁺ ion would be observed at m/z 214.24. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. For this compound, the following characteristic peaks are expected:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹ corresponding to the lactam N-H group.
-
C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ for the lactam carbonyl group.
-
C=N and C=C stretches: Multiple peaks in the 1500-1650 cm⁻¹ region corresponding to the aromatic rings.
-
C-H stretches: Peaks around 2850-3100 cm⁻¹ for the methyl and aromatic C-H bonds.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not explicitly published, a plausible synthetic route can be constructed based on established methodologies for related imidazo[1,2-a]quinoxalines[10][11]. A common approach involves the cyclization of a suitable 2-aminoquinoxaline derivative.
Figure 2: Proposed synthetic workflow for this compound.
Representative Experimental Protocol:
Causality behind Experimental Choices: The condensation of a 1,2-diamine with an α-ketoester is a classic and efficient method for the synthesis of quinoxalinones. The use of a polar solvent like ethanol facilitates the reaction. The subsequent cyclization to form the imidazole ring is typically achieved by reacting the quinoxalinone with a suitable α-haloketone or α-haloaldehyde. The choice of base and solvent for this step is crucial to promote the desired intramolecular cyclization.
Step-by-Step Methodology:
-
Synthesis of 8-Methyl-3-methyl-1H-quinoxalin-2-one:
-
To a solution of 3,4-diaminotoluene in ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 8-methyl-3-methyl-1H-quinoxalin-2-one.
-
-
Synthesis of this compound:
-
To a solution of 8-methyl-3-methyl-1H-quinoxalin-2-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add 2-bromopropanal dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]quinoxaline scaffold is a well-established pharmacophore with a diverse range of biological activities. While specific biological data for this compound is not yet reported, its structural features suggest potential in several therapeutic areas.
Anticancer Activity
Numerous quinoxaline and imidazoquinoxaline derivatives have demonstrated significant anticancer activity[5][12]. The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, or the inhibition of enzymes like PARP and EGFR[3]. The planar structure of the imidazo[1,2-a]quinoxaline core allows for potential intercalation with DNA, another established mechanism of anticancer drugs.
Antimicrobial Activity
The quinoxaline moiety is a component of several natural and synthetic antimicrobial agents[2][13][14][15][16]. Imidazo[1,5-a]quinoxaline derivatives have shown effective bacteriostatic and fungistatic activities[2]. The mechanism of antimicrobial action for quinoxalines is often attributed to their ability to inhibit bacterial DNA gyrase or to generate reactive oxygen species.
Enzyme Inhibition
Derivatives of the imidazo[1,2-a]quinoxaline scaffold have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4[11]. PDE4 inhibitors are of therapeutic interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, some quinoxaline derivatives have been shown to inhibit other enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes[8].
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In Silico Analysis of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one: A Technical Guide to Molecular Docking and Simulation for Drug Discovery
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico evaluation of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, a novel heterocyclic compound with potential therapeutic applications. Recognizing the potent anti-cancer activities of related quinoxaline and imidazo[1,2-a]quinoxaline derivatives, particularly as kinase inhibitors, this document outlines a prospective computational study to investigate the interaction of the title compound with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a structured workflow from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each step is detailed with field-proven insights, explaining the causal logic behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for In Silico Investigation
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, imidazo[1,2-a]quinoxaline derivatives have emerged as potent inhibitors of various kinases, such as IκB kinase (IKK) and Epidermal Growth Factor Receptor (EGFR)[3]. These kinases are crucial nodes in signaling pathways that, when dysregulated, contribute to the pathogenesis of cancer and inflammatory diseases.
The compound of interest, this compound, is a novel derivative within this chemical class. While its specific biological activities are yet to be extensively reported, its structural similarity to known kinase inhibitors warrants a thorough investigation of its therapeutic potential. In silico modeling and simulation techniques offer a rapid, cost-effective, and powerful approach to predict the binding affinity and mode of interaction of a small molecule with a biological target, thereby guiding further experimental validation and lead optimization efforts[4].
This guide will focus on a prospective study of this compound as a potential inhibitor of the EGFR kinase domain. Overexpression and mutations of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention[3][5][6]. We will detail a complete computational workflow, providing not just the steps, but the scientific reasoning that underpins a robust and reliable in silico drug discovery process.
The Computational Drug Discovery Workflow
A well-designed in silico study follows a logical progression from initial setup to detailed analysis. The workflow presented here is a self-validating system, where each subsequent step builds upon the validated results of the previous one.
Caption: A comprehensive workflow for the in silico evaluation of small molecule inhibitors.
Phase 1: Meticulous Preparation of Molecular Structures
The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. This phase ensures that both the ligand and the protein are in a chemically correct and energetically favorable state for subsequent calculations.
Ligand Preparation
The starting point for our ligand, this compound, is its 2D chemical structure, represented by its SMILES (Simplified Molecular Input Line Entry System) string.
Protocol 3.1.1: 2D to 3D Structure Generation and Optimization
-
Obtain SMILES String: The SMILES string for the compound is CC1=CC=C(NC(C2=NC=C(C)N23)=O)C3=C1[3].
-
2D to 3D Conversion: Utilize an online tool or a molecular modeling software (e.g., ChemDraw, MarvinSketch, or an online converter) to convert the SMILES string into a 3D structure in SDF or MOL2 format.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a stable, low-energy conformer. This can be done using software like Avogadro or the command-line tool Open Babel.
-
File Format Conversion: The final, optimized 3D structure should be saved in the PDBQT format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. AutoDockTools (ADT) is the standard tool for this conversion, which also assigns Gasteiger charges.
Protein Target Preparation
The selection of an appropriate protein structure is critical. For this study, we will use the crystal structure of the human EGFR kinase domain.
Protocol 3.2.1: EGFR Kinase Domain Preparation
-
Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable choice is PDB ID: 1M17 , which is a complex of EGFR with the known inhibitor Erlotinib. This co-crystallized ligand is invaluable for validating our docking protocol.
-
Initial Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed as they can interfere with the docking process. The co-crystallized ligand (Erlotinib in this case) should be separated and saved in a separate file for redocking validation.
-
Protein Repair and Optimization: The protein structure may have missing atoms or side chains. Use a protein preparation wizard (available in tools like Schrödinger Maestro, MOE, or UCSF Chimera) to:
-
Add polar hydrogen atoms.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.
-
Assign partial charges using a force field (e.g., AMBER or CHARMM).
-
-
File Format Conversion: Similar to the ligand, the prepared protein structure must be converted to the PDBQT format for use with AutoDock Vina. This step is also performed using AutoDockTools.
Phase 2: Predicting Binding Modes with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity or score.
Docking Protocol Validation
Before docking our compound of interest, it is imperative to validate the docking protocol. This is a self-validating step that ensures the chosen parameters can accurately reproduce a known binding pose.
Protocol 4.1.1: Redocking of the Co-crystallized Ligand
-
Define the Binding Site: The binding site is defined by a "grid box" that encompasses the active site of the protein. For PDB ID 1M17, the grid box should be centered on the co-crystallized Erlotinib. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand within the active site.
-
Redocking: Dock the extracted Erlotinib back into the prepared EGFR structure using AutoDock Vina.
-
RMSD Calculation: Superimpose the lowest energy docked pose of Erlotinib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A docking protocol is considered validated if the RMSD is less than 2.0 Å [4][7][8].
Docking of this compound
Once the protocol is validated, the same grid parameters are used to dock our compound of interest.
Protocol 4.2.1: Prospective Docking
-
Execution: Run AutoDock Vina using the prepared EGFR PDBQT file, the PDBQT file for this compound, and the validated grid parameters.
-
Analysis of Results: AutoDock Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.
-
Visual Inspection: The top-ranked poses should be visually inspected using molecular visualization software (e.g., PyMOL, VMD, or ChimeraX). The key aspects to analyze are the intermolecular interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Major contributors to binding energy.
-
Pi-stacking and cation-pi interactions: Often seen with aromatic systems.
-
Table 1: Hypothetical Docking Results
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Key Interactions (Hypothetical) |
| Erlotinib (Redocked) | -9.5 | Met793, Leu718, Val726, Ala743, Leu844 | H-bond to Met793 (hinge), Hydrophobic interactions |
| This compound | -8.8 | Met793, Leu718, Cys797, Leu844, Thr790 | H-bond to Met793, Hydrophobic interactions, Pi-stacking with Phe856 |
Phase 3: Assessing Complex Stability with Molecular Dynamics
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This step is crucial for assessing the stability of the predicted binding pose.
Protocol 5.1.1: Protein-Ligand MD Simulation using GROMACS
-
System Setup:
-
Start with the best-ranked docked pose of the EGFR-ligand complex.
-
Place the complex in a simulation box (e.g., a cubic or dodecahedron box).
-
Solvate the system with an explicit water model (e.g., TIP3P or SPC/E).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short duration (e.g., 100-200 ps). This allows the solvent to relax around the solute.
-
NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer duration (e.g., 1-2 ns) to ensure the system reaches the correct density.
-
-
Production Run: Run the production MD simulation for a significant period (e.g., 50-100 ns) to generate a trajectory of the complex's atomic motions.
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the ligand and the protein backbone over time to assess the stability of the complex. A stable complex will show a plateau in the RMSD plot.
-
RMSF: Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.
-
Binding Free Energy Calculation
MD trajectories can be used to calculate the binding free energy of the ligand to the protein, providing a more rigorous estimate than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach.
Protocol 5.2.1: MM/PBSA Calculation
-
Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)
-
Averaging: The final binding free energy is the average over all the extracted snapshots.
Phase 4: Druglikeness and Pharmacophore Profiling
A potent compound is not necessarily a good drug. This phase evaluates the "druglikeness" of our compound and abstracts its key binding features.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for a drug's success. In silico ADMET prediction can identify potential liabilities early in the discovery process[9][10][11][12].
Protocol 6.1.1: In Silico ADMET Profiling
-
Tool Selection: Utilize free web servers like SwissADME, pkCSM, or ADMETlab 2.0[13].
-
Property Prediction: Input the SMILES string of the compound to predict a range of properties, including:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Human Intestinal Absorption (HIA), Caco-2 permeability, Blood-Brain Barrier (BBB) penetration, CYP450 inhibition.
-
Druglikeness: Lipinski's Rule of Five, Ghose filter, Veber's rule.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Table 2: Hypothetical ADMET Prediction for this compound
| Property | Predicted Value | Acceptable Range | Assessment |
| Molecular Weight | 213.24 g/mol | < 500 | Good |
| LogP | 1.85 | < 5 | Good |
| H-Bond Donors | 1 | < 5 | Good |
| H-Bond Acceptors | 3 | < 10 | Good |
| TPSA | 50.16 Ų | < 140 Ų | Good |
| BBB Permeant | No | - | Low risk of CNS side effects |
| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions |
| hERG Inhibitor | No | - | Low risk of cardiotoxicity |
| AMES Toxicity | No | - | Non-mutagenic |
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. Generating a pharmacophore model helps in understanding the crucial interactions and can be used for virtual screening of large compound libraries.
Protocol 6.2.1: Structure-Based Pharmacophore Generation
-
Feature Identification: Based on the stable interactions identified from the MD simulation of the EGFR-ligand complex, define the key pharmacophoric features. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
-
Model Generation: Use software like LigandScout or the pharmacophore module in MOE or Discovery Studio to generate a 3D pharmacophore model that represents the spatial arrangement of these features.
Caption: A hypothetical 3D pharmacophore model for EGFR kinase inhibitors.
The EGFR Signaling Pathway: Context for Inhibition
Understanding the biological context of the target is paramount. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration. An effective inhibitor, such as the one we are investigating, would block the ATP-binding site of the kinase domain, preventing autophosphorylation and halting this entire signaling cascade.
Caption: Simplified EGFR signaling pathway and the site of inhibition.
Conclusion and Future Directions
This technical guide has outlined a rigorous and comprehensive in silico workflow to evaluate the potential of this compound as an inhibitor of the EGFR kinase domain. By following this structured approach, from meticulous preparation and validated docking to dynamic simulation and ADMET profiling, researchers can generate robust, predictive data. The hypothetical results presented suggest that this compound may exhibit favorable binding to EGFR and possess a promising druglike profile.
The true value of this computational study lies in its ability to generate testable hypotheses and prioritize experimental resources. The next logical steps would be the chemical synthesis of the compound, followed by in vitro enzymatic assays to determine its IC50 value against EGFR. Subsequently, cell-based assays would be required to confirm its anti-proliferative activity in cancer cell lines overexpressing EGFR. The strong synergy between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
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Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved January 18, 2026, from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 18, 2026, from [Link]
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Bioinformatics With BB. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. [Link]
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Biotech FYIcenter. (n.d.). SMILES to 2D or 3D SDF/Mol Converter. Retrieved January 18, 2026, from [Link]
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Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Retrieved January 18, 2026, from [Link]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved January 18, 2026, from [Link]
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Chem Scholar. (2023, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]
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Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved January 18, 2026, from [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved January 18, 2026, from [Link]
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Class Central. (n.d.). Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Retrieved January 18, 2026, from [Link]
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EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 18, 2026, from [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved January 18, 2026, from [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved January 18, 2026, from [Link]
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Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved January 18, 2026, from [Link]
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Creative Biostructure. (n.d.). Pharmacophore Modeling. Retrieved January 18, 2026, from [Link]
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved January 18, 2026, from [Link]
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CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved January 18, 2026, from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved January 18, 2026, from [Link]
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Schaller, D., et al. (2013). Protein–Ligand-Based Pharmacophores: Generation and Utility Assessment in Computational Ligand Profiling. Journal of Chemical Information and Modeling, 53(11), 2981-2993. [Link]
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Sydow, D., et al. (n.d.). Ligand-based pharmacophores. TeachOpenCADD. Retrieved January 18, 2026, from [Link]
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Molecular Docking Tutorial. (n.d.). Retrieved January 18, 2026, from [Link]
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Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide [Video]. YouTube. [Link]
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Dr. G. S. G. A. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]
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Teach Yourself E-series. (2023, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
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ADMETlab 2.0. (n.d.). Retrieved January 18, 2026, from [Link]
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Al-Khodairy, F. M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Saudi Journal of Biological Sciences, 28(1), 819-830. [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
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Diller, D. J., & Merz, K. M. (2001). High throughput docking for library design and library prioritization. Proteins: Structure, Function, and Bioinformatics, 43(2), 113-124. [Link]
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Aurlide. (2023, September 27). How do you predict ADMET properties of drug candidates?. Retrieved January 18, 2026, from [Link]
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Xiong, G., et al. (2022). Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic acids research, 50(W1), W746-W753. [Link]
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Amber Tutorials. (n.d.). MMPBSA.py. Retrieved January 18, 2026, from [Link]
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Fiveable. (n.d.). ADMET prediction. Retrieved January 18, 2026, from [Link]
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Interpretation-ADMElab. (n.d.). Retrieved January 18, 2026, from [Link]
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Leskoff, S. (n.d.). SMILES to Structure. Retrieved January 18, 2026, from [Link]
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SAMSON Connect. (n.d.). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved January 18, 2026, from [Link]
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Scribd. (n.d.). AutoDock Vina Tutorials. Retrieved January 18, 2026, from [Link]
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RSC Advances. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-10. [Link]
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NovoPro Bioscience Inc. (n.d.). Convert SMILES to 3D structure. Retrieved January 18, 2026, from [Link]
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AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved January 18, 2026, from [Link]
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ChemDoodle. (n.d.). Demos > SMILES. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Use of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
For Research Use Only.
Authored by: Gemini, Senior Application Scientist
Introduction
The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These activities include potent antitumor, antifungal, and modulatory effects on key cellular signaling pathways.[1][2][3] Compounds belonging to this class have been investigated for their potential to interfere with microtubule dynamics, inhibit protein kinases such as EGFR, and modulate pathways critical for cancer cell survival like the AKT signaling cascade.[3][4][5]
This document provides a detailed guide for the initial handling and application of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one , a specific derivative within this promising class, in a cell culture setting. While extensive biological data for this particular compound is not yet publicly available, the protocols outlined below are based on established methodologies for related imidazo[1,2-a]quinoxaline analogs and provide a robust starting point for its investigation.[6][7] Researchers are strongly encouraged to perform their own validation and optimization experiments.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 445430-61-5 | [8] |
| Molecular Formula | C₁₂H₁₁N₃O | [8] |
| Molecular Weight | 213.24 g/mol | [8][9] |
| Purity | ≥95% (typical) | [8] |
| Solubility | Predicted to be soluble in DMSO and Methanol | [10][11] |
| Storage | Store at 4°C | [8] |
Note: Solubility data is inferred from structurally related compounds. Empirical determination is highly recommended.
Mechanism of Action (Hypothesized)
Based on the activities of structurally related imidazo[1,2-a]quinoxaline derivatives, this compound may exert its cellular effects through one or more of the following mechanisms. The precise mechanism for this specific analog requires experimental validation.
Caption: Hypothesized mechanisms of action for this compound.
Protocols
Preparation of Stock Solutions
Rationale: Due to the predicted low aqueous solubility of many quinoxaline derivatives, a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary for accurate and reproducible dilution into cell culture media.[10][11]
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptically weigh out a precise amount of this compound powder (e.g., 5 mg).
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). For 5 mg of a compound with a molecular weight of 213.24 g/mol , to make a 10 mM stock, you would add 2.345 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light. A related compound, 2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline, is stable for at least 4 years when stored at -20°C.[11]
Determination of Working Concentrations
Rationale: The optimal concentration of a novel compound will vary significantly between different cell lines and experimental endpoints. A dose-response experiment is a critical first step to identify the cytotoxic and sub-toxic concentration ranges.
Suggested Starting Concentration Range: Based on published data for active imidazo[1,2-a]quinoxaline derivatives, which show IC₅₀ values from the low nanomolar to micromolar range, a broad initial screening range is recommended.[7][12]
| Cell Line Example | Reported IC₅₀ for Analogs | Suggested Starting Range |
| A375 (Melanoma) | 10 nM - 1.57 µM | 1 nM - 10 µM |
| HCT116 (Colon) | ~70% inhibition (concentration not specified) | 10 nM - 50 µM |
| MCF-7 (Breast) | ~83% inhibition (concentration not specified) | 10 nM - 50 µM |
Procedure (General Guideline):
-
Prepare a series of serial dilutions of the this compound stock solution in complete cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).[13]
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Treat cells for a relevant duration (e.g., 24, 48, or 72 hours) before assessing the biological outcome.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is a fundamental assay to determine the cytotoxic potential of the compound.[13]
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
Serial dilutions of this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[13]
-
Remove the medium and add fresh medium containing the desired concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Handle with care. Many related imidazoquinoxaline compounds are known to be mutagenic and carcinogenic.[9][11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates in culture medium | Poor aqueous solubility; stock concentration too high. | Lower the final concentration. Ensure the DMSO concentration is minimal (<0.5%). Prepare fresh dilutions from the stock for each experiment. |
| High variability between replicate wells | Uneven cell seeding; edge effects in the 96-well plate; compound instability. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Check the stability of the compound in culture medium over the experiment's duration. The stability of related compounds can be pH-dependent.[14] |
| No observable effect at high concentrations | The compound may not be active in the chosen cell line or assay; incorrect compound. | Verify the identity and purity of the compound. Test in a different cell line or with an alternative functional assay. |
References
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- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
- Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytop
- Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - MDPI.
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- New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed.
- Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evalu
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Rejuvenating the[1][2][4]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC - PubMed Central.
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- 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline - Guidechem.
- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - NIH.
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Application of Imidazo[1,2-a]quinoxalines in Melanoma Research: A Technical Guide for Scientists
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of imidazo[1,2-a]quinoxalines, a promising class of heterocyclic compounds, in the context of melanoma research. It synthesizes current knowledge, offers mechanistic insights, and presents detailed protocols for practical laboratory application.
Introduction: The Quest for Novel Melanoma Therapeutics
Melanoma, a malignant transformation of melanocytes, stands as the most aggressive form of skin cancer.[1][2] Its incidence has steadily risen over the past decades, and while targeted therapies against specific mutations (e.g., BRAF V600E) have improved outcomes, the development of therapeutic resistance remains a significant clinical challenge.[3] This necessitates a continuous search for novel therapeutic agents with unique mechanisms of action.
The imidazo[1,2-a]quinoxaline scaffold, a core structure within the broader "Imiqualine" family of compounds, has emerged as a highly promising platform for developing potent anti-melanoma agents.[3][4] Early, first-generation compounds demonstrated significant cytotoxic activity.[5] Subsequent research has led to the development of second-generation derivatives, such as EAPB02303 , which exhibits outstanding potency against melanoma cell lines, in some cases proving to be 20 times more potent than the clinical reference drug, vemurafenib.[1][2] This guide focuses on the application of these compounds, particularly the advanced second-generation agents, in a melanoma research setting.
Evolving Mechanisms of Action: From Tubulin to Signal Transduction
A key aspect of the imidazo[1,2-a]quinoxaline story is the evolution in understanding their mechanism of action. While some first-generation compounds were identified as microtubule-interfering agents, the highly potent second-generation lead, EAPB02303, does not inhibit tubulin polymerization.[2][6] Transcriptomic analysis has confirmed that its cellular mechanism is distinct from a panel of 12 well-known anticancer drugs, highlighting its novelty.[1][6]
Evidence suggests that the potent anti-tumor effects of these compounds may be linked to the inhibition of critical cell survival signaling pathways. Specifically, studies of EAPB02303 in leukemia and related imidazo-heterocyclic compounds in melanoma point towards the modulation of the PI3K/AKT/mTOR pathway .[1][7] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in melanoma, making it a prime therapeutic target.[8][9]
Caption: The PI3K/AKT/mTOR signaling cascade and the proposed point of inhibition.
In Vitro Efficacy Profile of Lead Compounds
The primary evaluation of imidazo[1,2-a]quinoxalines involves assessing their cytotoxic and growth-inhibitory effects on melanoma cell lines. The A375 cell line, which harbors the BRAF V600E mutation, is a standard model for such investigations.[1] The table below summarizes the reported 50% inhibitory concentrations (IC₅₀) for key compounds from this family.
| Compound ID | Generation | IC₅₀ on A375 Cells (nM) | Reference Compound | IC₅₀ of Reference (nM) |
| EAPB0203 | First | 1570 | Vemurafenib | ~200 |
| EAPB0503 | First | 200 | Vemurafenib | ~200 |
| EAPB02302 | Second | 60 | Vemurafenib | ~200 |
| EAPB02303 | Second | 10 | Vemurafenib | ~200 |
Data compiled from published studies.[1][5]
Application Note: Assessing Cytotoxicity in Melanoma Cell Lines
Scientific Rationale
The initial and most critical step in evaluating a novel compound is to determine its dose-dependent effect on cancer cell viability. The Sulforhodamine B (SRB) assay is a robust and reliable method for this purpose. It relies on the ability of SRB to bind to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. This method is less prone to artifacts from metabolic alterations compared to tetrazolium-based assays (e.g., MTT) and provides a stable, quantifiable endpoint.
Caption: A streamlined workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol: SRB Assay for Cell Viability
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Imidazo[1,2-a]quinoxaline compounds, dissolved in DMSO (10 mM stock)
-
Trichloroacetic acid (TCA), 50% (w/v) in H₂O (store at 4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and plate reader (510 nm)
Procedure:
-
Cell Seeding: Trypsinize and count A375 cells. Seed 5,000 cells per well in 100 µL of complete medium into 96-well plates. Include wells for 'no cell' blanks.
-
Adherence: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach firmly.
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]quinoxaline compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
-
Incubation: Return plates to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
-
Cell Fixation:
-
Gently add 50 µL of cold 50% TCA to each well (final concentration: ~16%). Causality Note: TCA fixes the cells by precipitating proteins to the plate bottom, ensuring that all cellular protein is retained for staining.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium components.
-
Invert the plates on paper towels and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Causality Note: The acetic acid wash is critical for reducing background signal and ensuring that only protein-bound SRB remains.
-
Solubilization:
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base buffer to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis:
-
Subtract the average OD of the 'no cell' blank wells from all other wells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Application Note: Validating Mechanism via Western Blot
Scientific Rationale
Following the confirmation of potent cytotoxicity, it is essential to validate that the compound engages its intended molecular target. If imidazo[1,2-a]quinoxalines act via the PI3K/AKT/mTOR pathway, treatment should lead to a measurable decrease in the phosphorylation of key downstream effectors like AKT and the mTORC1 substrate, p70S6K. Western blotting is the gold-standard technique to detect these changes in protein phosphorylation status, providing direct evidence of pathway inhibition.
Detailed Protocol: Western Blot for p-AKT and Total AKT
Materials:
-
A375 cells and complete growth medium
-
6-well cell culture plates
-
Imidazo[1,2-a]quinoxaline compound (e.g., EAPB02303)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-β-actin
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with the imidazo[1,2-a]quinoxaline at its IC₅₀ and 2x IC₅₀ concentration for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. Causality Note: Equal protein loading is essential for accurately comparing protein levels between different conditions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To assess total protein and loading controls, the membrane can be stripped of antibodies and re-probed. Incubate with a stripping buffer, wash, re-block, and then probe with the anti-total-AKT antibody, and subsequently, the anti-β-actin antibody.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each condition. Then, normalize this ratio to the β-actin signal to correct for any loading inaccuracies. A dose-dependent decrease in the p-AKT/total AKT ratio indicates pathway inhibition.
Summary and Future Directions
Imidazo[1,2-a]quinoxalines represent a highly versatile and potent scaffold for the development of novel anti-melanoma therapeutics. Second-generation compounds, particularly EAPB02303, demonstrate exceptional nanomolar cytotoxicity and appear to act through novel mechanisms, including the inhibition of the PI3K/AKT/mTOR survival pathway.[1] The protocols detailed herein provide a robust framework for researchers to evaluate these and similar compounds in vitro.
Future research should focus on further elucidating the precise molecular target of these compounds, exploring their efficacy in BRAF-inhibitor resistant melanoma models, and evaluating their potential in combination therapies.[10] Furthermore, promising in vitro results should be translated into in vivo studies using human melanoma xenograft models to assess therapeutic efficacy and safety profiles.[1][11]
References
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Patinote, C., Deleuze-Masquéfa, C., Hadj Kaddour, K., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
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Patinote, C., Deleuze-Masquéfa, C., Hadj Kaddour, K., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. PubMed, National Library of Medicine. [Link]
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Deleuze-Masquefa, C., Moarbess, G., Khier, S., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-11. [Link]
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Diab, M., et al. (2020). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. ResearchGate. [Link]
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MDPI. (N.D.). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2987. [Link]
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Chouchou, A., Patinote, C., Cuq, P., Bonnet, P. A., & Masquefa, C. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. [Link]
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Moarbess, G., Deleuze-Masquefa, C., Bressolle, F., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6659-70. [Link]
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Patinote, C., Vincent, L. A., Zghaib, Z., et al. (2021).[1][2][6]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 26(11), 3183. [Link]
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MDPI. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. MDPI. [Link]
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Patinote, C., et al. (N.D.). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Semantic Scholar. [Link]
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ResearchGate. (N.D.). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... ResearchGate. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., & Al-Shar'i, N. A. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 17(1), 1039-1047. [https://www.researchgate.net/publication/329528657_New_Imidazo12-a]pyridine_Inhibits_AKTmTOR_Pathway_and_Induces_Cell_Cycle_Arrest_and_Apoptosis_in_Melanoma_and_Cervical_Cancer_Cells]([Link])
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CancerNetwork. (2014). New Drugs Could Treat BRAF-Inhibitor Resistant Melanoma. CancerNetwork. [Link]
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Simon, M., et al. (2020). The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis. Neuro-Oncology, 22(10), 1464-1476. [Link]
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MDPI. (2021). Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. MDPI. [Link]
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Wang, Y., et al. (2022). PI3K/AKT/mTOR pathway inhibitors inhibit the growth of melanoma cells with mTOR H2189Y mutations in vitro. Journal of Translational Medicine, 20(1), 22. [Link]
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ResearchGate. (N.D.). Table 2. Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted... ResearchGate. [Link]
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Uddin, M. S., et al. (2021). Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy. International Journal of Molecular Sciences, 22(16), 8621. [Link]
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MDPI. (N.D.). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. MDPI. [Link]
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Application Notes and Protocols: 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one as a Potential EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting EGFR with Novel Heterocyclic Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes such as proliferation, differentiation, and survival.[1][2] In normal physiology, its activity is tightly regulated. However, in a multitude of cancers—including non-small cell lung cancer (NSCLC), colorectal, and glioblastoma—dysregulation of EGFR through overexpression or mutation leads to constitutive kinase activity, driving uncontrolled tumor growth and survival.[1][3] This has firmly established EGFR as a validated and compelling target for oncology drug discovery.[4][5]
First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have demonstrated significant clinical success. However, their efficacy is often curtailed by the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation in the EGFR kinase domain.[5] This clinical challenge necessitates the development of novel inhibitors with different binding modes or the ability to overcome resistance mechanisms.
The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising heterocyclic system for the development of new kinase inhibitors. Its rigid, planar structure provides a versatile template for designing potent and selective therapeutic agents.[2] This application note focuses on 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one as a representative of this chemical class and outlines detailed protocols to evaluate its potential as an EGFR inhibitor. While specific data for this exact molecule is under development, we will utilize data from a closely related, potent analogue from the same structural class, Compound 6b (as described by Kumar et al., 2021), to illustrate the experimental principles and potential outcomes.[1] This analogue has demonstrated significant inhibitory potential against both wild-type EGFR and gefitinib-resistant cancer cells, highlighting the promise of the imidazo[1,2-a]quinoxaline core.[1][6]
I. Foundational Principle: Mechanism of EGFR Activation and Inhibition
Understanding the mechanism of EGFR activation is key to appreciating how inhibitors like this compound exert their effects. Ligand binding (e.g., EGF) induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain.[6] This leads to autophosphorylation of specific tyrosine residues in the C-terminal tail, creating docking sites for adaptor proteins and triggering downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[3][7][8]
Non-covalent EGFR inhibitors, the class to which the imidazo[1,2-a]quinoxaline scaffold belongs, typically function by competing with ATP for binding to the kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent autophosphorylation and subsequent downstream signaling, effectively silencing the oncogenic output.
Caption: EGFR Signaling and Point of Inhibition.
II. Experimental Evaluation Workflow
A tiered approach is essential for robustly characterizing a potential EGFR inhibitor. The workflow begins with a direct biochemical assay to determine enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional effects in a biological context.
Caption: Tiered Experimental Workflow.
III. Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified, recombinant EGFR kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
A. Rationale and Causality
The core of this experiment is to isolate the interaction between the compound and the EGFR enzyme from the complexities of a cellular environment. By using a purified recombinant enzyme and a specific peptide substrate, we can confidently attribute any decrease in signal to the direct inhibition of EGFR kinase activity. The luminescent readout provides high sensitivity and a broad dynamic range, making it ideal for determining a precise IC50 value.[9][10]
B. Materials
-
Recombinant Human EGFR Kinase (e.g., BPS Bioscience, Cat. #40321)[11]
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, ultra-pure
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or analogue) dissolved in 100% DMSO
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
C. Step-by-Step Protocol
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Further dilute this series in kinase buffer to achieve a 5X final concentration.
-
Assay Plate Setup : To a white 96-well plate, add 5 µL of the 5X compound dilutions. Include "no inhibitor" (DMSO vehicle) controls for 0% inhibition and "no enzyme" controls for background signal.
-
Kinase Reaction Initiation :
-
Prepare a 2.5X Master Mix of EGFR enzyme and substrate in kinase buffer.
-
Prepare a 2.5X solution of ATP in kinase buffer.
-
Add 10 µL of the Enzyme/Substrate Master Mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2.5X ATP solution. The final reaction volume is 25 µL.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes.[9]
-
Signal Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition : Measure luminescence using a plate reader.
D. Data Analysis and Expected Results
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response, variable slope).
| Compound | Target | IC50 (nM) | Reference |
| Compound 6b | EGFR (WT) | 211.22 | Kumar et al., 2021[1] |
| Erlotinib | EGFR (WT) | 221.03 | Kumar et al., 2021[1] |
This table presents data for the analogue Compound 6b to illustrate expected potency for this chemical class.
IV. Protocol 2: Cell-Based EGFR Autophosphorylation Assay (ELISA Format)
This assay determines if the test compound can inhibit EGFR autophosphorylation in a cellular context. A431 cells, which overexpress EGFR, are a common model.[12][13] Upon stimulation with EGF, EGFR becomes phosphorylated. The inhibition of this phosphorylation is measured using an antibody-based ELISA.
A. Rationale and Causality
Moving from a biochemical to a cell-based assay is a critical step. It addresses questions of cell permeability, stability in the cellular milieu, and on-target activity in a physiological environment. A positive result here indicates that the compound can access its intracellular target and exert a biological effect. The dual-antibody ELISA format, with one antibody capturing total EGFR and a second detecting the phosphorylated form, provides a robust and normalized measure of target engagement.[12]
B. Materials
-
A431 human epidermoid carcinoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well tissue culture plates
-
Human EGF
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer and Blocking Buffer
-
Primary Antibodies: Anti-EGFR (pan) and Anti-Phospho-EGFR (e.g., pY1068)
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
C. Step-by-Step Protocol
-
Cell Seeding : Seed A431 cells into a 96-well plate at a density of ~30,000 cells/well and incubate overnight to allow attachment.
-
Serum Starvation : Replace the growth medium with serum-free medium and incubate for 18-24 hours. This reduces basal EGFR activity.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (prepared in serum-free medium) for 2 hours.
-
EGF Stimulation : Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes at 37°C.
-
Fixing and Permeabilization :
-
Aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of Fixing Solution and incubate for 20 minutes at room temperature.[12]
-
Wash wells three times with Wash Buffer.
-
-
Blocking : Add 200 µL of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation : Aspirate the blocking buffer. Add 50 µL of diluted primary antibody (either anti-phospho-EGFR or anti-total-EGFR for normalization wells) and incubate for 2 hours at room temperature.[12]
-
Secondary Antibody Incubation : Wash the wells four times. Add 50 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection : Wash the wells four times. Add 100 µL of TMB substrate. Once sufficient color develops (5-15 minutes), add 100 µL of Stop Solution.
-
Data Acquisition : Read the absorbance at 450 nm.
D. Data Analysis
-
For each concentration, calculate the ratio of the phospho-EGFR signal to the total-EGFR signal to normalize for cell number.
-
Plot the normalized phospho-EGFR signal against the log of the inhibitor concentration to determine the cellular IC50.
V. Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the functional consequence of EGFR inhibition—the reduction of cancer cell growth and survival.
A. Rationale and Causality
The ultimate goal of an EGFR inhibitor in oncology is to stop cancer cell proliferation. The MTT assay provides a quantitative measure of this downstream effect. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of a GI50 (concentration for 50% growth inhibition).
B. Materials
-
Cancer cell lines of interest (e.g., A549 - NSCLC, EGFR wild-type; H1975 - NSCLC, L858R/T790M mutant)
-
Appropriate growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
C. Step-by-Step Protocol
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment : Add 100 µL of medium containing serial dilutions of the test compound (at 2X the final concentration).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization : Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well.
-
Data Acquisition : Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.
D. Data Analysis and Expected Results
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50/IC50 value using a non-linear regression curve fit.
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| Compound 6b | A549 | Wild-Type | 4.88 | Kumar et al., 2021[1][6] |
| Compound 6b | H1975 | L858R/T790M | 3.65 | Kumar et al., 2021[1][6] |
| Gefitinib | H1975 | L858R/T790M | > 20 | Kumar et al., 2021[1][6] |
This table presents data for the analogue Compound 6b to illustrate the potential of this chemical class to overcome acquired resistance to first-generation TKIs.
VI. Conclusion and Future Directions
The imidazo[1,2-a]quinoxaline scaffold represents a promising foundation for the development of novel EGFR inhibitors. As exemplified by potent analogues, compounds from this class demonstrate direct enzymatic inhibition of EGFR and translate this activity into effective inhibition of EGFR phosphorylation and cell proliferation in cancer cell lines, including those with clinically relevant resistance mutations. The protocols detailed herein provide a comprehensive framework for the preclinical evaluation of This compound and related molecules. Further studies should focus on kinase selectivity profiling, in vivo pharmacokinetic studies, and evaluation in xenograft models to fully elucidate the therapeutic potential of this exciting class of compounds.
References
-
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
-
Kumar, M., Joshi, G., Sharma, J., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]
-
Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
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Normanno, N., De Luca, A., Bianco, C., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
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Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
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Kumar, M., Joshi, G., Sharma, J., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. PubMed. [Link]
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Assay Guidance Manual. Cell Viability Assays. [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed. [Link]
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MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
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Application Notes and Protocols for In Vivo Studies with 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one and Related Derivatives
Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]quinoxaline Derivatives
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The fusion of an imidazole ring to create the imidazo[1,2-a]quinoxaline system, as seen in 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, generates a rigid, planar structure that is a versatile template for designing novel therapeutic agents.[1] Derivatives of this class have shown potential as potent and selective inhibitors of key biological targets, such as protein kinases involved in oncology and immunology.[1][5]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound and its analogs. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the rationale behind experimental design choices to ensure scientific rigor and reproducibility.[6][7] The overarching goal of preclinical in vivo studies is to bridge the gap between early discovery and clinical trials by gathering crucial data on a compound's safety, efficacy, and potential risks.[8][9]
Part 1: Foundational In Vivo Assessment
Before embarking on extensive efficacy studies, a foundational understanding of the compound's behavior in a living system is paramount. This initial phase focuses on preliminary tolerability and pharmacokinetic profiling.
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
The determination of the MTD is a critical first step to establish a safe dose range for subsequent in vivo experiments.[9] This is typically conducted in healthy rodents (e.g., mice or rats) and involves administering escalating doses of the compound.
Protocol 1: Single-Dose MTD Determination
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), using both males and females.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg), guided by any available in vitro cytotoxicity data.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[6]
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) at regular intervals for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ-level abnormalities.[10]
| Parameter | Description |
| Species/Strain | e.g., C57BL/6 Mice |
| Sex | Male and Female |
| Number of Animals | 3-5 per group |
| Dose Levels | Vehicle, 5, 15, 50, 150 mg/kg |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) |
| Observation Period | 14 days |
| Key Readouts | Clinical signs, body weight, mortality |
Table 1: Example Dose-Range Finding Study Design
Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for designing effective dosing regimens in efficacy studies.[8] PK studies aim to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and bioavailability.[11]
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulated rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound (at a dose below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and any known major metabolites) in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters. Oral bioavailability is calculated by comparing the area under the curve (AUC) of the oral dose to the AUC of the IV dose.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Half-life of the compound |
| AUC | Area under the plasma concentration-time curve |
| Bioavailability (%) | The fraction of the oral dose that reaches systemic circulation |
Table 2: Key Pharmacokinetic Parameters
Part 2: Pharmacodynamic (PD) and Efficacy Studies
Once a safe dose range and basic PK profile are established, the next step is to assess the compound's biological effect and therapeutic efficacy in a relevant disease model. The choice of model is critical and should be based on the hypothesized mechanism of action and therapeutic indication. Given the broad activities of quinoxaline derivatives, potential applications could be in oncology, inflammation, or infectious diseases.[1][3][4]
Animal Model Selection
The selection of an appropriate animal model is a cornerstone of a robust in vivo study.[10][12] The chosen model should recapitulate key aspects of the human disease.
-
Oncology: Xenograft models (subcutaneous or orthotopic implantation of human cancer cell lines in immunodeficient mice) or syngeneic models (implantation of murine tumor cells in immunocompetent mice) are commonly used.[13]
-
Inflammation: Models such as collagen-induced arthritis (CIA) in mice for rheumatoid arthritis, or lipopolysaccharide (LPS)-induced systemic inflammation can be employed.
-
Infectious Disease: Models of bacterial or viral infection relevant to the compound's in vitro spectrum of activity.[4][14]
General Efficacy Study Design
A well-designed efficacy study should include clearly defined objectives, hypotheses, and endpoints, with randomization and blinding to minimize bias.[6][7]
Protocol 3: General Xenograft Tumor Model Efficacy Study
-
Cell Culture and Implantation: Culture the selected human cancer cell line and implant cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control
-
Test Compound (e.g., two different dose levels)
-
Positive Control (a standard-of-care therapeutic)
-
-
Dosing: Administer treatments according to a schedule determined by the PK data (e.g., once daily, twice daily).
-
Endpoints:
-
Primary: Tumor volume (measured 2-3 times per week) and tumor weight at the end of the study.
-
Secondary: Body weight, clinical observations.
-
Exploratory: Collection of tumors and plasma at the end of the study for biomarker analysis (e.g., Western blot, IHC, cytokine profiling).
-
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of treatment effects.
Visualizations and Workflows
General Preclinical In Vivo Workflow
The following diagram illustrates the logical progression of in vivo studies for a novel compound like this compound.
Caption: Workflow for in vivo evaluation of a novel compound.
Hypothesized Mechanism of Action: Kinase Inhibition
Many imidazoquinoxaline derivatives exert their effects by inhibiting protein kinases. The diagram below illustrates a generalized kinase signaling pathway that could be a target.
Caption: Generalized kinase inhibition signaling pathway.
Part 3: Ethical Considerations and Best Practices
All in vivo research must be conducted with the highest ethical standards.[6] Studies should be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[10] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Furthermore, studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[15]
Conclusion
The in vivo characterization of novel compounds such as this compound is a complex but essential part of the drug development process.[8][9] A systematic approach, beginning with tolerability and pharmacokinetic studies, followed by well-designed efficacy and pharmacodynamic assessments, is critical for success. The protocols and frameworks provided here offer a robust starting point for researchers to unlock the therapeutic potential of this promising class of molecules. Careful planning and adherence to scientific and ethical principles will ultimately determine the translational success of these endeavors.[7][16]
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Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. PubMed. Available at: [Link]
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Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. PubMed. Available at: [Link]
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Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Available at: [Link]
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Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. Available at: [Link]
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Revealing a key inhibitory mechanism of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline via trapping of methylglyoxal. PubMed. Available at: [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. Available at: [Link]
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Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. NIH. Available at: [Link]
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Characterization of functional interactions of imidazoquinoxaline derivatives with benzodiazepine-gamma-aminobutyric acidA receptors. PubMed. Available at: [Link]
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Various anticancer targets of imidazoquinoxaline derivatives. ResearchGate. Available at: [Link]
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Discovery of a tetracyclic quinoxaline derivative as a potent and orally active multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders. PubMed. Available at: [Link]
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Application Note: Protocol for Solubilization of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one for In Vitro Bioassays
Abstract
This document provides a detailed methodology for the solubilization and handling of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one for use in a variety of biological assays. Imidazo[1,2-a]quinoxaline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, frequently investigated for their diverse pharmacological activities.[1][2][3][4] A common challenge in the preclinical evaluation of these molecules is their limited aqueous solubility, which can lead to inconsistent and unreliable bioassay results. This guide outlines a systematic approach, grounded in physicochemical principles, for preparing stable, high-concentration stock solutions and accurate working dilutions for cell-based and biochemical assays.
Introduction: The Solubility Challenge
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with anticancer, antimicrobial, and anti-inflammatory properties.[3][5] this compound belongs to this promising class. However, the aromatic, multi-ring structure of such compounds often results in poor solubility in aqueous buffers and cell culture media, a critical hurdle for accurate biological assessment. Improper dissolution can cause compound precipitation, leading to inaccurate dosing and non-reproducible data.
This application note provides a robust, field-proven protocol to mitigate these issues. We will detail the rationale for solvent selection, provide step-by-step procedures for stock and working solution preparation, and offer troubleshooting guidance. The primary objective is to ensure the compound remains in a monomeric, soluble state at the final assay concentration, enabling reliable structure-activity relationship (SAR) studies.
Physicochemical Properties of the Compound
A foundational understanding of the compound's properties is essential for developing an effective solubilization strategy. While experimental solubility data is not widely published, computational and structural data provide valuable guidance.
| Property | Value | Source |
| CAS Number | 445430-61-5 | [6][7] |
| Molecular Formula | C₁₂H₁₁N₃O | [6] |
| Molecular Weight | 213.24 g/mol | [6] |
| Calculated LogP | 1.79264 | [6] |
| Topological Polar Surface Area (TPSA) | 50.16 Ų | [6] |
The calculated LogP value of ~1.79 suggests the molecule is moderately lipophilic and will likely exhibit poor solubility in water. Therefore, an organic solvent is required for initial dissolution.
Rationale for Solvent Selection
The choice of solvent is the most critical step in preparing a compound for biological testing. The ideal solvent must completely dissolve the compound at a high concentration, be miscible with the final aqueous assay medium, and exhibit minimal toxicity to the biological system at the final working concentration.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the industry-standard solvent for initial solubilization of novel chemical entities for high-throughput screening and biological assays.[8] Its strong solubilizing power for a wide range of organic molecules, including heterocyclic compounds like the related 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), makes it the preferred choice.[9][10]
-
Alternatives: While DMSO is primary, other solvents like N,N-Dimethylformamide (DMF) or ethanol can be considered. However, their compatibility and toxicity profiles must be carefully evaluated for the specific assay system being used.[11]
The following decision-making workflow should be applied for solvent selection.
Caption: Solvent selection workflow for lipophilic compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution
Rationale: Creating a high-concentration master stock in 100% DMSO is the first step. This minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts or toxicity.[12]
Materials:
-
This compound (MW: 213.24 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (213.24 g/mol ) * (1000 mg/g) = 2.13 mg
-
-
Weighing: Accurately weigh 2.13 mg of the compound and place it into a clean, dry amber vial.
-
Solvent Addition: Add 1.0 mL of 100% DMSO to the vial.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates are visible, sonicate the vial in a water bath for 5-10 minutes.
-
If dissolution is still incomplete, gentle warming in a water bath (37-50°C) for 10-15 minutes can be applied. Allow the solution to return to room temperature before final inspection.
-
-
Confirmation: The final solution should be clear and free of any visible precipitate.
Protocol 2: Storage and Handling of the Master Stock
Rationale: Proper storage is crucial to prevent compound degradation and solvent hydration. Aliquoting prevents multiple freeze-thaw cycles which can compromise compound stability and lead to precipitation.
Procedure:
-
Aliquoting: Dispense the 10 mM master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly-sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. The solid compound should be stored at 4°C as per vendor recommendation.[6]
-
Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom before opening. Do not refreeze partially used aliquots.
Protocol 3: Preparation of Assay Working Solutions
Rationale: A common failure point is the precipitation of a lipophilic compound when the DMSO stock is diluted directly into an aqueous medium.[13] To prevent this, serial dilutions should first be performed in 100% DMSO to lower the compound concentration before the final dilution into the aqueous assay buffer.[13]
Caption: Serial dilution workflow in 100% DMSO before final assay prep.
Procedure (Example for a 1 µM final concentration):
-
Intermediate Dilutions (in 100% DMSO):
-
Prepare a 1 mM stock: Take 10 µL of the 10 mM master stock and add it to 90 µL of 100% DMSO. Vortex to mix.
-
Prepare a 100 µM stock: Take 10 µL of the 1 mM intermediate stock and add it to 90 µL of 100% DMSO. Vortex to mix. This is your 100x working stock for a 1 µM final concentration.
-
-
Final Dilution into Assay Medium:
-
Crucial Step: Add the assay medium (e.g., cell culture media with serum) to your assay plate or tube first.
-
To achieve a 1 µM final concentration in a 100 µL volume, add 1 µL of the 100 µM DMSO working stock to 99 µL of the assay medium.
-
Immediately mix thoroughly by pipetting up and down or by using a plate shaker. This rapid dispersion is key to preventing localized high concentrations that can lead to precipitation.
-
-
Vehicle Control:
-
It is mandatory to include a vehicle control in all experiments.
-
Prepare this by adding the same final concentration of DMSO to the assay medium as is present in the compound-treated wells. In the example above, this would be 1 µL of 100% DMSO into 99 µL of medium, for a final DMSO concentration of 1%.
-
Most cell lines can tolerate up to 0.5% DMSO, and some robust lines can tolerate 1%, but this must be empirically determined.[12][14] If toxicity is observed, the concentration of the master stock must be increased to reduce the volume of DMSO added.
-
Caption: Final preparation of treatment and vehicle control wells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Master Stock | Compound concentration exceeds its solubility limit in DMSO. | - Re-attempt dissolution with sonication and gentle warming. - If unsuccessful, prepare a new stock at a lower concentration (e.g., 5 mM). |
| Precipitate in Working Solution | Insufficient mixing during final dilution; compound "crashing out" of solution. | - Ensure rapid mixing immediately after adding the DMSO stock to the aqueous medium. - Try a "reverse" addition: add the aqueous medium to the tube containing the DMSO stock while vortexing. - Lower the final assay concentration. |
| Cell Death in Vehicle Control | DMSO concentration is toxic to the cell line. | - Perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cells (typically ≤ 0.5%).[12] - Increase the concentration of your master stock so a smaller volume is needed for the final dilution. |
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Application Notes & Protocols for the Synthesis of Amino Acid-Functionalized Imidazo[1,2-a]quinoxaline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Notably, "imiqualines," a class of imidazo[1,2-a]quinoxaline derivatives, have demonstrated potent cytotoxic activities against melanoma cell lines.[2][4][5] A key challenge in the development of these compounds as therapeutic agents is optimizing their physicochemical properties, particularly aqueous solubility, to enhance bioavailability.
One effective strategy to address this is the conjugation of amino acids to the core scaffold.[4] The incorporation of amino acid moieties can improve water solubility and may also lead to selective cytotoxicity, potentially through enhanced uptake by cancer cells via amino acid transporters.[4] This guide provides detailed protocols for two distinct and effective methodologies for the synthesis of imidazo[1,2-a]quinoxaline derivatives functionalized with amino acids: a stepwise, modular approach and a convergent multicomponent reaction strategy.
Methodology 1: Stepwise Synthesis via Nucleophilic Substitution and Cross-Coupling
This linear approach allows for controlled, sequential modification of the imidazo[1,2-a]quinoxaline core, making it highly versatile for building a library of analogues for structure-activity relationship (SAR) studies. The general workflow involves the initial construction of a 4-chloro-imidazo[1,2-a]quinoxaline intermediate, followed by nucleophilic substitution with a protected amino acid ester, and subsequent diversification.
Experimental Workflow: Stepwise Synthesis
Caption: Stepwise synthesis of amino acid-imidazo[1,2-a]quinoxaline conjugates.
Protocol 1: Synthesis of 4-(Aminoacyl)-Substituted Imidazo[1,2-a]quinoxalines
This protocol is adapted from the work of Chouchou et al. and describes the conjugation of an amino acid to the 4-position of the imidazo[1,2-a]quinoxaline core.[4]
Step 1: Synthesis of 4-Chloroimidazo[1,2-a]quinoxaline (5)
The synthesis of the starting material, 4-chloroimidazo[1,2-a]quinoxaline, can be achieved through a multi-step process starting from 2-imidazole carboxylic acid, as detailed in previously described methods.[1][4] The crucial final step of this precursor synthesis is the chlorination of the corresponding 4-hydroxy intermediate.
-
To a solution of imidazo[1,2-a]quinoxalin-4-ol in N,N-diethylaniline (DEA), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture under microwave irradiation at 130 °C for 15 minutes.
-
After cooling, pour the mixture onto ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloroimidazo[1,2-a]quinoxaline.
Step 2: Grafting of the Amino Acid Ester (e.g., Glycine tert-butyl ester)
-
In a microwave-safe vial, dissolve 4-chloroimidazo[1,2-a]quinoxaline (1.0 eq), the desired amino acid tert-butyl ester hydrochloride (e.g., Glycine tert-butyl ester hydrochloride, 2.0 eq), and N,N-diisopropylethylamine (DIEA, 4.0 eq) in dimethylformamide (DMF).[4]
-
Seal the vial and subject the mixture to microwave irradiation at 150 °C for 30-60 minutes.[4]
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash successively with saturated aqueous ammonium chloride, water, and brine.[4]
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the protected amino acid conjugate (e.g., tert-butyl 2-(imidazo[1,2-a]quinoxalin-4-ylamino)acetate).
Step 3: Subsequent Functionalization and Deprotection
The synthesized conjugate can be further modified. For instance, bromination at the 1-position using N-bromosuccinimide (NBS) in chloroform, followed by a Suzuki-Miyaura cross-coupling with a desired boronic acid, introduces diversity.[4]
-
Final Deprotection: Dissolve the protected conjugate in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and DCM.[4]
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.
Data Summary: Representative Yields and Conditions
| Step | Key Reagents | Solvent | Conditions | Typical Yield | Reference |
| Chlorination | POCl₃, DEA | Neat | MW, 130 °C, 15 min | Good | [4][6] |
| Amino Acid Grafting | Amino Acid Ester, DIEA | DMF | MW, 150 °C, 30-60 min | 50-80% | [4] |
| Bromination | NBS | CHCl₃ | Reflux, 2 h | 70-90% | [4] |
| Suzuki Coupling | Boronic Acid, Pd(PPh₃)₄, Na₂CO₃ | DME | MW, 140 °C, 20 min | 40-70% | [4] |
| Deprotection | TFA | DCM | RT, 1-2 h | >90% | [4][6] |
Methodology 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step.[7] The Groebke-Blackburn-Bienaymé reaction (GBBR) is an isocyanide-based MCR that efficiently produces imidazo-fused heterocycles.[8][9][10] By employing a 2-aminoquinoxaline as the amidine component, this reaction can be adapted to forge the imidazo[1,2-a]quinoxaline core directly. Incorporating an amino acid derivative as either the aldehyde or isocyanide component allows for the direct installation of the desired functionality.
Reaction Mechanism: Groebke-Blackburn-Bienaymé Reaction
Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Protocol 2: One-Pot Synthesis via GBB Reaction
This protocol provides a general framework for the synthesis of 3-amino-imidazo[1,2-a]quinoxalines, where the amino acid moiety is introduced via the isocyanide component.
Materials:
-
2-Aminoquinoxaline
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide derived from an amino acid (e.g., ethyl 2-isocyanoacetate)
-
A Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, p-TSA)
-
Anhydrous solvent (e.g., Methanol, Dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminoquinoxaline (1.0 eq), the aldehyde (1.1 eq), and the catalyst (10 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.
-
Add the amino acid-derived isocyanide (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 40-80 °C, depending on the solvent) and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the desired amino acid-functionalized imidazo[1,2-a]quinoxaline.
Causality and Optimization:
-
Catalyst Choice: The GBB reaction is typically acid-catalyzed.[11] Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are often effective in activating the aldehyde and promoting imine formation. Brønsted acids such as p-toluenesulfonic acid (p-TSA) can also be used. The optimal catalyst may vary depending on the specific substrates.
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol can participate in the reaction, while aprotic solvents like DCM or THF are also commonly used.[12] The reaction should be performed under anhydrous conditions to prevent hydrolysis of the intermediate iminium ion.
-
Temperature: While some GBB reactions proceed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive substrates.[9]
Conclusion
The two methodologies presented offer robust and versatile pathways for the synthesis of amino acid-imidazo[1,2-a]quinoxaline conjugates. The stepwise approach provides excellent control for creating specific analogues and is well-suited for SAR exploration. In contrast, the Groebke-Blackburn-Bienaymé multicomponent reaction offers a highly efficient, atom-economical, and convergent route to these valuable compounds. The choice of method will depend on the specific research goals, available starting materials, and desired library size. By leveraging these protocols, researchers can efficiently generate novel derivatives with potentially enhanced therapeutic profiles for drug discovery programs.
References
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Chouchou, A., Patinote, C., Cuq, P., Bonnet, P.-A., & Masquefa, C. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. [Link][4][5]
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ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF. Retrieved from ResearchGate. [Link]
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PubMed. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules. [Link][5]
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PubMed. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry. [Link][1]
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PubMed. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. [Link][8]
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ResearchGate. (n.d.). Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction. Retrieved from ResearchGate. [Link][9]
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PubMed. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. [Link][2]
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SpringerLink. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. [Link][10]
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ACS Publications. (2009). Imidazo[1,2-a]quinoxalines Accessed via Two Sequential Isocyanide-Based Multicomponent Reactions. The Journal of Organic Chemistry. [Link][13]
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ResearchGate. (n.d.). Imidazo[A]Quinoxalines: New Approaches to Synthesis and Biological Activity | Request PDF. Retrieved from ResearchGate. [Link][3]
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Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link][12]
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ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]quinoxalines. [Image]. Retrieved from ResearchGate. [Link][14]
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MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. [Link][11]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link][15]
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MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. [Link][17]
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PubMed. (2024). An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. RSC Advances. [Link][18]
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ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products. [Link]
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Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link][19]
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in vitro cytotoxicity assay protocol for 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
An Application Note and Protocol for the In Vitro Cytotoxicity Assessment of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] The novel compound, this compound, belongs to this promising class, necessitating a rigorous evaluation of its cytotoxic potential to ascertain its therapeutic promise. This guide provides a comprehensive, validated framework for assessing the in vitro cytotoxicity of this compound. We present detailed protocols for two complementary assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure metabolic viability and the Lactate Dehydrogenase (LDH) release assay to quantify cell membrane integrity.[4] By explaining the causality behind experimental choices and integrating self-validating controls, this document serves as an essential resource for researchers in drug discovery and development.
Scientific Principles of the Selected Cytotoxicity Assays
To achieve a comprehensive cytotoxic profile, it is crucial to employ assays that probe different cellular mechanisms. A compound may inhibit metabolic function without immediately compromising membrane integrity, or vice-versa. Therefore, we utilize two distinct methods.
-
The MTT Assay: An Indicator of Metabolic Viability This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial function.[5][6] In healthy, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[7] This conversion occurs only in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[4] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, providing a quantitative measure of cell viability.
-
The LDH Assay: A Marker of Membrane Integrity Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9] The LDH assay quantifies the amount of this released enzyme in the supernatant through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt into a colored formazan product. The intensity of the color, measured by absorbance, is directly proportional to the number of lysed cells, providing a clear measure of cytotoxicity.[10]
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Step-by-Step Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Maintenance: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. Passage cells regularly to maintain them in the exponential growth phase.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using a Trypsin-EDTA solution. [11]Neutralize the trypsin with complete medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Seeding: Dilute the cell suspension to the optimized seeding density (typically 5x10³ to 2x10⁴ cells per well, determined empirically for each cell line). Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate. Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation (the "edge effect").
-
Incubation: Incubate the plate for 18-24 hours to allow cells to adhere and resume exponential growth.
Protocol 2: MTT Assay for Metabolic Viability
-
Compound Treatment: After overnight incubation, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound, vehicle control, or positive control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in sterile PBS) to each well. [12]4. Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of an MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. [7]6. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [7]Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [13]
Protocol 3: LDH Assay for Membrane Integrity
-
Compound Treatment: Prepare and treat a separate 96-well plate exactly as described in Protocol 2, Step 1. Include wells for the "Maximum LDH Release" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Lysis of Control Wells: Approximately 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Buffer to the "Maximum LDH Release" control wells. [14]4. Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant. [14]6. Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. [10]Add the Stop Solution if required by the kit. Measure the absorbance at 490 nm, with a reference wavelength of 680 nm. [14]
Data Analysis and Presentation
Accurate data analysis is essential for drawing meaningful conclusions. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxic potency. [15]
Data Normalization
-
Subtract Background: For both assays, subtract the average absorbance of the blank/background control wells from all other readings.
-
Calculate Percentage Viability (MTT Assay):
-
Percentage Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
-
Calculate Percentage Cytotoxicity (LDH Assay):
-
Percentage Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Max LDH Release Control - Absorbance of Vehicle Control)] * 100
-
IC₅₀ Value Calculation
-
Plot Dose-Response Curve: Using graphing software (e.g., GraphPad Prism, Origin), plot the Percentage Viability (or Inhibition) on the Y-axis against the logarithm of the compound concentration on the X-axis. [16]2. Non-Linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal (four-parameter logistic) curve. [17][18]3. Determine IC₅₀: The IC₅₀ is the concentration of the compound that corresponds to a 50% reduction in cell viability on the fitted curve. [15]
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison across cell lines and time points.
Table 1: Hypothetical IC₅₀ Values (µM) for this compound
| Cell Line | Assay | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| A549 (Lung Cancer) | MTT | 25.4 ± 2.1 | 15.1 ± 1.5 | 8.9 ± 0.9 |
| LDH | > 50 | 35.8 ± 3.2 | 18.3 ± 1.7 | |
| HCT-116 (Colon Cancer) | MTT | 18.9 ± 1.6 | 10.5 ± 1.1 | 5.2 ± 0.6 |
| LDH | 45.3 ± 4.0 | 22.1 ± 2.5 | 11.7 ± 1.3 | |
| MRC-5 (Normal Lung) | MTT | > 50 | 48.2 ± 4.5 | 35.6 ± 3.1 |
| LDH | > 50 | > 50 | 49.5 ± 5.2 | |
| Doxorubicin (Positive Control) | ||||
| A549 (Lung Cancer) | MTT | 0.85 ± 0.09 | 0.42 ± 0.05 | 0.19 ± 0.02 |
Data are presented as Mean ± Standard Deviation from three independent experiments.
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Chen, X., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. Available at: [Link]
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Gorniak, A., et al. (2019). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
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Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
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Al-Salahi, R., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]
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Application Notes & Protocols: The Development of Imidazo[1,2-a]quinoxalines as Potent Phosphodiesterase 4 (PDE4) Inhibitors
Abstract
Phosphodiesterase 4 (PDE4), an enzyme critical to the degradation of cyclic adenosine monophosphate (cAMP), has been identified as a key therapeutic target for a multitude of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and atopic dermatitis.[1][2][3][4] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses.[4][5] This guide provides a comprehensive overview of the discovery and development of a promising class of PDE4 inhibitors: the imidazo[1,2-a]quinoxalines. We will explore the underlying signaling pathway, detail robust protocols for chemical synthesis, and provide step-by-step methodologies for in vitro enzymatic and cell-based evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to advance novel anti-inflammatory therapeutics.
The Central Role of PDE4 in Inflammatory Signaling
Cyclic AMP is a vital second messenger that regulates a vast array of cellular functions. Its intracellular concentration is meticulously balanced by synthesis via adenylyl cyclase and degradation by phosphodiesterases (PDEs).[6] The PDE4 enzyme family specifically hydrolyzes cAMP, making it a critical control point in cellular signaling, particularly within immune and inflammatory cells where it is the predominant PDE subtype.[1][4]
By inhibiting PDE4, the degradation of cAMP is blocked. The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA), which subsequently phosphorylates target proteins, leading to a broad spectrum of anti-inflammatory effects.[5] These effects include the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[3][5] This mechanism forms the basis for the therapeutic utility of PDE4 inhibitors.
Below is a diagram illustrating the PDE4-cAMP signaling cascade and the mechanism of action for imidazo[1,2-a]quinoxaline inhibitors.
Caption: PDE4 signaling pathway and inhibitor mechanism of action.
Synthesis of Imidazo[1,2-a]quinoxaline Scaffolds
The imidazo[1,2-a]quinoxaline core is a privileged heterocyclic structure that has proven amenable to chemical modification for optimizing PDE4 inhibitory activity.[7] A common and effective synthetic route involves the condensation of a substituted 2-chloroquinoxaline with an α-aminoalcohol, followed by an intramolecular cyclization.[8] Subsequent nucleophilic substitution reactions allow for the introduction of diverse functional groups, particularly at the 4-position, which is critical for potency.
Sources
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
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- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Imidazo[1,2-a]quinoxalines as Potent Antitubulin Agents for Cancer Research
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for researchers investigating the imidazo[1,2-a]quinoxaline chemical scaffold as a source of novel antitubulin agents. This class of compounds has demonstrated significant antiproliferative activity across numerous cancer cell lines, primarily by disrupting microtubule dynamics. We will explore the mechanism of action, guide structure-activity relationship (SAR) considerations, and provide validated, step-by-step protocols for key in vitro and cell-based assays. The methodologies described herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.
Scientific Foundation: Targeting the Microtubule Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, forming a critical component of the cellular cytoskeleton. Their dynamic instability—the stochastic switching between phases of polymerization (growth) and depolymerization (shrinkage)—is essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1] The central role of microtubules in mitosis has made them a highly validated and successful target for anticancer drug development.[2]
Agents that interfere with microtubule dynamics can be broadly classified into two groups:
-
Microtubule Stabilizing Agents (e.g., Taxanes): Promote polymerization and prevent depolymerization, leading to rigid, non-functional microtubule bundles.
-
Microtubule Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine): Inhibit the polymerization of tubulin into microtubules.
Imidazo[1,2-a]quinoxalines belong to the latter class of microtubule destabilizers.
Mechanism of Action of Imidazo[1,2-a]quinoxalines
A growing body of evidence has established that imidazo[1,2-a]quinoxaline derivatives exert their potent cytotoxic effects by directly inhibiting tubulin polymerization.[3][4] Molecular docking, competitive binding assays, and functional studies have collectively shown that these compounds bind to the colchicine-binding site on the β-tubulin subunit.[4][5][6]
This interaction prevents the incorporation of tubulin dimers into growing microtubule filaments. The subsequent disruption of microtubule network integrity triggers a cascade of cellular events:
-
Failure of Mitotic Spindle Assembly: The cell is unable to form the bipolar spindle required for chromosome segregation.
-
G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2 and M phases.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death.[1][4]
Figure 1: Mechanism of Action for Imidazo[1,2-a]quinoxaline Antitubulin Agents.
Key Compounds and Structure-Activity Relationships (SAR)
The imidazo[1,2-a]quinoxaline scaffold, often referred to as "imiqualines," was developed from structural analogues of imiquimod.[3][4] Pharmacological modulation of the core structure has led to the identification of highly potent derivatives.
Key examples include:
-
EAPB0203: Identified as an early lead compound in the series.[3][4]
-
EAPB0503: A subsequent derivative displaying approximately ten times stronger cytotoxic activity than EAPB0203 in A375 melanoma cells.[4]
-
Compound 1A2: Identified through in silico screening, this compound showed a strong binding affinity for the colchicine site and encouraging IC50 values against a panel of cancer cell lines.[1][6]
Table 1: Comparative Antiproliferative Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | IC50 / GI50 Value (µM) | Citation |
| EAPB0203 | A375 (Melanoma) | 1.57 | [4] |
| NCI-60 Panel (Mean) | 1.12 | [4] | |
| EAPB0503 | A375 (Melanoma) | 0.2 | [4] |
| NCI-60 Panel (Mean) | 0.490 | [4] | |
| Compound 1A2 | MCF-7 (Breast) | 4.33 - 6.11 | [1][6] |
| MDA-MB-231 (Breast) | 4.33 - 6.11 | [1][6] | |
| HCT-116 (Colon) | 4.33 - 6.11 | [1][6] | |
| A549 (Lung) | 4.33 - 6.11 | [1][6] |
Note: IC50 (50% Inhibitory Concentration) and GI50 (50% Growth Inhibitory Concentration) are measures of compound potency.
SAR studies suggest that substitutions on the imidazo[1,2-a]quinoxaline core are critical for activity. In particular, modifications involving phenyl rings at position -4 and amino or iminic groups at position -1 have been explored to optimize binding within the colchicine pocket.[1] The rational design of these derivatives often involves aligning their pharmacophoric features with known colchicine-site binders like colchicine itself.[1][7]
Experimental Workflows and Protocols
To characterize a novel imidazo[1,2-a]quinoxaline derivative as an antitubulin agent, a multi-assay approach is required. The following protocols provide a validated workflow from in vitro biochemical assays to cell-based functional confirmation.
Figure 2: Recommended Experimental Workflow for Compound Validation.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of imidazo[1,2-a]quinoxaline compounds on the polymerization of purified tubulin in a cell-free system.
Principle: Tubulin polymerization into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm.[8] Inhibitors of polymerization will suppress or prevent this increase in absorbance.
Materials:
-
Lyophilized Bovine Tubulin (>99% pure) (e.g., Cytoskeleton, Inc. #T240 or Sigma-Aldrich #T9925)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol
-
Test Compounds: Imidazo[1,2-a]quinoxaline derivatives dissolved in 100% DMSO.
-
Positive Control: Colchicine or Nocodazole (10 mM stock in DMSO)
-
Negative (Vehicle) Control: 100% DMSO
-
Clear, UV-transparent 96-well half-area plates
-
Temperature-controlled spectrophotometer (plate reader) capable of reading at 340 nm.
Procedure:
-
Reagent Preparation (Perform all steps on ice):
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 10 mg/mL. Let sit on ice for 10 minutes. Critical Step: Avoid vortexing; mix by gentle pipetting. Keep tubulin on ice at all times to prevent premature polymerization.[8]
-
Prepare the final Polymerization Buffer : G-PEM buffer supplemented with 1 mM GTP and 10% glycerol.[8]
-
Prepare a working solution of tubulin by diluting the 10 mg/mL stock to 3 mg/mL using the ice-cold Polymerization Buffer.
-
Prepare 10X working stocks of your test compounds, colchicine, and DMSO vehicle by diluting them in Polymerization Buffer. The final DMSO concentration in the assay should not exceed 2%.[9]
-
-
Assay Setup (in 96-well plate on ice):
-
Add 10 µL of 10X test compound, positive control, or vehicle control to the appropriate wells.
-
Carefully add 90 µL of the 3 mg/mL tubulin working solution to each well for a final volume of 100 µL. Mix gently by pipetting up and down 2-3 times.
-
-
Initiation and Measurement:
-
Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C .
-
Begin kinetic reading at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis:
-
Plot Absorbance (340 nm) vs. Time (minutes) for each condition.
-
The vehicle control should produce a sigmoidal curve representing nucleation, growth, and steady-state phases.[8]
-
Effective inhibitors (test compounds, colchicine) will show a dose-dependent flattening of this curve.[3][10]
-
Calculate the maximum velocity (Vmax) of polymerization from the slope of the growth phase.
-
Determine the IC50 value by plotting the percentage of polymerization inhibition against the log of the compound concentration.
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
Objective: To determine the concentration-dependent effect of the compounds on the viability and metabolic activity of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by absorbance.
Materials:
-
Adherent Cancer Cell Lines: A375 (melanoma), MCF-7 (breast cancer), A549 (lung cancer), or HCT-116 (colon cancer).
-
Complete Growth Medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Serial dilutions in complete growth medium.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Sterile 96-well flat-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of your test compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubate for an additional 48 to 72 hours .
-
-
MTT Reaction and Measurement:
-
Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium. Caution: Do not disturb the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Pipette gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability vs. the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Immunofluorescence Microscopy of the Microtubule Network
Objective: To visually confirm that imidazo[1,2-a]quinoxalines disrupt the microtubule cytoskeleton in treated cells.
Principle: Immunofluorescence uses specific antibodies to label cellular structures. An antibody against α-tubulin will bind to microtubules, and a fluorescently labeled secondary antibody allows for visualization with a fluorescence microscope.
Figure 3: Workflow for Immunofluorescence Staining of Microtubules.
Materials:
-
Cells seeded on sterile glass coverslips in a 24-well plate.
-
Test Compound, Vehicle Control (DMSO), Positive Control (Nocodazole, 10 µM).
-
Fixative: Ice-cold 100% Methanol (stored at -20°C).[12]
-
Phosphate-Buffered Saline (PBS).
-
Blocking/Permeabilization Buffer: 3% BSA with 0.1% Triton X-100 in PBS.
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, DM1A clone).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or similar).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips and allow them to adhere overnight.
-
Treat cells with the test compound (at ~5x its IC50), DMSO, and nocodazole for 18-24 hours.
-
-
Fixation and Staining:
-
Wash cells gently twice with warm PBS.
-
Fix the cells by incubating the coverslips in ice-cold methanol for 5 minutes at -20°C.[12]
-
Wash three times with PBS at room temperature.
-
Block and permeabilize the cells by incubating with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer, e.g., 1:1000) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody (diluted in blocking buffer, e.g., 1:1000) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, with the second wash containing DAPI for 5 minutes to stain the nuclei.
-
-
Mounting and Imaging:
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip cell-side down onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Visualize using a fluorescence microscope with appropriate filters for DAPI (blue) and the secondary antibody (e.g., green for Alexa Fluor 488).
-
Expected Results:
-
Vehicle Control (DMSO): Cells will display a well-defined, intricate network of long microtubule filaments extending throughout the cytoplasm.
-
Imidazo[1,2-a]quinoxaline-treated: The filamentous network will be severely disrupted or completely absent, resulting in diffuse cytoplasmic fluorescence. Cells may appear rounded and arrested in mitosis (condensed chromatin).[3][4]
-
Nocodazole Control: Similar to the test compound, cells will show a complete loss of the microtubule network.
Trustworthiness and Self-Validation
The integrity of your findings relies on a self-validating experimental design. Each protocol must include:
-
Vehicle Controls (DMSO): Establishes the baseline for cell health and microtubule integrity, ensuring that the observed effects are not due to the solvent.
-
Positive Controls (Colchicine/Nocodazole): Confirms that the assay systems are working correctly and are capable of detecting known microtubule destabilizing agents.
By integrating these controls, the results from the biochemical polymerization assay, the cellular viability assay, and the visual evidence from microscopy create a cohesive and trustworthy dataset that strongly supports the characterization of an imidazo[1,2-a]quinoxaline as a novel antitubulin agent.
References
-
Courbet, A., Bec, N., Constant, C., Larroque, C., Pugniere, M., El Messaoudi, S., Zghaib, Z., Khier, S., Deleuze-Masquefa, C., Gattacceca, F. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PLOS ONE, 12(8), e0182022. [Link]
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Goel, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 733. [Link]
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Courbet, A., et al. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PLoS ONE, 12(8): e0182022. [Link]
-
Courbet, A., et al. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PLOS One. [Link]
-
Courbet, A., et al. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PubMed. [Link]
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Ma, L., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Theranostics, 4(5), 536–549. [Link]
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Cheng, B., et al. (2025). Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation. ResearchGate. [Link]
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Ma, L., et al. (2014). A cell-based pharmacokinetics assay for evaluating tubulin-binding drugs. PubMed. [Link]
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Deleuze-Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 211, 113098. [Link]
-
Goel, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. ResearchGate. [Link]
-
Goel, A., et al. (2023). The rationale for selecting imidazo[1,2-a]quinoxaline pharmacophore as an anticancer agent via tubulin inhibition. ResearchGate. [Link]
-
Cheng, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. [Link]
-
Di Fiore, S., et al. (2024). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Central Science. [Link]
-
Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4045-4058. [Link]
-
Goel, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. MDPI. [Link]
-
Various Authors. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]
-
Mateus, A., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(11), 3193. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
Ferreira, R. S., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Pharmaceuticals, 16(11), 1599. [Link]
-
Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-11. [Link]
-
Walczak, C. E., et al. (2010). In vitro and in vivo analysis of microtubule destabilizing kinesins. Methods in Molecular Biology, 592, 227–243. [Link]
-
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102498. [Link]
-
Bodakuntla, S., et al. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Journal of Visualized Experiments, (170). [Link]
-
Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. ResearchGate. [Link]
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Troubleshooting & Optimization
improving yield and purity of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one synthesis
Introduction: The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs due to its diverse biological activities.[1][2][3][4] The successful synthesis of specific derivatives, such as 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, is critical for advancing research in this area. However, the multi-step nature of heterocyclic synthesis often presents challenges related to reaction yield, product purity, and scalability.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common hurdles in the synthesis of this compound, enabling you to improve both the yield and purity of your target compound.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence. A common and logical strategy involves the initial construction of a substituted quinoxalinone core, followed by the annulation of the imidazole ring. The classical approach for forming the quinoxaline ring system is the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound.[5][6]
A plausible synthetic route is outlined below. This pathway involves the condensation of 3,4-diaminotoluene with a pyruvate derivative to form the quinoxalinone core, followed by N-alkylation and subsequent intramolecular cyclization to yield the final tricyclic product.
Caption: Proposed synthetic pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Question: My reaction, particularly the initial condensation or the final cyclization step, results in a very low yield. What are the primary factors to investigate?
Answer: Low yields in heterocyclic synthesis are common and can usually be traced back to a few key areas. A systematic approach is the most effective way to diagnose and solve the problem.[7]
-
Purity of Reagents and Solvents: This is the most frequent cause of low yields.
-
Causality: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired reaction. Water in solvents is a particularly common issue, as it can hydrolyze reagents or intermediates.
-
Recommendation: Always use reagents from a reliable source. Verify the purity of your starting 3,4-diaminotoluene, as it can oxidize and darken upon storage. Ensure all solvents are anhydrous, especially for steps involving strong bases or water-sensitive reagents.[7] If necessary, purify starting materials by recrystallization or chromatography before use.[8]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters that must be precisely controlled.[7]
-
Causality: The initial condensation is often exothermic; insufficient cooling can lead to side product formation. Conversely, the final cyclization step often requires significant heat to overcome the activation energy barrier. Insufficient heating or time will result in incomplete conversion.
-
Recommendation: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to track the consumption of starting material and the formation of the product, helping you determine the optimal reaction time.[7] For the cyclization step, consider alternative, non-conventional heating methods like microwave irradiation, which can sometimes lead to faster reactions and higher yields.[9]
-
-
Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture.
-
Causality: Amine starting materials can be susceptible to air oxidation, leading to colored impurities and reduced effective concentration. Intermediates may also be air-sensitive.
-
Recommendation: If you suspect sensitivity, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This involves using flame-dried glassware and proper inert gas techniques.[7][8]
-
Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.
Issue 2: Significant Impurity Formation
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I prevent them?
Answer: Impurity formation is typically due to competing side reactions. Identifying the nature of the impurity is key to mitigating its formation.
-
Regioisomers:
-
Causality: The initial condensation of 3,4-diaminotoluene with an unsymmetrical dicarbonyl compound can potentially lead to the formation of two different regioisomers: the desired 8-methyl derivative and the undesired 5-methyl derivative. The electronic and steric properties of the diamine will influence the ratio, but a mixture is common.
-
Recommendation: Careful control of reaction conditions (e.g., pH, solvent) can sometimes favor one isomer. However, the most reliable solution is often a robust purification step, such as column chromatography, to separate the isomers. It is critical to characterize both isomers to confirm which is your desired product.
-
-
Incomplete Cyclization:
-
Causality: The final ring-closing step to form the imidazole ring requires forcing conditions. If the reaction is not driven to completion, you will isolate the N-alkylated quinoxalinone intermediate.
-
Recommendation: Ensure the cyclization reaction is heated sufficiently and for an adequate duration. Monitor by TLC until the intermediate spot has been completely consumed. Consider using stronger dehydrating agents if necessary.
-
-
Product Decomposition:
-
Causality: The desired product might be unstable under either the reaction conditions (prolonged heating) or the workup conditions (e.g., strongly acidic or basic).[8]
-
Recommendation: Monitor the reaction for the appearance of new, lower Rf spots on TLC after the main product has formed. If decomposition is observed, consider quenching the reaction earlier and proceeding immediately to a mild workup.[8]
-
Issue 3: Product Purification Challenges
Question: My crude product is a dark, oily substance that is difficult to purify by crystallization. What are the best practices for purification?
Answer: Quinoxalinone derivatives can sometimes be challenging to purify, but a combination of techniques is usually successful.
-
Column Chromatography: This is the most powerful method for separating complex mixtures.[10]
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A gradient system of non-polar and polar solvents is recommended. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). The target compound is moderately polar and should elute in this range.
-
Causality: The gradual increase in eluent polarity allows for the separation of non-polar impurities first, followed by your product, and finally any highly polar baseline impurities.
-
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline solid.[10]
-
Solvent Screening: The key is to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen for quinoxalinones include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.
-
Procedure: Dissolve the crude (or column-purified) solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the key analytical techniques for characterizing the final product?
-
A1: A full characterization suite is essential. ¹H and ¹³C NMR will confirm the chemical structure and the position of the methyl groups. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. HPLC is used to determine the final purity (e.g., >95%).[11]
-
-
Q2: My starting 3,4-diaminotoluene is dark brown. Can I still use it?
-
A2: Dark coloration indicates oxidation. While it might still work, the oxidation products will act as impurities, potentially lowering your yield and complicating purification. It is highly recommended to purify it first, for example, by recrystallization from water with a small amount of sodium dithionite to reduce oxidized species, or to use a fresh, high-purity bottle.
-
-
Q3: Are there any "green" or more sustainable approaches to this synthesis?
-
A3: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis.[9] Consider using water or ethanol as a solvent where possible, as they are more environmentally benign.[12] Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[9][13] Catalyst-free methods or the use of recyclable catalysts are also excellent strategies to explore.[12][14]
-
Section 4: Experimental Protocols
Disclaimer: These protocols are provided as a guide and should be adapted and optimized based on your specific laboratory conditions and analytical observations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 8-Methylquinoxalin-2(1H)-one (Intermediate)
-
In a round-bottom flask, dissolve 3,4-diaminotoluene (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of ethyl 2-oxopropanoate (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting diamine.
-
A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 8-methylquinoxalin-2(1H)-one. This can be used in the next step or purified further by recrystallization from ethanol.
Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography[10]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gentle pressure or gravity.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity by adding ethyl acetate in increments (e.g., 5%, 10%, 20%, 50%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Experimental workflow for purification via silica gel column chromatography.
Section 5: Data Summary
Optimizing reaction conditions is crucial for maximizing yield. The following table provides a starting point for optimization based on analogous reactions found in the literature for related heterocyclic syntheses.
| Parameter | Condition | Rationale & Reference |
| Condensation Solvent | Ethanol/Water, Acetic Acid | Protic solvents facilitate imine formation and cyclization. Acetic acid can act as both solvent and catalyst.[14] |
| Cyclization Catalyst | Polyphosphoric Acid (PPA), Eaton's Reagent | Strong dehydrating acids that promote intramolecular electrophilic substitution required for ring closure. |
| Reaction Temperature | 25 °C to 120 °C | Condensation steps are often performed at room temperature, while cyclization steps typically require heating to drive the reaction to completion.[15] |
| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere is recommended if starting materials (especially diamines) show signs of oxidative degradation.[7] |
| Purification Method | Column Chromatography (Silica) | Effective for separating regioisomers and other closely related impurities.[10][15] |
| Crystallization Solvent | Ethanol, Ethyl Acetate/Hexane | Common solvents for obtaining high-purity crystalline quinoxalinone derivatives.[10] |
References
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-
Biagi, G., et al. "Rejuvenating the[7][8][15]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation." Frontiers in Chemistry, 2023. Available at: [Link]
- Ternes, T. A., et al. "Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses.
-
Sandmann, B. W., & Grayeski, M. L. "Quinoxalinone Derivatization of Biological Carboxylic Acids for Detection by Peroxyoxalate Chemiluminescence With High-Performance Liquid Chromatography." Journal of Chromatography B: Biomedical Applications, 1994. Available at: [Link]
- Benchchem. "Technical Support Center: Purification of Quinoxalinone Derivatives." Benchchem.
- Huang, J., et al. "Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent." The Journal of Organic Chemistry, 2021.
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Bigge, C. F., et al. "Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones." Journal of Medicinal Chemistry, 1992. Available at: [Link]
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Various Authors. "Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines." ResearchGate, Various Dates. Available at: [Link]
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Kumar, A., et al. "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives." RSC Advances, 2025. Available at: [Link]
-
Wang, F., et al. "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." Molecules, 2024. Available at: [Link]
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Sharma, V., et al. "Recent Advances in the Synthesis of Quinoxalines. A Mini Review." Polycyclic Aromatic Compounds, 2024. Available at: [Link]
-
Asif, M. "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides." Molecules, 2022. Available at: [Link]
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Al-Ostath, A., et al. "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides." Pharmaceuticals, 2021. Available at: [Link]
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TSI Journals. "GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES." Trade Science Inc., 2011. Available at: [Link]
- Wan, J.-P., & Wei, L. "QUINOXALINE SYNTHESIS BY DOMINO REACTIONS." Current Organic Synthesis.
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Boufroura, H., et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." European Journal of Medicinal Chemistry, 2009. Available at: [Link]
-
Ghorab, M. M., et al. "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents." Molecules, 2016. Available at: [Link]
-
Ballesteros-Garrido, R., et al. "Modern Strategies for Heterocycle Synthesis." Molecules, 2020. Available at: [Link]
-
Li, F., et al. "Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi." Pest Management Science, 2022. Available at: [Link]
-
Li, Y., et al. "A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor." Molecules, 2023. Available at: [Link]
-
Ali, F. B., et al. "Eco-friendly preparation and testing of electroactive quinoxalines." Green Chemistry Letters and Reviews, 2025. Available at: [Link]
-
Enjilzadeh, M., et al. "Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation." ResearchGate, 2025. Available at: [Link]
-
Wakabayashi, K., et al. "Isolation and Identification of a New Mutagen, 2-amino-4-hydroxy-methyl-3,8-dimethylimidazo[4,5-f]quinoxaline (4-CH2OH-8-MeIQx), From Beef Extract." Carcinogenesis, 1993. Available at: [Link]
-
Al-Ostath, A., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses." Molecules, 2022. Available at: [Link]
-
Mamedov, V. A. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. Available at: [Link]
- Vieira, M., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2014.
-
Langouet, S., et al. "Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2." Chemical Research in Toxicology, 2001. Available at: [Link]
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Technical Support Center: Troubleshooting Solubility Issues of Imidazo[1,2-a]quinoxaline Compounds
Welcome to the technical support center for imidazo[1,2-a]quinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of molecules. The unique structural characteristics of the imidazo[1,2-a]quinoxaline scaffold can often lead to poor aqueous solubility, a significant hurdle in drug discovery and development.[1][2][3][4] This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific, common solubility problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My imidazo[1,2-a]quinoxaline compound is poorly soluble in common organic solvents like DMSO at my desired stock concentration. What are my options?
Answer:
This is a common issue, particularly with crystalline compounds that have strong intermolecular interactions.[5] Before proceeding to more complex methods, it's crucial to ensure you're employing best practices for solubilization.
Initial Checks & Causality:
-
Purity and Solid Form: Impurities or the presence of a less soluble polymorph can significantly impact solubility. Confirm the purity of your compound via LC-MS or NMR. The crystalline form of a compound is generally less soluble than its amorphous form.[6]
-
Sonication and Gentle Heating: Have you tried aiding dissolution with sonication or gentle warming (e.g., 30-40°C)? These methods can help overcome the activation energy barrier for dissolution. However, be cautious with heating, as it can degrade thermally sensitive compounds.
Step-by-Step Protocol for Enhancing Solubility in Organic Solvents:
-
Co-solvent Systems: If DMSO alone is insufficient, a co-solvent system can be effective.[7][8][9] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[8][10]
-
Recommended Co-solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or N-Methyl-2-pyrrolidone (NMP) are good starting points.
-
Protocol:
-
Attempt to dissolve the compound in the co-solvent first (e.g., DMF).
-
Once dissolved, add DMSO to reach your final desired concentration and volume.
-
Start with a small ratio of co-solvent (e.g., 10% DMF in DMSO) and gradually increase if necessary.
-
-
-
Alternative Solvents: For highly lipophilic compounds, consider solvents like dichloromethane (DCM) or chloroform for initial solubilization, followed by dilution with a more assay-compatible solvent. Be mindful of solvent compatibility with your experimental setup (e.g., plasticware).
-
Amorphous Form Generation: If you have access to the necessary equipment, generating an amorphous solid dispersion can significantly improve solubility.[6][11][12] This can be achieved through techniques like lyophilization (freeze-drying) or spray drying.[11][12]
Question 2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
Answer:
This is a classic example of a compound "crashing out" of solution and is a very common problem when transitioning from a high-concentration organic stock to a low-concentration aqueous environment.[13] This occurs because the compound's solubility in the final aqueous buffer is much lower than in the initial DMSO stock.[13]
Understanding the Problem: Kinetic vs. Thermodynamic Solubility
What you are observing is related to the difference between kinetic and thermodynamic solubility.[14][15][16][17]
-
Kinetic Solubility: This is the concentration of a compound that can be reached by adding a small volume of a concentrated stock solution (like your DMSO stock) to an aqueous buffer. It often results in a supersaturated, metastable solution.[14][15]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent, where the dissolved compound is in equilibrium with any undissolved solid.[14][17][18]
Precipitation occurs when the supersaturated solution created during kinetic solubility testing reverts to the more stable, lower thermodynamic solubility state.[14]
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing compound precipitation in aqueous buffers.
Step-by-Step Protocols:
-
Minimize Final DMSO Concentration:
-
Causality: High concentrations of DMSO can disrupt the hydration shell around your compound, promoting precipitation.
-
Protocol: Aim for a final DMSO concentration of ≤0.5% in your assay. This may require preparing a more dilute DMSO stock, if possible.
-
-
pH Adjustment:
-
Causality: Imidazo[1,2-a]quinoxalines are nitrogen-containing heterocycles and are often weakly basic.[19][20] Adjusting the pH of your buffer can ionize the molecule, which generally increases aqueous solubility.[21][22]
-
Protocol:
-
Determine the pKa of your compound (if not known, this can be predicted using software).
-
For a basic compound, lowering the pH of the buffer (e.g., from 7.4 to 6.5) will increase the proportion of the more soluble, protonated form.
-
Prepare buffers at different pH values and test your compound's solubility. Ensure the pH is compatible with your assay.
-
-
-
Aqueous-Miscible Co-solvents:
-
Causality: Similar to their use with organic stocks, co-solvents can increase the solubility of your compound in aqueous media.[7][23]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycols (PEGs) are commonly used and generally have good biocompatibility at low concentrations.[7][10]
-
Protocol:
-
Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-5% ethanol).
-
Add your DMSO stock to this co-solvent-containing buffer.
-
Always confirm that the chosen co-solvent at the final concentration does not interfere with your assay.
-
-
-
Use of Solubilizing Excipients:
-
Causality: Excipients are inactive substances that can be added to a formulation to improve solubility.[11][12][24]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[2][4][24] They can encapsulate poorly soluble drugs, increasing their apparent water solubility.[2][4]
-
Protocol: Prepare a solution of β-cyclodextrin or a derivative like HP-β-CD in your aqueous buffer. Add your compound's DMSO stock to this solution.
-
-
Surfactants: Surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous media.[21] Use at concentrations above the critical micelle concentration (CMC).
-
Quantitative Data Summary:
| Method | Typical Concentration Range | Advantages | Disadvantages |
| pH Adjustment | 1-2 pH units from pKa | Simple, effective for ionizable compounds | Assay compatibility may be limited |
| Co-solvents (e.g., Ethanol) | 1-10% (v/v) | Readily available, effective | Can affect protein stability and enzyme kinetics |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | High solubilizing capacity, low toxicity | Can be expensive, may interfere with binding assays |
| Surfactants (e.g., Tween 80) | 0.01-0.1% (v/v) | Effective at low concentrations | Can cause cell lysis at higher concentrations |
Section 2: Frequently Asked Questions (FAQs)
Q1: Can structural modification of my imidazo[1,2-a]quinoxaline lead improve its solubility?
A1: Absolutely. This is a key strategy in medicinal chemistry, often referred to as "solubility-by-design".[5] Introducing polar functional groups or disrupting crystal packing can significantly enhance solubility.[5][25][26] For instance, a study on imidazo[1,2-a]quinoxaline derivatives showed that conjugating amino acids to the core structure led to a significant enhancement of water solubility.[27][28]
Q2: I've noticed that the solubility of my compound seems to decrease over time after being stored in DMSO, even when frozen. Why is this happening?
A2: This is a known issue with DMSO stocks.[29][30][31] Even at low temperatures, some compounds can precipitate out of DMSO, especially after multiple freeze-thaw cycles.[30][31] It is recommended to visually inspect your DMSO stocks for any precipitate before use. If precipitation is observed, gentle warming and sonication may be required to redissolve the compound. For long-term storage, consider aliquoting your stock solutions to minimize freeze-thaw cycles.
Q3: Are there any high-throughput methods to assess the solubility of a library of imidazo[1,2-a]quinoxaline analogs early in the discovery process?
A3: Yes, several high-throughput solubility assays are available. Kinetic solubility screening using turbidimetry is a common approach.[18] In this method, a DMSO stock of the compound is added to an aqueous buffer, and the point at which the compound precipitates is detected by an increase in turbidity (light scattering). This provides a rapid assessment of solubility and can be used to rank compounds in a library.[18]
Q4: My compound needs to be administered in vivo. What are the key solubility considerations for formulation development?
A4: For in vivo studies, especially oral administration, both solubility and dissolution rate are critical.[1][3] Formulation strategies for poorly soluble compounds often involve creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or micronization to increase the surface area for dissolution.[1][3][6] The choice of formulation strategy will depend on the physicochemical properties of your specific imidazo[1,2-a]quinoxaline derivative.[3]
References
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
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Jain, A., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Di, L., & Kerns, E. H. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(15), 7178-7188. [Link]
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IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. IRO Chelating Chemical Co., Ltd. [Link]
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International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
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Le Baut, G., et al. (1998). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. PubMed. [Link]
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ResearchGate. (n.d.). Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation. ResearchGate. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
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ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. ResearchGate. [Link]
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Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. PubMed. [Link]
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Giraud, F., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]
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Fournié-Zaluski, M. C., et al. (2005). Impairment of TNF-alpha production and action by imidazo[1,2-alpha]quinoxalines, a derivative family which displays potential anti-inflammatory properties. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. [Link]
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MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
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Li, Y., et al. (2021). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. PubMed. [Link]
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Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Introduction: The imidazo[1,2-a]quinoxaline scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and phosphodiesterase (PDE) inhibitory agents.[1][2][3] Specifically, compounds from this class have been investigated as inhibitors of IκB kinase (IKK), lymphocyte-specific protein tyrosine kinase (LCK), and Epidermal Growth Factor Receptor (EGFR).[4][5] While 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is a specific entity within this class, ensuring its on-target specificity is paramount for generating reliable data and advancing therapeutic potential. Off-target effects, where a compound interacts with unintended proteins, can lead to misleading experimental results and potential toxicity.[6]
This guide provides a comprehensive, question-and-answer framework for researchers to proactively predict, experimentally identify, and ultimately minimize off-target effects associated with this compound class.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting work with this compound. How can I predict its potential off-target interactions before I begin my experiments?
Answer: Proactive, in silico analysis is a cost-effective first step to flag potential off-target liabilities.[7] This approach uses computational tools to predict interactions based on the compound's structure and known protein binding sites.
Expert Insight: While no in silico tool is perfectly predictive, they provide a valuable roadmap for prioritizing experimental validation. A consensus from multiple algorithms strengthens the prediction.[8]
Recommended Workflow:
-
Target Class Prediction: Based on the imidazo[1,2-a]quinoxaline core, the compound is likely to interact with ATP-binding sites. Therefore, kinases are a primary suspected off-target class.[5][9] Other studies have also identified PDE enzymes as potential targets for this scaffold.[1][9]
-
Computational Screening: Utilize web-based tools that compare your compound's structure against databases of known protein targets. These platforms use various algorithms to predict binding.[10][11]
-
Similarity-based methods (e.g., SEA, XPI): Predict targets based on the principle that structurally similar molecules often have similar biological activities.[10]
-
Machine Learning Models (e.g., MLM): Use classifiers trained on vast datasets of compound-protein interactions to predict binding likelihood.[11]
-
-
Analyze and Prioritize: The output will be a ranked list of potential off-target proteins. Pay close attention to targets that are:
-
Predicted by multiple different algorithms.
-
Expressed in your experimental cell line or tissue model.
-
Known to be involved in signaling pathways that could confound your experimental phenotype.
-
Q2: What are the essential experiments to definitively identify off-target effects in vitro?
Answer: After in silico prediction, you must empirically confirm these interactions. The gold standard is to perform broad, unbiased screening followed by targeted validation.
Expert Insight: The goal is to understand the compound's "selectivity profile." A highly selective compound will potently inhibit its intended target while having minimal effect on a wide range of other proteins, especially those within the same family (e.g., other kinases).
Experimental Strategy:
-
Primary Assay - Large-Scale Panel Screening: The most crucial step is to screen the compound against a large, diverse panel of targets. Given the scaffold, a kinase panel is the highest priority.
-
What it is: Commercial services offer panels of hundreds of purified human kinases where your compound's inhibitory activity is tested, typically at a single high concentration (e.g., 1-10 µM) initially.[12][13]
-
Why it's done: This provides a broad view of the compound's activity across the kinome, quickly identifying potential off-target "hits."[14][15] Many PARP inhibitors, for example, were discovered to have potent off-target effects on kinases only after such broad screening.[6]
-
-
Secondary Assay - Dose-Response Validation: For any "hits" identified in the primary screen, perform follow-up dose-response assays to determine their potency (IC50).
-
What it is: A 10-point concentration curve is generated for each off-target hit to precisely measure the IC50 value.
-
Why it's done: This quantifies the compound's potency against off-targets. A meaningful "selectivity window" exists if the IC50 for the on-target is significantly lower (ideally >100-fold) than for the off-targets.
-
Data Presentation: Interpreting Selectivity Data
| Inhibitor | On-Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Window (Off-Target 1 / On-Target) | Cellular EC50 (nM) |
| Compound X | 15 | 300 | >10,000 | 20x | 50 |
| Compound Y | 100 | >10,000 | >10,000 | >100x | 250 |
| Compound Z | 5 | 25 | 80 | 5x | 10 |
Interpretation: Compound Y is the most selective, despite being less potent than Compound Z. Compound Z's high potency is compromised by its poor selectivity, meaning that at the cellular concentration needed to inhibit the on-target (10 nM), it will also significantly inhibit Off-Target 1 (IC50 = 25 nM). This overlap is a major concern.
Q3: How do I confirm that my compound is engaging its intended target inside living cells?
Answer: Verifying target engagement in a cellular context is critical, as in vitro results with purified proteins don't always translate to the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is the leading method for this.[16][17]
Expert Insight: CETSA provides direct evidence of a physical interaction between your compound and its target protein within intact cells. It's based on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its melting temperature.[18][19]
Below is a diagram illustrating the workflow for a typical CETSA experiment.
Caption: CETSA experimental workflow for verifying target engagement.
A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells, indicating stabilization.[20]
Q4: My compound shows a clear phenotype, but I'm worried it's due to an off-target effect. How can I prove the phenotype is linked to my intended target?
Answer: This is a critical validation step. A "rescue" experiment is the most rigorous way to demonstrate that the observed cellular phenotype is a direct result of inhibiting your target of interest and not an off-target.[21]
Expert Insight: The logic of a rescue experiment is to first induce a phenotype with your inhibitor and then restore the cell to its normal state by reintroducing a version of the target that your inhibitor cannot block.
Below is a diagram illustrating the logic of a rescue experiment.
Caption: Logical workflow of a rescue experiment.
Experimental Steps:
-
Induce Phenotype: Treat your cells with this compound at a concentration that produces a robust and measurable phenotype (e.g., decreased proliferation, apoptosis).
-
Design Rescue Construct: Create a plasmid to express your target protein. Crucially, this version must be engineered to be resistant to your compound. If the compound binds in a specific pocket, you can introduce a point mutation in that pocket that prevents binding without abolishing the protein's function.
-
Transfect and Observe: Transfect the inhibitor-treated cells with the rescue construct.
-
Analyze Results:
-
Successful Rescue: If the phenotype is reversed (e.g., proliferation is restored), it strongly indicates that the phenotype was caused by the inhibition of your intended target.[21]
-
No Rescue: If the phenotype persists despite the expression of the resistant target, the effect is likely due to an off-target interaction.
-
Protocol Hub: Key Experimental Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to verify the engagement of this compound with its intended protein target in intact cells.[18][22]
Methodology:
-
Cell Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with the desired concentration of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 1 hour) under normal culture conditions.
-
-
Heating Step:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot should be kept on ice as an unheated control.
-
-
Cell Lysis and Fractionation:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Analyze the amount of the soluble target protein in each sample using Western blotting or another sensitive protein detection method.
-
Quantify the band intensities and normalize them to the unheated control.
-
Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated groups to generate the melting curves. A rightward shift in the curve for the treated sample indicates target engagement.[19]
-
References
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]
-
He, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. [Link]
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Frapart, Y. M., et al. (2007). Impairment of TNF-alpha production and action by imidazo[1,2-a]quinoxalines, a derivative family which displays potential anti-inflammatory properties. Biochemical Pharmacology, 74(7), 1049–1060. [Link]
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Patinote, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
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Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 707–726. [Link]
-
Gupta, R., et al. (2021). Web-based tools for in silico prediction of potential off-target sites. ResearchGate. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Lenci, E., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 16(5), e0251368. [Link]
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Park, J., et al. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 51(W1), W330–W335. [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220–230. [Link]
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Ahmad, S. (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments? ResearchGate. [Link]
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UCSC Genome Browser. UCSC In-Silico PCR. [Link]
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Patsnap. (2023). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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CETSA. CETSA. [Link]
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Patinote, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Semantic Scholar. [Link]
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Kramer, C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
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Lebegue, N., et al. (1997). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Journal of Medicinal Chemistry, 40(13), 2037–2045. [Link]
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Amporndanai, K., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10884. [Link]
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Wang, Y., et al. (2022). Transcription-wide impact by RESCUE-induced off-target single-nucleotide variants in mammalian cells. RNA Biology, 19(1), 229–239. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Lattanzi, A. (2019). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2020, 105–120. [Link]
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Kim, D., et al. (2019). Prediction-based highly sensitive CRISPR off-target validation using target-specific DNA enrichment. bioRxiv. [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
-
Patinote, C., et al. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2993. [Link]
-
ResearchGate. (2022). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... [Link]
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Kumar, A., et al. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 27(15), 4991. [Link]
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challenges in the scale-up production of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Document ID: TSC-IMQ-001
Version: 1.0
Introduction
Welcome to the technical support center for the process development and scale-up of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one. This molecule, a key intermediate with significant potential in pharmaceutical development, presents unique challenges when transitioning from laboratory-scale synthesis to pilot plant and commercial manufacturing.[1][2][3] This guide is designed for researchers, chemists, and process engineers to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and resolve common issues, ensuring a robust, safe, and reproducible manufacturing process.[4][5]
The synthesis of the imidazo[1,2-a]quinoxaline core typically involves the condensation and subsequent cyclization of substituted phenylenediamines with appropriate precursors.[6][7] While straightforward at the gram scale, scaling up introduces complexities related to reaction kinetics, heat transfer, impurity profiles, and product isolation. This document synthesizes established principles of process chemistry with specific insights into the quinoxalinone scaffold to facilitate a smooth technology transfer.[8][9]
Synthetic Pathway Overview & Key Control Points
The most common laboratory synthesis for related quinoxalinone structures involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[10] For the target molecule, a plausible and scalable route starts from 3,4-diaminotoluene and involves a multi-step sequence.
Below is a generalized workflow illustrating the critical stages where process control is paramount for successful scale-up.
Caption: Generalized workflow for the synthesis of the target molecule, highlighting critical control stages.
Frequently Asked Questions (FAQs)
Q1: My initial condensation reaction (Step 1) is stalling and not going to completion, even with extended reaction times. What is the likely cause?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Insufficient Mixing: At larger scales, localized concentration gradients can form. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Purity of Starting Materials: Impurities in either the 3,4-diaminotoluene or the pyruvic acid derivative can inhibit the reaction.[10][11] Re-verify the purity of your starting materials before charging the reactor.
-
Suboptimal Temperature: The reaction may have a narrow optimal temperature range. A temperature that works in a lab flask (with high surface area-to-volume ratio) may be insufficient in a large reactor. Consider a controlled temperature ramp-up study.[11]
-
Atmosphere: Some related quinoxaline syntheses are sensitive to oxygen.[12] If you are not running under an inert atmosphere (like nitrogen or argon), consider doing so, as side reactions could be consuming your starting materials.[10]
Q2: I'm observing a significant, dark-colored impurity in my crude product after the cyclization step (Step 2). What could it be?
A2: Dark coloration often points to degradation products or polymeric side-products. The most likely cause is an exothermic event during the intramolecular cyclization or a reaction with residual reagents from the previous halogenation step.
-
Temperature Control: The cyclization step can be exothermic. On a large scale, if heat is not removed efficiently, "hot spots" can form in the reactor, leading to degradation.[5] Ensure your reactor's cooling system is adequate and consider slowing the rate of addition of your base to control the exotherm.
-
Quenching: Incomplete quenching of the halogenating agent (e.g., POCl₃) from the previous step can lead to side reactions. Ensure your workup procedure is robust and scalable.
-
Oxidation: The quinoxaline core can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Maintaining an inert atmosphere during this step is highly recommended.
Q3: The final product fails to crystallize properly, or it "oils out." How can I develop a robust crystallization protocol?
A3: Crystallization is a critical step for achieving high purity and defining the physical properties of the final product.[9]
-
Solvent Screening: The ideal crystallization solvent (or solvent system) will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A systematic screen of solvents with varying polarities is essential.
-
Cooling Profile: Crash-cooling is a common cause of oiling out or the formation of fine, hard-to-filter particles. A controlled, linear cooling profile is crucial for growing well-defined crystals. A typical starting point is a cooling rate of 10-20°C per hour.
-
Seeding: Introducing a small quantity of pure crystalline product (seed crystals) at the point of supersaturation can guide the crystallization process and ensure consistency.
-
Purity: High levels of impurities can inhibit crystallization. If problems persist, consider an additional purification step (e.g., charcoal treatment or a silica gel plug) before the final crystallization.
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex issues encountered during scale-up.
Problem: Low Yield and Poor Reaction Conversion
| Symptom | Potential Root Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Reaction Stalls at <80% Conversion (Monitored by HPLC/TLC) | 1. Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities or degrade over time at reaction temperature.[11] 2. Reagent Stoichiometry: Inaccurate charging of reagents on a large scale due to equipment limitations or human error. 3. Product Inhibition: The product itself may be inhibiting the reaction pathway. | 1. Catalyst Screening: Screen alternative, more robust catalysts. For quinoxaline synthesis, various acid or metal catalysts have been shown to be effective.[10] Consider using a higher catalyst loading or adding a second charge of the catalyst. 2. Charge Verification: Implement a double-check system for all raw material charges. Use calibrated scales and flowmeters. 3. Process Modification: If product inhibition is suspected (confirm via kinetic studies), a continuous flow setup or a semi-batch process where the product is continuously removed could be a viable, albeit more complex, solution. |
| Multiple Unidentified Byproducts in Chromatogram | 1. Thermal Degradation: Operating at too high a temperature.[13] 2. Competing Reaction Pathways: The reaction conditions may favor side reactions (e.g., dimerization, polymerization).[6] 3. Reactive Impurities: Impurities in starting materials or solvents (e.g., water, peroxides) are reacting. | 1. Temperature Optimization: Perform a Design of Experiments (DoE) study to find the optimal temperature that maximizes product formation while minimizing byproduct generation.[14] 2. Condition Optimization: Vary other parameters like solvent, concentration, and pH. Some modern synthetic approaches for related heterocycles use milder conditions, such as visible-light promotion, to improve selectivity.[11] 3. Material Qualification: Rigorously qualify all incoming raw materials and solvents. Ensure solvents are dry and peroxide-free if the chemistry is sensitive. |
Problem: Product Isolation and Purification Failures
| Symptom | Potential Root Cause(s) | Recommended Corrective Actions & Scientific Rationale |
| Product Precipitates as an Amorphous Solid or Oil | 1. Supersaturation Rate: The rate of supersaturation is too high, preventing ordered crystal lattice formation. 2. Solvent System: The chosen anti-solvent is too strong, causing the product to "crash out" of the solution. 3. Residual Impurities: Impurities are disrupting the crystal growth process. | 1. Controlled Cooling/Anti-solvent Addition: Implement a programmed, slow cooling profile. If using an anti-solvent, add it subsurface at a slow, controlled rate with vigorous agitation to avoid localized high concentrations. 2. Solvent System Optimization: Develop a ternary phase diagram (Product-Solvent-Antisolvent) to identify the optimal composition and temperature range for effective crystallization. 3. Upstream Purification: Introduce a work-up step before crystallization, such as a liquid-liquid extraction or a charcoal treatment, to remove problematic impurities. |
| Filtration is Extremely Slow; Product is Gummy | 1. Poor Crystal Morphology: The product has crystallized as very fine needles or platelets, which blind the filter medium. 2. Residual Solvent: The cake is not being de-liquored effectively. | 1. Recrystallization/Digestion: After the initial crystallization, hold the slurry at a constant temperature (digestion or "aging") for several hours. This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, improving the particle size distribution. 2. Filter Aid/Wash Optimization: Consider using a filter aid for difficult filtrations. Optimize the displacement wash solvent and volume to efficiently remove the mother liquor without dissolving a significant amount of product. |
Troubleshooting Decision Tree: Low Final Purity (<99.0%)
Sources
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Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]quinoxaline-Based Drugs
Introduction
Welcome to the technical support center for researchers working with the promising class of imidazo[1,2-a]quinoxaline-based compounds. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the emergence of resistance to these novel therapeutic agents. As this is an active area of research, direct studies on resistance mechanisms to imidazo[1,2-a]quinoxalines are emerging. Therefore, this guide synthesizes current knowledge from related targeted therapies and general principles of drug resistance to offer a robust framework for your experiments.
The imidazo[1,2-a]quinoxaline scaffold has shown remarkable versatility, with derivatives targeting a range of critical oncogenic pathways, including PI3K, PDE4, IKK, and tubulin.[1][2][3][4] Some compounds, such as the "imiqualines" (e.g., EAPB0203 and EAPB02303), exhibit complex or novel mechanisms of action, potentially involving the Ras-MAPK and insulin/IGF1 signaling (IIS) pathways.[5][6] This guide will help you navigate the complexities of resistance, regardless of the specific target of your compound.
Troubleshooting Guide: Loss of Drug Efficacy
This section is structured in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Question 1: My cancer cell line, which was initially sensitive to my imidazo[1,2-a]quinoxaline-based PI3K inhibitor, is now showing reduced sensitivity (increased IC50). What are the potential causes and how can I investigate them?
Answer:
A gradual or sudden decrease in sensitivity to a targeted agent like a PI3K inhibitor is a classic sign of acquired resistance. The underlying mechanisms can be broadly categorized into on-target alterations and off-target adaptations. Here is a systematic approach to dissecting this issue:
Step 1: Confirm and Characterize the Resistance
First, ensure the observed resistance is consistent and not an artifact of experimental variability.
-
Protocol: Perform a dose-response curve with your resistant cell line alongside the parental (sensitive) line using a cell viability assay (e.g., MTT or CellTiter-Glo®). Calculate the fold-change in the IC50 value. A fold-change significantly greater than 1 confirms resistance.
Step 2: Investigate On-Target Mechanisms
On-target resistance involves changes to the drug's direct molecular target, in this case, the PI3K enzyme.
-
Hypothesis A: Acquired Mutations in the PI3K Gene. Mutations in the drug-binding pocket of the PI3K catalytic subunit (e.g., PIK3CA) can prevent your compound from binding effectively.
-
Experimental Workflow:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Perform Sanger or next-generation sequencing (NGS) of the coding regions of the relevant PI3K isoform genes (e.g., PIK3CA, PIK3CB).
-
Analyze sequencing data for novel mutations in the resistant cells.
-
-
-
Hypothesis B: Upregulation of the Target Protein. Increased expression of the PI3K protein may require higher drug concentrations to achieve the same level of inhibition.
-
Experimental Workflow:
-
Prepare protein lysates from parental and resistant cells.
-
Perform Western blotting to compare the expression levels of the target PI3K isoform.
-
Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Step 3: Investigate Off-Target Mechanisms (Bypass Pathways)
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited pathway.
-
Hypothesis A: Activation of Parallel Signaling Pathways. Upregulation of other receptor tyrosine kinases (RTKs) or activation of the MAPK pathway can compensate for PI3K inhibition.
-
Experimental Workflow:
-
Use a phospho-kinase antibody array to screen for broad changes in protein phosphorylation between parental and resistant cells.
-
Based on the array results, perform targeted Western blots to confirm the activation of specific bypass pathways (e.g., look for increased p-EGFR, p-MET, p-ERK).
-
-
-
Hypothesis B: Loss of a Negative Regulator. Loss-of-function mutations in tumor suppressors that negatively regulate the PI3K pathway, such as PTEN, can lead to pathway reactivation.
-
Experimental Workflow:
-
Sequence the PTEN gene in both cell lines to check for new mutations.
-
Perform a Western blot to assess PTEN protein levels, as epigenetic silencing or protein degradation can also lead to loss of function.
-
-
Below is a DOT script visualizing this troubleshooting workflow.
Caption: Troubleshooting workflow for PI3K inhibitor resistance.
Question 2: My imidazo[1,2-a]quinoxaline compound, which has a novel or unconfirmed mechanism of action, is losing its effectiveness. Where do I start?
Answer:
When the specific target is unknown, it is best to start by investigating general, non-target-specific mechanisms of resistance. These are common cellular responses that confer resistance to a wide variety of drugs.
1. Increased Drug Efflux:
-
The Concept: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[7][8] Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[9][10]
-
Initial Test:
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Treat your resistant cells with your compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporine A).
-
If the sensitivity to your compound is restored in the presence of the inhibitor, it strongly suggests that drug efflux is a key resistance mechanism.
-
-
Follow-up Experiments:
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Quantitative PCR (qPCR): Measure the mRNA expression levels of genes encoding major ABC transporters (ABCB1, ABCC1, ABCG2) in your resistant cells compared to the parental line.
-
Western Blot: Confirm the overexpression of the corresponding proteins (P-gp, MRP1, BCRP).
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Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to directly measure and compare the pump activity in sensitive versus resistant cells.
-
2. Epithelial-Mesenchymal Transition (EMT):
-
The Concept: EMT is a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics. This transition is associated with increased motility, invasiveness, and resistance to apoptosis, contributing to drug resistance.[11][12] Cells that have undergone EMT can show resistance to a wide range of therapies.[13][14]
-
How to Investigate:
-
Microscopy: Observe the morphology of your resistant cells. A shift from a cobblestone-like (epithelial) to a more elongated, spindle-like (mesenchymal) shape can be an indicator of EMT.
-
Western Blot/Immunofluorescence: Check for changes in the expression of key EMT markers. Typically, you would look for a loss of epithelial markers (e.g., E-cadherin) and a gain of mesenchymal markers (e.g., N-cadherin, Vimentin).
-
qPCR: Analyze the mRNA levels of EMT-inducing transcription factors (e.g., Snail, Slug, Twist, ZEB1).
-
3. Altered Drug Metabolism:
-
The Concept: The cancer cells themselves can develop mechanisms to metabolize and inactivate your drug, often through the upregulation of cytochrome P450 enzymes.[15][16] The imidazo[1,2-a]quinoxaline EAPB0203, for instance, is known to be metabolized by CYP1A1/2 and CYP3A isoforms.[5][17]
-
How to Investigate:
-
LC-MS/MS Analysis: Culture your resistant and parental cells with the drug for a defined period. Analyze the intracellular and supernatant fractions using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify potential drug metabolites. An increase in metabolite formation in the resistant cells would suggest enhanced metabolic inactivation.
-
Enzyme Inhibition Studies: Treat resistant cells with your compound in the presence of known inhibitors of common drug-metabolizing enzymes (e.g., ketoconazole for CYP3A4). A restoration of sensitivity would point towards the involvement of that specific enzyme family.
-
Below is a DOT script visualizing the investigation of general resistance mechanisms.
Caption: General troubleshooting for drug resistance.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]quinoxaline is a PDE4 inhibitor. What are the likely resistance mechanisms?
A: While direct resistance studies are limited, you can extrapolate from the known biology of PDE4. PDE4 inhibitors work by increasing intracellular cAMP levels.[1][18] Resistance could arise from:
-
Compensation within the cAMP pathway: Cells might upregulate other PDE isoforms that are not inhibited by your compound, or they could downregulate adenylyl cyclase, the enzyme that produces cAMP.
-
Mutations in PDE4: Similar to kinase inhibitors, mutations in the drug-binding site of the specific PDE4 isoform targeted could confer resistance.
-
Activation of downstream bypass pathways: Cells might activate signaling pathways downstream of cAMP that counteract its effects.
-
General mechanisms: The non-target-specific mechanisms described above (drug efflux, EMT, etc.) are also highly plausible.
Q2: Can I prevent my cell lines from developing resistance?
A: Preventing resistance completely is challenging, but you can slow its development.
-
Use appropriate concentrations: Avoid long-term culture in low, sub-lethal concentrations of the drug, as this can select for resistant clones. Use a concentration that is sufficiently cytotoxic (e.g., 2-3x IC50).
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule in your long-term cultures.
-
Combination Therapy: If you have identified a bypass pathway, consider co-treating with an inhibitor of that pathway. This is a clinically relevant strategy to overcome or prevent resistance.
Q3: We are developing an imidazo[1,2-a]quinoxaline that targets tubulin. What should we be aware of regarding resistance?
A: Resistance to tubulin-targeting agents is well-documented. Key mechanisms include:
-
Mutations in Tubulin: Alterations in the α- or β-tubulin subunits can disrupt the drug's binding site (e.g., the colchicine-binding site, which some imidazoquinoxalines are predicted to interact with).[3][19][20]
-
Changes in Tubulin Isotype Expression: Cancer cells can switch the expression of different tubulin isotypes, some of which may have lower affinity for the drug.
-
Increased Drug Efflux: P-glycoprotein (P-gp) is notoriously effective at effluxing many tubulin-targeting agents like taxanes and vinca alkaloids. This is a primary mechanism to investigate.[21]
Q4: How can I translate these in vitro findings to my in vivo animal models?
A: If you have identified a resistance mechanism in vitro (e.g., MET amplification), you can often validate it in vivo.
-
Xenograft Models: Implant your resistant cell line into immunocompromised mice and confirm that the resulting tumors are also resistant to the drug compared to tumors derived from the parental line.
-
Patient-Derived Xenografts (PDXs): If available, PDX models that have developed resistance to similar targeted therapies can be an excellent platform to test the efficacy of your compound or combination strategies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that poor in vivo efficacy is not simply due to poor drug exposure in the tumor. Measure drug concentrations in the plasma and tumor tissue. Also, assess target engagement in the tumor by measuring downstream biomarkers (e.g., p-Akt levels for a PI3K inhibitor). Inadequate target modulation at the tolerated dose may indicate a PK issue rather than a resistance mechanism.
Key Experimental Protocols
Protocol 1: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, E-cadherin, Vimentin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH).
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp Activity)
-
Cell Preparation: Harvest parental and resistant cells and resuspend in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: In designated tubes, pre-incubate cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all tubes to a final concentration of 1 µg/mL. Incubate for 30 minutes at 37°C.
-
Washing: Wash cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend cells in fresh, pre-warmed medium (with and without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer. Resistant cells with high P-gp activity will show lower MFI (more dye pumped out) compared to parental cells. The inhibitor-treated resistant cells should show a restored MFI, similar to the parental cells.
Data Summary Table
| Resistance Mechanism | Key Proteins/Genes to Analyze | Experimental Approach | Expected Result in Resistant Cells |
| On-Target Mutation | PIK3CA, PIK3CB, Tubulin | Gene Sequencing | Novel mutation in the drug-binding domain |
| Bypass Pathway | p-EGFR, p-MET, p-ERK | Western Blot, Phospho-Array | Increased phosphorylation/activation |
| Drug Efflux | P-gp (ABCB1), MRP1, BCRP | qPCR, Western Blot, Efflux Assay | Increased mRNA/protein and functional activity |
| EMT | E-cadherin, Vimentin, Snail | Western Blot, Microscopy | Decreased E-cadherin, Increased Vimentin/Snail |
| Drug Metabolism | CYP1A2, CYP3A4 | LC-MS/MS | Increased levels of drug metabolites |
References
- Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current pharmaceutical design, 20(5), 793–807.
- Deleuze-Masquéfa, C., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & medicinal chemistry, 12(5), 1129–1139.
- Eda, H., et al. (2012). Efflux pump-mediated resistance in chemotherapy. Journal of infection and chemotherapy, 18(5), 607-613.
- Fischer, K. R., et al. (2015). Epithelial-to-mesenchymal transition is not required for lung metastasis but contributes to chemoresistance.
- Robey, R. W., et al. (2018). Clinically-Relevant ABC Transporters for Anti-Cancer Drug Resistance. Frontiers in pharmacology, 9, 8.
- Mani, S. A., et al. (2008). The epithelial-mesenchymal transition generates cells with properties of stem cells. Cell, 133(4), 704–715.
- Sharom, F. J. (2011). ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. Essays in biochemistry, 50(1), 161–178.
- Singh, A., & Settleman, J. (2010). EMT, cancer stem cells and drug resistance: an emerging axis of evil in the war on cancer. Oncogene, 29(34), 4741–4751.
- Schön, M. P., & Schön, M. (2004). The antitumoral mode of action of imiquimod and other imidazoquinolines. Current opinion in investigational drugs (London, England : 2000), 5(5), 519–523.
- Shibue, T., & Weinberg, R. A. (2017). EMT, CSCs, and drug resistance: the mechanistic link and clinical implications. Nature reviews. Clinical oncology, 14(10), 611–629.
- Trumpp, A., & Wiestler, O. D. (2008). Mechanisms of Disease: cancer stem cells--an old idea, a new paradigm. Nature clinical practice. Oncology, 5(4), 235–242.
- Moarbess, G., et al. (2010). Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Drug metabolism and disposition, 38(10), 1766–1776.
- Ambudkar, S. V., et al. (2003). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Molecular interventions, 3(6), 317–332.
- Sharom, F. J. (2008). ABC efflux pump-based resistance to chemotherapy drugs. Chemical reviews, 108(8), 2990–3009.
- Choi, C. H. (2005). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current opinion in investigational drugs (London, England : 2000), 6(12), 1234–1242.
- Guengerich, F. P. (2017). Activation/deactivation of anticancer drugs by CYP3A4: influencing factors for personalized cancer therapy. Expert opinion on drug metabolism & toxicology, 13(12), 1235–1246.
- Bonnet, P. A., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & medicinal chemistry, 12(5), 1129-39.
- Giraud, F., et al. (2017). Imidazoquinoxaline anticancer derivatives and imiquimod interact with tubulin: Characterization of molecular microtubule inhibiting mechanisms in correlation with cytotoxicity. PloS one, 12(8), e0182022.
- Duan, Z., et al. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology reports, 50(4), 1.
- Nebert, D. W., & Dalton, T. P. (2006). Activation/Inactivation of Anticancer Drugs by CYP3A4: Influencing Factors for Personalized Cancer Therapy. Molecular pharmacology, 70(3), 779–794.
- Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in microbiology, 12, 739662.
- Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential.
- Lemos, C., et al. (2004). Metabolic Enzyme Considerations in Cancer Therapy. Expert opinion on drug metabolism & toxicology, 1(1), 17–31.
- An, G., & Morris, M. E. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of medical and health sciences research, 2(2), 191–198.
- Patinote, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European journal of medicinal chemistry, 212, 113031.
- Deleuze-Masquefa, C., et al. (2010). Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma.
- Goel, K. K., et al. (2022). Imidazoquinoxaline as a Privileged Fused Pharmacophore in Anticancer Drug Development: A Review of Synthetic Strategies and Medicinal Aspects. Molecular diversity, 26(5), 2947–2983.
- Park, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 26(3), 960–965.
- Kassab, M., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European journal of medicinal chemistry, 138, 1076–1086.
- Schön, M. P., & Schön, M. (2007). Imiquimod: mode of action.
- Zhang, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(8), 3326.
- Goel, K. K., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules (Basel, Switzerland), 28(2), 793.
- Rochette, J., et al. (1998). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Journal of medicinal chemistry, 41(12), 2058–2067.
- Lee, J. H., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(5), 1968–1972.
- Moarbess, G., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules (Basel, Switzerland), 23(11), 2987.
- Goel, K. K., et al. (2023). The rationale for selecting imidazo[1,2-a]quinoxaline pharmacophore as an anticancer agent via tubulin inhibition.
- Li, H., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic chemistry, 86, 453–464.
- Assaf, M. D., et al. (2022). Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB0203 Using a Caenorhabditis elegans Model. International journal of molecular sciences, 23(19), 11218.
- Vriens, K., et al. (2019). The Influence of Metabolism on Drug Response in Cancer. Frontiers in oncology, 9, 794.
- Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules (Basel, Switzerland), 27(18), 6046.
- Guengerich, F. P. (2003). The Metabolism of Anticancer Drugs by the Liver: Current Approaches to the Drug Development Process. Current drug metabolism, 4(5), 413–419.
- Deleuze-Masquefa, C., et al. (2010). Metabolism and pharmacokinetics of EAPB0203 and EAPB0503, two imidazoquinoxaline compounds previously shown to have antitumoral activity on melanoma and T-lymphomas.
- Dal Piaz, V., & Giovannoni, M. P. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules (Basel, Switzerland), 27(15), 4938.
Sources
- 1. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing In Vivo Drug Delivery of Imidazo[1,2-a]quinoxalines
Welcome to the technical support center for in vivo studies involving imidazo[1,2-a]quinoxaline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the systemic delivery of this important class of molecules. Our goal is to provide you with actionable, field-tested insights to enhance the efficacy, safety, and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Solubility
Question 1: My imidazo[1,2-a]quinoxaline compound shows poor aqueous solubility, leading to precipitation upon injection and variable in vivo results. How can I improve its formulation for intravenous or intraperitoneal administration?
Answer: This is a common and critical challenge, as poor solubility directly impacts bioavailability and can lead to embolism or localized toxicity. The imidazo[1,2-a]quinoxaline scaffold is largely hydrophobic, necessitating a carefully designed formulation strategy. Your approach should be multi-pronged, starting with simple, well-established excipients before moving to more complex systems.
Root Cause Analysis: The planar, aromatic structure of the imidazo[1,2-a]quinoxaline core contributes to high lattice energy and low aqueous solubility. The specific functional groups appended to the core will further modulate this property.
Troubleshooting Workflow:
-
Co-Solvent Systems: This is often the first line of approach. The goal is to create a vehicle that can maintain the compound in solution during administration and allow for rapid dilution in systemic circulation without precipitation.
-
Step 1: Initial Screening. Screen a panel of biocompatible organic co-solvents. A typical starting blend is DMSO (Dimethyl sulfoxide), PEG 400 (Polyethylene glycol 400), and saline.
-
Step 2: Optimization. Systematically vary the ratio of the components. A common starting point is a 10/40/50 ratio of DMSO/PEG 400/Saline. It is crucial to determine the maximum concentration of your compound that remains soluble in this vehicle.
-
Causality: DMSO is a powerful aprotic solvent that can break the crystal lattice of your compound. PEG 400 is a water-miscible polymer that enhances solubility and can reduce the precipitation rate upon injection. Saline is required to adjust the tonicity of the final formulation.
-
Trustworthiness Check: Always prepare a fresh formulation on the day of the experiment. Observe the solution for any signs of precipitation after preparation and again before injection. A slight warming of the vehicle (to 37°C) can sometimes improve solubility, but you must confirm the thermal stability of your compound.
-
-
Use of Surfactants: If co-solvents are insufficient, non-ionic surfactants can be employed to create micellar formulations.
-
Examples: Tween® 80 (Polysorbate 80) or Kolliphor® EL (formerly Cremophor® EL).
-
Protocol: A typical vehicle might consist of 5-10% Kolliphor® EL in saline. First, dissolve the compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO), then add this solution dropwise to the Kolliphor®/saline mixture while vortexing.
-
Expertise Insight: Be aware that surfactants like Kolliphor® EL are not biologically inert and have been reported to cause hypersensitivity reactions and alter the disposition of co-administered drugs. Therefore, the vehicle control group in your study is of paramount importance.
-
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.
-
Workflow: Prepare a solution of HP-β-CD in water (e.g., 20-40% w/v). Add your compound and stir or sonicate until it dissolves. This process can be facilitated by gentle heating. The final solution should be sterile-filtered.
-
Workflow Diagram: Formulation Optimization
Caption: Workflow for optimizing the formulation of a poorly soluble imidazo[1,2-a]quinoxaline.
Stability & Metabolism
Question 2: My compound has a very short half-life in vivo, and I am not seeing the desired therapeutic effect. How can I troubleshoot this issue?
Answer: A short in vivo half-life is typically due to rapid metabolic clearance or instability in the physiological environment. Understanding the underlying cause is key to developing a solution.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assessment:
-
Protocol: Incubate your compound with liver microsomes (human, mouse, or rat, depending on your in vivo model) in the presence of NADPH (Nicotinamide adenine dinucleotide phosphate). Analyze the concentration of your parent compound over time using LC-MS/MS (Liquid chromatography-tandem mass spectrometry).
-
Interpretation: A rapid decrease in the parent compound concentration indicates high susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. The imidazo[1,2-a]quinoxaline core itself can be subject to oxidative metabolism.
-
Data Presentation:
-
| Compound | Half-life (t½) in Mouse Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Compound A (Your Lead) | < 5 | > 150 |
| Compound B (Optimized) | 45 | 15 |
| Verapamil (High Clearance Control) | 8 | 105 |
| Warfarin (Low Clearance Control) | > 60 | < 10 |
-
Plasma Stability Assay:
-
Protocol: Incubate your compound in fresh plasma from your test species at 37°C. Sample at various time points and quantify the remaining parent compound.
-
Interpretation: Degradation in this assay points to instability caused by plasma enzymes (e.g., esterases, if your compound has an ester moiety) or chemical instability at physiological pH.
-
Solutions & Mitigation Strategies:
-
Medicinal Chemistry Approach (DMPK-Guided): If microsomal instability is high, the most robust solution is to modify the chemical structure. Collaborate with a medicinal chemist to block the "soft spots" for metabolism. This could involve introducing fluorine atoms or other groups at metabolically labile positions. This approach is known as Drug Metabolism and Pharmacokinetics (DMPK)-guided optimization.
-
Formulation-Based Approach (Encapsulation): For initial proof-of-concept studies where re-synthesis is not feasible, advanced drug delivery systems can protect the compound from premature metabolism.
-
Liposomes: These are lipid bilayer vesicles that can encapsulate your drug. PEGylated liposomes (with PEG on the surface) can evade rapid uptake by the reticuloendothelial system (RES), prolonging circulation time.
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Nanoparticles: Polymeric nanoparticles (e.g., made from PLGA - poly(lactic-co-glycolic acid)) can also encapsulate the drug and provide a sustained-release profile.
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Logical Relationship: Half-Life Troubleshooting
Caption: Decision-making process for addressing a short in vivo half-life.
Off-Target Toxicity & Exposure
Question 3: I'm observing unexpected toxicity in my animal models (e.g., weight loss, lethargy) at doses where I expect to see efficacy. How can I determine if this is due to the vehicle, off-target effects of my compound, or exaggerated pharmacology?
Answer: Dissecting the cause of in vivo toxicity is crucial for the progression of any drug candidate. A systematic approach is required to isolate the variable causing the adverse effects.
Systematic Deconvolution of Toxicity:
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Vehicle Toxicity Study: This is the most critical first step.
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Protocol: Administer the exact formulation vehicle (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) to a cohort of animals on the same dosing schedule and route as your drug-treated group.
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Endpoint Monitoring: Monitor the animals for the same signs of toxicity you observed in the drug-treated group (body weight, clinical signs, etc.).
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Interpretation: If the vehicle group shows similar toxicity, your formulation is the culprit. You must re-optimize the vehicle to be more tolerable (e.g., reduce the percentage of DMSO or switch to an HP-β-CD formulation).
-
-
Dose-Response Relationship:
-
Protocol: Conduct a dose-range-finding study with at least 3-4 dose levels, including doses below the one causing toxicity.
-
Interpretation:
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If the toxicity is dose-dependent and tracks with the expected pharmacological effect, you may be seeing exaggerated pharmacology . This means your compound is too potent or its effects are not well-tolerated systemically.
-
If toxicity appears at doses below the efficacy threshold, this suggests potential off-target effects .
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-
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Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
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Objective: To understand the relationship between drug exposure (PK) and the observed toxic effect (PD).
-
Workflow:
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Step 1 (PK): In a satellite group of animals, collect blood samples at various time points after dosing at both a toxic and a non-toxic dose. Analyze the plasma to determine key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve).
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Step 2 (PD): Correlate the exposure levels (Cmax, AUC) with the onset and severity of the toxic signs.
-
-
Insight: A high Cmax is often associated with acute toxicity. If this is the case, a formulation that provides a more sustained release (like a nanoparticle formulation or a subcutaneous implant) could mitigate the toxicity by lowering the Cmax while maintaining a therapeutic AUC.
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Experimental Workflow: Toxicity Deconvolution
Caption: A systematic workflow for troubleshooting unexpected in vivo toxicity.
References
-
Title: Solubilization of Poorly Soluble Drugs: A Review Source: Materials Science and Engineering: C URL: [Link]
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Title: Cremophor EL: the drawbacks and advantages of a commonly used solvent for drug formulation Source: European Journal of Cancer URL: [Link]
-
Title: Cyclodextrins as pharmaceutical solubilizing excipients Source: International Journal of Pharmaceutics URL: [Link]
-
Title: The conduct of in vitro drug metabolism studies Source: Current Drug Metabolism URL: [Link]
-
Title: Liposomal Drug Delivery Systems: An Update Review Source: Molecules URL: [Link]
-
Title: Pharmacokinetics-Pharmacodynamics (PK/PD) Modeling in Drug Development Source: The Journal of Clinical Pharmacology URL: [Link]
Technical Support Center: Imidazo[1,2-a]quinoxaline-Based Kinase Assays
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]quinoxaline-based compounds in kinase assays. This guide, structured in a question-and-answer format, is designed by our senior application scientists to help you navigate common experimental challenges, from initial assay setup to complex data interpretation. The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of many potent kinase inhibitors.[1][2][3][4] However, like many heterocyclic compounds, its unique physicochemical properties can present specific challenges in biochemical and cellular assays.
This guide provides in-depth, field-proven insights to help you troubleshoot these issues, ensuring the integrity and reliability of your results.
Section 1: Assay Setup & Optimization
This section addresses foundational issues related to compound handling and initial assay design. Proper setup is critical for generating reproducible and meaningful data.
Q1: My imidazo[1,2-a]quinoxaline compound has poor solubility in aqueous assay buffer. How can I address this without compromising my results?
A1: This is a very common issue. The planar, aromatic nature of the imidazo[1,2-a]quinoxaline core contributes to low aqueous solubility.[5] Precipitated compound can scatter light in fluorescence-based assays, leading to false positives, and reduces the effective concentration of the inhibitor, leading to inaccurate potency measurements.
Causality & Solution:
-
Primary Solvent Choice: The root cause is often the transition from a 100% organic stock solution (typically DMSO) to a final aqueous assay buffer. While DMSO is necessary, its final concentration should be minimized.
-
DMSO Concentration: Aim for a final DMSO concentration of ≤1% in your assay. High concentrations can denature the kinase or affect its activity. If solubility issues persist, a concentration up to 2% may be tolerated by some systems, but this must be validated.[6]
-
Intermediate Dilutions: Avoid making large, single-step dilutions of your DMSO stock directly into the aqueous buffer. Perform serial dilutions in DMSO first to get closer to the final desired concentration before the final dilution into the assay buffer.
-
Buffer Additives: Consider including additives in your assay buffer. Bovine Serum Albumin (BSA) at 0.01-0.1% or non-ionic surfactants like Brij-35 (at ~0.03%) can help prevent compound aggregation and nonspecific binding to plates or enzymes.[7]
-
Chemical Modification: For medicinal chemists, poor solubility is a key parameter to address during lead optimization. Adding polar functional groups or amino acid conjugates to the imidazo[1,2-a]quinoxaline scaffold has been shown to improve aqueous solubility.[5]
Table 1: Common Solvents for Kinase Inhibitors and Recommended Final Concentrations
| Solvent | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10-30 mM | ≤ 1% (v/v) | Most common; test for kinase tolerance if >1%. |
| Ethanol | 10-30 mM | ≤ 1% (v/v) | Can be more denaturing to some proteins. |
| Methanol | 10-30 mM | ≤ 1% (v/v) | Less common; check for enzyme compatibility. |
Q2: I am observing high variability (high %CV) between my replicate wells. What are the likely causes?
A2: High coefficient of variation (CV) undermines the statistical significance of your results. The issue typically stems from three sources: pipetting inaccuracies, reagent instability, or compound precipitation.
Causality & Solution:
-
Pipetting and Mixing: In miniaturized formats (384- or 1536-well plates), small volume errors have a large impact.
-
Technique: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like enzyme stocks (often in glycerol). Mix plates thoroughly but gently after each reagent addition to avoid denaturing the kinase.[7]
-
-
Reagent Instability:
-
Enzyme: Kinases can lose activity if not handled properly. Keep the enzyme on ice at all times and mix by gentle flicking, not vortexing. Avoid repeated freeze-thaw cycles.
-
ATP: ATP solutions are susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh ATP stocks from powder or use commercially available, pH-neutralized solutions.
-
-
Compound Precipitation: As discussed in Q1, if your compound is coming out of solution, it will be unevenly distributed across the plate, leading to high variability. Visually inspect the plate for any signs of precipitation.
-
Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents and alter results. Use a plate sealer and consider leaving the outer wells empty or filled with buffer only.
Workflow: Troubleshooting High CVs
Caption: A workflow for diagnosing sources of high replicate variability.
Section 2: Signal & Interference Issues
Fluorescence-based assays are powerful but susceptible to artifacts. Imidazo[1,2-a]quinoxaline compounds, due to their chemical nature, can be a source of such interference.
Q3: I am getting a high background signal and apparent "false positives" in my fluorescence polarization (FP) assay. Could my imidazo[1,2-a]quinoxaline compound be interfering?
A3: Yes, this is a significant and well-documented issue. Homogeneous fluorescence assays are vulnerable to interference from test compounds.[8] The imidazo[1,2-a]quinoxaline scaffold is a conjugated aromatic system that can be intrinsically fluorescent.
Causality & Solution:
-
Autofluorescence: The compound itself may fluoresce at wavelengths that overlap with your assay's fluorophore (e.g., fluorescein), leading to an artificially high total fluorescence signal and incorrect polarization readings.[9]
-
Light Scattering: Precipitated or aggregated compound can scatter excitation light, which can be incorrectly measured as fluorescence emission, again leading to false positives.[9]
-
Quenching: In some cases, the compound can absorb light at the excitation or emission wavelength of the fluorophore, quenching the signal and leading to false negatives.
Troubleshooting Strategy:
-
Run Control Experiments: Always run a control plate where you add your compound to the assay buffer without the kinase enzyme. This will reveal if the compound alone affects the fluorescence signal.
-
Switch to a Red-Shifted Fluorophore: Compound interference is often worse at lower wavelengths (blue/green spectrum).[8] Switching from a fluorescein-based tracer (Ex/Em ~485/520 nm) to a far-red tracer like Cy5 (Ex/Em ~620/670 nm) can mitigate or eliminate the problem because fewer organic molecules fluoresce at these longer wavelengths.[8][9]
-
Use an Orthogonal Assay: Confirm your hits using a different assay technology that is less prone to this type of interference. For example, a non-fluorescence-based format like a radiometric assay using [γ-³²P]ATP or a mass spectrometry-based assay provides a robust secondary screen.[8][10] Time-Resolved FRET (TR-FRET) is also a good alternative as it uses a time delay to reduce background from short-lived autofluorescence.[6]
Diagram: Troubleshooting Fluorescence Interference
Caption: Decision tree for identifying and mitigating compound interference.
Section 3: Data Interpretation & Advanced Troubleshooting
Once you have reliable data, the next challenge is correct interpretation, especially regarding mechanism of action and selectivity.
Q4: My imidazo[1,2-a]quinoxaline inhibitor shows activity against multiple kinases. How can I confirm its selectivity and identify potential off-targets?
A4: Many kinase inhibitors show some level of polypharmacology, meaning they interact with multiple targets. This is especially true for inhibitors targeting the highly conserved ATP-binding pocket.[11][12] The imidazo[1,2-a]quinoxaline scaffold has been used to develop inhibitors for a wide range of kinases, including JNK, IKK, and EGFR, so cross-reactivity is possible.[1][2][4]
Causality & Solution:
-
Conserved ATP Pocket: The primary reason for a lack of selectivity is the high degree of structural conservation in the ATP-binding site across the human kinome. An inhibitor designed to fit one ATP pocket may fortuitously fit into others.[12]
-
Kinome Profiling: The gold standard for assessing selectivity is to screen your compound against a large panel of kinases. Several commercial services offer kinome profiling against hundreds of kinases at a fixed ATP concentration. This will provide a comprehensive view of your compound's selectivity.[10]
-
Dose-Response Confirmation: For any off-targets identified in the screen, you must perform full dose-response curves to determine their IC50 values. A compound is generally considered "selective" if there is at least a 10- to 100-fold difference in potency between the primary target and off-targets.
-
Cellular Target Engagement: Biochemical selectivity does not always translate to cellular activity. Use a cellular thermal shift assay (CETSA) or targeted proteomics to confirm that your compound engages with the intended target (and potential off-targets) in a cellular environment.
Q5: The mechanism of inhibition is unclear. How can I determine if my compound is an ATP-competitive inhibitor?
A5: Most kinase inhibitors are ATP-competitive (Type I or Type II), but other mechanisms exist (e.g., allosteric/Type III, non-competitive).[11][13] Determining the mechanism is crucial for understanding structure-activity relationships and interpreting cellular data. Since intracellular ATP concentrations are very high (millimolar range), a weak ATP-competitive inhibitor may appear potent in a biochemical assay (micromolar ATP) but be ineffective in cells.[11][12]
Causality & Solution:
The defining characteristic of an ATP-competitive inhibitor is that its apparent potency (IC50) will increase as the concentration of ATP in the assay increases. This is because the inhibitor and ATP are competing for the same binding site.
Experimental Approach: ATP Competition Assay
-
Setup: Run your standard kinase assay, but instead of a single ATP concentration, create a matrix. Test a full dose-response curve of your inhibitor at several different fixed concentrations of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Data Analysis:
-
Plot the IC50 of your inhibitor as a function of the ATP concentration.
-
For a competitive inhibitor, you will see a rightward shift in the dose-response curve and a linear increase in the IC50 value as the ATP concentration increases.
-
For a non-competitive inhibitor, the IC50 will remain largely unchanged regardless of the ATP concentration.
-
For an uncompetitive inhibitor (binds only to the enzyme-substrate complex), the IC50 will decrease as ATP concentration increases.
-
Diagram: Competitive Inhibition Principle
Caption: At high ATP levels, the inhibitor is outcompeted for the kinase binding site.
Core Methodologies
Protocol 1: General Fluorescence Polarization (FP) Kinase Assay
This protocol provides a template for a typical FP-based kinase assay. Concentrations and incubation times must be optimized for each specific kinase system.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase: Dilute the kinase enzyme to a 2X working concentration in assay buffer.
-
Substrate/Tracer: Dilute the fluorescently labeled peptide substrate to a 2X working concentration.
-
ATP: Dilute ATP to a 2X working concentration.
-
Inhibitor: Perform serial dilutions of the imidazo[1,2-a]quinoxaline compound in 100% DMSO. Then, dilute each concentration into the assay buffer to a 2X final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 2X inhibitor solution (or DMSO control) to the appropriate wells.
-
Add 5 µL of 2X enzyme solution to all wells.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2X solution containing both the fluorescent substrate and ATP.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature, protected from light.
-
Stop the reaction by adding 5 µL of a stop solution (e.g., 30 mM EDTA).
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Summary
Table 2: Common Issues & Recommended Solutions
| Issue | Potential Cause(s) | Recommended First Steps |
| High Background Signal | Compound autofluorescence, light scattering. | Run controls without enzyme; switch to a red-shifted fluorophore.[8][9] |
| Poor IC50 Reproducibility | Compound instability/precipitation, inconsistent reagent activity. | Check compound solubility; prepare fresh ATP and enzyme dilutions daily. |
| No Inhibition Observed | Inactive compound, inactive enzyme, incorrect ATP concentration. | Verify compound integrity; test enzyme with a known control inhibitor; check ATP concentration. |
| High Potency in Biochemical Assay, Low Potency in Cells | High intracellular ATP outcompeting the inhibitor, poor cell permeability, efflux pumps. | Perform ATP competition assay; conduct cell permeability and efflux assays.[11][12] |
| Apparent Activation | Assay artifact (e.g., fluorescence enhancement), off-target effect. | Run counter-screens without key assay components; test in an orthogonal assay format. |
References
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Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 4(6), 311-319. [Link]
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Lea, W. A., & Simeonov, A. (2011). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening, 16(6), 661-672. [Link]
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Bénard, C., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222. [Link]
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Wu, G., et al. (2010). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 5(2), 155-167. [Link]
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Shults, M. D., & Imperiali, B. (2003). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Cell Biology, Chapter 14, Unit 14.10. [Link]
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Ravez, S., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
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ResearchGate. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Poulain-Godefroy, O., et al. (2003). Impairment of TNF-alpha production and action by imidazo[1,2-alpha]quinoxalines, a derivative family which displays potential anti-inflammatory properties. Biochemical Pharmacology, 66(8), 1369-1380. [Link]
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Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 59. [Link]
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David, N., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1017-1028. [Link]
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Oumata, N., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 122, 598-610. [Link]
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Sino Biological. (2026). SwiftFluo TR-FRET kinase kits. Scientist Live. [Link]
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Khier, S., et al. (2016). New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors. European Journal of Medicinal Chemistry, 115, 268-274. [Link]
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Al-Ostoot, F. H., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(24), 7586. [Link]
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Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
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van de Carr, G. E., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704. [Link]
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Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1691-1703. [Link]
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Ravez, S., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2988. [Link]
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Knez, D., & Lulic, I. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Biomedicine & Pharmacotherapy, 165, 115160. [Link]
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Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Opinion in Chemical Biology, 44, 59-66. [Link]
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Ferguson, F. M., & Gray, N. S. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Trends in Pharmacological Sciences, 41(1), 53-67. [Link]
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Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(3), 474-479. [Link]
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Khan, S., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 795. [Link]
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Gaonac'h-Lovejoy, O., et al. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][7][8]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 57(15), 6463-6477. [Link]
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Wallace, O. B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(10), 2883-2886. [Link]
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Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-3411. [Link]
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Guillaumet, G., et al. (1996). Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. European Journal of Medicinal Chemistry, 31(7-8), 579-588. [Link]
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Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6032. [Link]
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Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7, 474-479. [Link]
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Li, Y., et al. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 28(5), 3153-3163. [Link]
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Zahra, M. H., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6296. [Link]
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Goel, K. K., et al. (2022). Various anticancer targets of imidazoquinoxaline derivatives. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]quinoxaline Derivatives and Standard Chemotherapeutic Agents in Oncology Research
This guide provides a comprehensive comparison of the therapeutic potential of novel imidazo[1,2-a]quinoxaline derivatives, including 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, against established anticancer drugs. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of mechanisms of action, experimental validation protocols, and comparative efficacy data.
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is continually evolving, driven by the need for more effective and less toxic therapeutic agents. While classical chemotherapy has been a cornerstone of oncology for decades, its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the exploration of novel chemical scaffolds with unique mechanisms of action. The quinoxaline ring system, and specifically imidazo[1,2-a]quinoxaline derivatives, have emerged as a promising class of compounds with significant anticancer potential.[1][2] These heterocycles have demonstrated potent cytotoxic activity against a range of cancer cell lines, suggesting their potential as a new frontier in cancer therapy.[3][4]
This guide will focus on a comparative analysis of this compound and its analogs against three widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. These established drugs represent different classes of chemotherapeutics, each with a distinct mechanism of action, providing a robust baseline for evaluating the potential of this novel compound class.
Mechanisms of Action: A Tale of Different Targets
Understanding the molecular mechanisms by which a drug exerts its effects is paramount in drug development. This section dissects the modes of action of our comparators.
This compound and its Analogs: Targeting Cellular Scaffolding and Signaling
While specific data on the 1,8-dimethyl derivative is emerging, studies on the broader class of imidazo[1,2-a]quinoxalines suggest a multi-faceted mechanism of action. A significant number of these derivatives have been identified as potent microtubule-interfering agents.[2] Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Some imidazo[1,2-a]quinoxaline derivatives have been shown to inhibit tubulin polymerization, a mechanism distinct from some established microtubule-targeting agents.[5][6]
Furthermore, this class of compounds has been implicated as inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][4] For instance, certain derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), a key target in many cancers.[3] The dual-targeting of both structural (microtubules) and signaling (kinases) components of cancer cells represents a promising therapeutic strategy.
Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor
Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects primarily by intercalating into DNA, thereby obstructing DNA and RNA synthesis.[][8] This interaction disrupts the DNA double helix and inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during replication and transcription.[9][10] By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[11] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[9][11]
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based chemotherapeutic that functions by forming covalent adducts with DNA.[12][13] Inside the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[14] The aquated platinum species then binds to the N7 reactive centers on purine bases, primarily guanine, leading to the formation of intra-strand and inter-strand cross-links in the DNA.[12][15] These cross-links distort the DNA structure, interfering with DNA replication and repair mechanisms, which ultimately triggers apoptosis.[12][14]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, has a unique mechanism of action that involves the stabilization of microtubules.[16][] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[18][19] This leads to the formation of abnormally stable and non-functional microtubule bundles, disrupting the dynamic process of mitotic spindle formation and chromosome segregation.[16][18] The resulting cell cycle arrest at the G2/M phase ultimately induces apoptosis.[][20]
Experimental Protocols for Efficacy Evaluation
To objectively compare the anticancer efficacy of novel compounds like this compound with established drugs, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating and provide a robust framework for such comparisons.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, cisplatin, and paclitaxel in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect this externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the IC₅₀ concentrations of the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualizing the Pathways and Workflows
Diagrams are crucial for conceptualizing complex biological processes and experimental designs.
Caption: Comparative Mechanisms of Action Leading to Apoptosis.
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A Comparative Guide to In Vivo Target Engagement Validation for 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
For researchers, scientists, and drug development professionals, establishing that a therapeutic candidate interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical step in the validation process.[1][2] The absence of this confirmation can lead to ambiguous efficacy results, making it difficult to discern whether a lack of therapeutic effect is due to an invalid target or simply the drug's failure to engage it.[1][3] This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the in vivo target engagement of the novel small molecule, 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one.
While the specific molecular target of this compound is yet to be fully elucidated, this guide will serve as a roadmap for researchers, outlining the experimental pathways to rigorously confirm its interaction with its putative target in a physiologically relevant setting. The quinoxaline scaffold, a core component of this molecule, is found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscoring the importance of precise target identification and engagement validation.[4][5]
This document will delve into direct and indirect methods of target engagement, providing detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and visual workflows to aid in experimental design.
The Imperative of In Vivo Target Engagement
Before committing to costly and time-consuming clinical trials, it is paramount to demonstrate that a drug candidate interacts with its intended target in preclinical animal models. This validation provides crucial evidence for the mechanism of action and helps to de-risk the progression of the drug development program.[6] In vivo target engagement studies are designed to answer a fundamental question: Does the drug bind to its target at a level sufficient to elicit a biological response?
The following sections will compare three powerful, yet distinct, approaches to answering this question for this compound:
-
Positron Emission Tomography (PET): A non-invasive imaging technique for quantitative, real-time visualization of target occupancy.
-
Cellular Thermal Shift Assay (CETSA): A method to assess target binding by measuring changes in the thermal stability of the target protein.
-
Photoaffinity Labeling: A chemical biology approach to covalently link a drug to its target for definitive identification and engagement analysis.
-
Pharmacodynamic (PD) Biomarker Analysis: An indirect method that measures downstream biological effects of target engagement.
Visualizing the Path to Validation
The journey from a promising small molecule to a validated therapeutic candidate requires a structured approach to target engagement studies. The following diagram outlines the logical flow and decision points in this process.
Caption: A logical workflow for validating in vivo target engagement.
Method 1: Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of drug-target engagement in living subjects.[7] This method relies on the development of a radiolabeled version of the drug of interest or a competing ligand.
Principle of PET for Target Engagement
A radiotracer, typically labeled with a positron-emitting isotope such as ¹⁸F or ¹¹C, is administered to the subject. The tracer is designed to bind to the specific target protein. The PET scanner detects the gamma rays produced from the annihilation of positrons, allowing for the three-dimensional mapping of the tracer's distribution and concentration in the body.
To measure target engagement of this compound, a study would typically involve a baseline scan with the radiotracer alone, followed by administration of the unlabeled drug and a second PET scan.[8] By comparing the two scans, the displacement of the radiotracer by the drug can be quantified, providing a direct measure of target occupancy.[9]
Experimental Protocol: In Vivo PET Imaging
-
Radiotracer Synthesis: Synthesize an ¹⁸F- or ¹¹C-labeled analog of this compound or a known selective ligand for its putative target.
-
Animal Model: Utilize an appropriate animal model (e.g., mouse, rat, or non-human primate) relevant to the therapeutic indication.
-
Baseline PET Scan: Anesthetize the animal and inject the radiotracer intravenously. Acquire dynamic PET scan data for 60-90 minutes to measure baseline tracer uptake in the target tissue.[10]
-
Drug Administration: Administer a single dose of this compound at a therapeutically relevant concentration.
-
Post-Dose PET Scan: After a suitable time for drug distribution, perform a second PET scan with the same radiotracer to measure the displacement of the tracer by the unlabeled drug.[10]
-
Image Analysis: Reconstruct the PET images and perform kinetic modeling to calculate the binding potential (BP) or volume of distribution (VT) of the radiotracer in the target region before and after drug administration.[10]
-
Target Occupancy Calculation: Calculate the percentage of target occupancy using the following formula: Occupancy (%) = [(BP_baseline - BP_post-dose) / BP_baseline] * 100
Comparison of PET with Other Methods
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | Pharmacodynamic (PD) Biomarkers |
| Principle | Non-invasive imaging of radiotracer displacement | Ligand-induced thermal stabilization of the target protein | Covalent crosslinking of a photoreactive drug analog to its target | Measurement of downstream biological effects |
| Invasiveness | Non-invasive | Invasive (requires tissue/cell collection) | Invasive (requires tissue/cell collection) | Minimally invasive (e.g., blood draw) |
| Quantification | Highly quantitative (target occupancy %) | Semi-quantitative to quantitative | Qualitative to semi-quantitative | Indirectly quantitative |
| Throughput | Low | Medium to high | Low to medium | High |
| Requirement | Radiolabeled tracer | Antibody for the target protein | Synthesis of a photoreactive probe | Validated downstream biomarker |
| Strengths | Real-time, in vivo imaging; longitudinal studies possible | Direct measure of binding in native tissues | Definitive identification of the direct binding partner | Reflects functional consequence of target engagement |
| Limitations | Requires specialized facilities and radiochemistry expertise; costly | Not suitable for all targets (e.g., membrane proteins can be challenging) | Probe synthesis can be complex; potential for non-specific labeling | Indirect measure of target engagement; can be influenced by other pathways |
Method 2: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in cells and tissues by measuring the thermal stability of a target protein upon ligand binding.[11][12]
Principle of CETSA
The binding of a small molecule, such as this compound, to its target protein can increase the protein's resistance to thermal denaturation. In a CETSA experiment, cells or tissue lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting or mass spectrometry.[13] A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[11]
Experimental Protocol: In Vivo CETSA
-
Animal Dosing: Administer this compound to a cohort of animals at various doses and time points. Include a vehicle-treated control group.[14]
-
Tissue Collection: At the designated time points, euthanize the animals and rapidly harvest the target tissues (e.g., brain, tumor, liver).[15]
-
Sample Preparation: Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors.[14]
-
Heat Treatment: Aliquot the tissue homogenates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes).[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting with a specific antibody or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for the drug-treated group compared to the vehicle group indicates target engagement.
Caption: A streamlined workflow for in vivo CETSA experiments.
Method 3: Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful chemical biology technique that utilizes a photoreactive version of a small molecule to covalently bind to its target protein upon photoactivation.[16][17] This method is particularly useful for unequivocally identifying the direct binding partners of a compound.[18]
Principle of Photoaffinity Labeling
A photoaffinity probe is synthesized by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry) into the structure of this compound.[16][19] When the probe is incubated with cells or administered to an animal and then exposed to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the binding protein.[16] The tagged protein can then be enriched and identified by mass spectrometry.
Experimental Protocol: In Vivo Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound that retains biological activity.
-
Animal Dosing: Administer the photoaffinity probe to animals.
-
Photocrosslinking: After a suitable distribution time, irradiate the target tissue with UV light to induce covalent crosslinking of the probe to its target. For internal organs, this may require ex vivo irradiation immediately after tissue harvesting.
-
Tissue Lysis and Enrichment: Lyse the tissues and enrich the biotin-tagged protein-probe complexes using streptavidin beads or perform a click reaction to attach an affinity tag for enrichment.
-
Protein Identification: Elute the enriched proteins, separate them by SDS-PAGE, and identify the protein bands of interest by mass spectrometry.
-
Validation: Confirm the identified target using orthogonal methods such as CETSA or by demonstrating a biological effect upon target knockdown.
Method 4: Pharmacodynamic (PD) Biomarker Analysis
Pharmacodynamic (PD) biomarkers are molecules that provide an indirect measure of a drug's biological effect.[20] Monitoring changes in PD biomarkers can provide strong evidence of target engagement and pathway modulation.[3]
Principle of PD Biomarker Analysis
If the target of this compound is an enzyme, its inhibition would lead to changes in the levels of its substrate or product. If the target is a receptor, its modulation would alter downstream signaling pathways. These molecular changes can be measured as PD biomarkers in accessible tissues or biofluids like blood or urine.[21]
Experimental Protocol: PD Biomarker Analysis
-
Biomarker Identification: Identify a downstream biomarker that is robustly and specifically modulated by the engagement of the putative target of this compound.
-
Animal Dosing: Treat animals with the compound at various doses and for different durations.
-
Sample Collection: Collect relevant tissues or biofluids (e.g., blood, plasma, tumor biopsies) at appropriate time points.[21]
-
Biomarker Quantification: Measure the levels of the biomarker using techniques such as ELISA, Western blotting, mass spectrometry, or enzymatic assays.
-
Correlation Analysis: Correlate the changes in biomarker levels with the dose and exposure of this compound to establish a dose-response relationship.
Conclusion
Validating the in vivo target engagement of this compound is a crucial step in its development as a potential therapeutic agent. This guide has provided a comparative overview of four powerful methodologies: PET, CETSA, photoaffinity labeling, and PD biomarker analysis. Each technique offers unique advantages and has specific limitations. The choice of method will depend on the nature of the putative target, the available resources, and the specific questions being addressed. A multi-pronged approach, employing a combination of these techniques, will provide the most comprehensive and robust validation of in vivo target engagement, ultimately paving the way for successful clinical translation.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]quinoxaline Scaffold: A Privileged Core
The imidazo[1,2-a]quinoxaline core is a rigid, planar, tricyclic system formed by the fusion of benzene, pyrazine, and imidazole rings. This unique architecture serves as a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The standard numbering of the scaffold, crucial for understanding SAR studies, is presented below.
A more accurate rendering with embedded chemical structure would replace the placeholder.
Figure 1: Core structure and IUPAC numbering of the imidazo[1,2-a]quinoxaline scaffold.SAR in Anticancer Drug Discovery
Derivatives of this scaffold, often termed "Imiqualines," have demonstrated potent cytotoxic activities, particularly against melanoma cell lines.[1][2] The exploration of substitutions at various positions has yielded several generations of compounds with progressively enhanced potency.
-
Position 1 (Phenyl Substitution): The presence of a phenyl group at the C1 position is a common feature in active compounds. The substitution pattern on this phenyl ring is critical. A 3,4-dihydroxyphenyl group, in particular, is strongly associated with high cytotoxic activity.[3] This suggests that the catechol moiety may be involved in key interactions with biological targets.
-
Position 4 (Amino Substitutions): Modification at the C4 position significantly modulates both activity and physicochemical properties.
-
Early-generation compounds like EAPB0203 and EAPB0503 showed remarkable in-vitro activity against the A375 melanoma cell line.[1]
-
Second-generation derivatives, EAPB02302 and EAPB02303, which feature modifications including alkylamino groups at this position, exhibited even greater potency, with IC50 values in the low nanomolar range.[1][3]
-
Grafting amino acids onto the C4 position has been explored as a strategy to enhance water solubility and improve drugability without completely sacrificing cytotoxic activity.[1][4] This approach highlights a classic challenge in drug development: balancing potency with favorable pharmacokinetic properties.
-
-
Quinoxaline Ring (Positions 6, 7, 8, 9): Substitutions on the quinoxaline ring can fine-tune activity. For instance, in some series, electron-withdrawing groups like chlorine were found to slightly improve activity compared to unsubstituted or methyl-substituted analogs.[5]
-
Mechanism of Action: First-generation imiqualines were identified as microtubule-interfering agents.[5] However, highly potent second-generation compounds like EAPB02303 were found to operate through a different, novel mechanism of action, as they do not inhibit tubulin polymerization.[3] Other derivatives have been investigated as inhibitors of key signaling pathways, including PI3Kα and EGFR, demonstrating the scaffold's versatility in targeting various cancer-related proteins.[6][7]
Figure 2: Logical relationship diagram of key SAR findings for anticancer activity.
| Compound ID | C1-Substitution | C4-Substitution | IC50 (nM)[1] | Generation |
| EAPB0203 | 3,4-Dimethoxyphenyl | -CH₂-NH-CH₃ | 1570 | First |
| EAPB0503 | 3,4-Dihydroxyphenyl | -CH₂-NH-CH₃ | 200 | First |
| EAPB02302 | 3,4-Dihydroxyphenyl | -O-(CH₂)₂-N(CH₃)₂ | 60 | Second |
| EAPB02303 | 3,4-Dihydroxyphenyl | -NH-(CH₂)₂-N(CH₃)₂ | 10 | Second |
| Vemurafenib | (Reference Drug) | 200 [3] | Clinical |
This table clearly illustrates the positive impact of the C1-catechol group (EAPB0503 vs. EAPB0203) and the significant potency enhancement achieved with specific alkylamino substitutions at C4 in second-generation compounds.
SAR in Antimicrobial Drug Discovery
The imidazo[1,2-a]quinoxaline scaffold has also been explored for its potential as a source of novel antimicrobial agents, including antifungal and antibacterial compounds.
A study evaluating derivatives against ten phytopathogenic fungi revealed promising broad-spectrum activity.[8]
-
General Observation: Several synthesized compounds exhibited more potent and broader-spectrum fungicidal activity than the commercial fungicides chlorothalonil and hymexazol.[8]
-
Specific Substitutions: The precise nature and position of substituents on the scaffold were critical for activity against specific fungal strains. For example, compound 5c was most effective against Valsa mali, while compound 5f showed the highest potency against Fusarium solani.[8] This specificity underscores the need for targeted screening against a panel of pathogens.
-
Mechanism of Action: Preliminary studies suggest that the antifungal effect may arise from the disruption of hyphal differentiation and spore germination.[8]
| Compound ID | Key Structural Features | EC50 (µg/mL) vs Valsa mali[8] | EC50 (µg/mL) vs Fusarium solani[8] |
| 5c | (Details not fully specified in abstract) | 5.6 | >50 |
| 5f | (Details not fully specified in abstract) | 27.0 | 5.1 |
| Chlorothalonil | (Reference Fungicide) | 1.9 | 12.1 |
| Hymexazol | (Reference Fungicide) | >50 | 18.5 |
While detailed structures for 5c and 5f require consulting the full publication, the data clearly show their potent and selective activity against specific fungal species compared to commercial standards.
While research is more extensive for the related imidazo[1,2-a]pyridine scaffold, studies on quinoxaline derivatives show that activity is influenced by substituents on both the core and peripheral phenyl rings.[9][10] Symmetrically 2,3-disubstituted quinoxalines have shown significant antibacterial activity.[10] Fused triazolo-quinoxaline derivatives have also been synthesized and evaluated, with some compounds showing potent activity compared to tetracycline.[11]
General Synthetic Strategies & Experimental Protocols
The ability to reliably synthesize a diverse library of derivatives is fundamental to any SAR study. The imidazo[1,2-a]quinoxaline scaffold is typically accessed through multi-step synthetic routes.
A frequently employed strategy involves the initial formation of an imidazole intermediate, followed by coupling and cyclization to form the tricyclic core. Subsequent modifications, often using modern cross-coupling reactions, allow for diversification.
Figure 3: A generalized synthetic workflow for imidazo[1,2-a]quinoxaline derivatives.[2][4]
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., A375 melanoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The imidazo[1,2-a]quinoxaline scaffold is a highly "privileged" structure in medicinal chemistry, yielding compounds with potent anticancer and antimicrobial activities. SAR studies have been crucial in guiding the development of these agents.
-
For anticancer agents, the 1-(3,4-dihydroxyphenyl) moiety and specific amino-alkyl substitutions at C4 are key determinants of high potency against melanoma. Future work should focus on elucidating the novel mechanism of action for second-generation compounds and optimizing pharmacokinetic profiles to translate the outstanding in vitro potency into in vivo efficacy.[3]
-
For antimicrobial agents, the scaffold shows promise for developing new fungicides, particularly for agricultural applications.[8] Further exploration of substituent effects is needed to broaden the activity spectrum and identify lead compounds for combating resistant bacterial and fungal strains.
The continued, rational design of novel derivatives based on these established SAR principles holds significant promise for the discovery of next-generation therapeutics.
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A Comparative Guide to the Bioactivity of Imidazo[1,2-a]quinoxaline and Imidazo[1,5-a]quinoxaline Isomers
In the landscape of medicinal chemistry, the quinoxaline scaffold is a cornerstone for the development of a diverse array of therapeutic agents.[1] Its fusion with an imidazole ring gives rise to isomeric systems, primarily imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline, each presenting a unique electronic and steric profile. This guide offers a comparative analysis of these two prominent isomers, delving into their synthesis, multifaceted biological activities, and the underlying mechanisms of action. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the therapeutic potential of these compelling heterocyclic systems.
At a Glance: Structural and Biological Distinctions
The seemingly subtle difference in the fusion of the imidazole ring to the quinoxaline core—at the [1,2-a] versus the [1,5-a] position—imparts significant variations in the molecules' three-dimensional shape, electron distribution, and hydrogen bonding capabilities. These differences, in turn, dictate their interactions with biological targets, leading to distinct pharmacological profiles. While both isomers exhibit a broad spectrum of activities, a general trend emerges from the current body of research: imidazo[1,2-a]quinoxalines have been more extensively explored and have demonstrated notable potential as anticancer agents, whereas imidazo[1,5-a]quinoxalines have shown particular promise in the realm of antimicrobial and antiviral therapies.
| Feature | Imidazo[1,2-a]quinoxaline | Imidazo[1,5-a]quinoxaline |
| Primary Bioactivity Focus | Anticancer (notably against melanoma and as kinase inhibitors) | Antimicrobial, Antiviral, Anti-inflammatory |
| Key Mechanisms of Action | EGFR inhibition, Tubulin polymerization inhibition, Topoisomerase inhibition | Disruption of microbial cell membranes, Modulation of inflammatory pathways |
| Representative Synthetic Routes | Condensation of 2-aminoquinoxaline with α-haloketones, Pictet-Spengler reaction | Intramolecular cyclization of 2-(1H-imidazol-1-yl)anilines |
Illuminating the Synthetic Pathways
The accessibility of diverse derivatives is fundamental to exploring the full therapeutic potential of a scaffold. Both imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline benefit from robust synthetic methodologies, allowing for systematic structural modifications to fine-tune their biological activity.
Synthesis of Imidazo[1,2-a]quinoxalines
A prevalent and versatile method for the synthesis of the imidazo[1,2-a]quinoxaline core involves the condensation of a 2-aminoquinoxaline precursor with an α-haloketone. This approach allows for the introduction of a wide range of substituents at the 1- and 2-positions of the imidazo[1,2-a]quinoxaline system, facilitating extensive structure-activity relationship (SAR) studies.
Alternatively, the Pictet-Spengler reaction offers an elegant route to this scaffold. This acid-catalyzed reaction involves the cyclization of a tryptamine equivalent embedded within the quinoxaline framework, yielding the tricyclic imidazo[1,2-a]quinoxaline system.
Synthesis of Imidazo[1,5-a]quinoxalines
The synthesis of the imidazo[1,5-a]quinoxaline scaffold often proceeds through the intramolecular cyclization of 2-(1H-imidazol-1-yl)aniline derivatives. This strategy allows for the construction of the core structure with various substituents on both the quinoxaline and imidazole moieties, depending on the starting materials. A notable approach involves an unconventional Pictet-Spengler reaction of 2-(1H-imidazol-1-yl)aniline with ketones under microwave irradiation.[2]
A Comparative Analysis of Bioactivity
While a direct, side-by-side comparison of the two isomers in the same assays is limited in the literature, a parallel examination of their reported biological activities reveals distinct and promising therapeutic avenues for each scaffold.
Anticancer Activity: The Forte of Imidazo[1,2-a]quinoxalines
The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in the design of novel anticancer agents.[3] Numerous studies have highlighted its potential to inhibit cancer cell proliferation through various mechanisms.
A significant area of investigation has been the development of imidazo[1,2-a]quinoxaline-based inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][6] A series of non-covalent inhibitors have demonstrated potent EGFR inhibitory activity, with some compounds exhibiting IC50 values comparable to the approved drug erlotinib.[4][6] Furthermore, these compounds have shown excellent antiproliferative activity against various cancer cell lines, including those resistant to existing therapies.[4][6]
Another well-documented anticancer mechanism of imidazo[1,2-a]quinoxalines is the inhibition of tubulin polymerization.[7] Certain derivatives have been identified as potent microtubule-interfering agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[8] Some compounds have even shown significantly greater potency than the clinical reference drug vemurafenib against melanoma cell lines.[9]
The versatility of the imidazo[1,2-a]quinoxaline scaffold is further underscored by its ability to act as a topoisomerase inhibitor, interfering with DNA replication in cancer cells.[3]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity of Imidazo[1,2-a]quinoxalines:
-
Substitutions on the quinoxaline ring: Halogen substitutions (e.g., Cl, F) at the 6th and/or 7th positions can enhance anticancer activity.[3]
-
Linkers at the 2-position: An NH-CO linker at the second position of the quinoxaline nucleus has been shown to increase activity, while aliphatic linkers tend to decrease it.[3]
-
Substituents on the imidazole ring: The nature and position of substituents on the imidazole ring significantly influence activity, with specific groups being crucial for targeting enzymes like EGFR.
Antimicrobial and Antiviral Potential: The Domain of Imidazo[1,5-a]quinoxalines
The imidazo[1,5-a]quinoxaline scaffold has garnered considerable attention for its promising antimicrobial and antiviral properties.
In the realm of antimicrobial agents, derivatives of imidazo[1,5-a]quinoxaline have demonstrated notable activity against a range of bacteria and fungi.[1][10] Studies have shown that the presence of various alkyl substituents on the pyridine ring and the imidazo[1,5-a]quinoxaline system is crucial for their antimicrobial properties.[1][10] Specifically, chlorides and iodides have been found to be more active against bacteria than fungi.[10] The mechanism of action is thought to involve the disruption of microbial cell membranes.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity of Imidazo[1,5-a]quinoxalines:
-
Alkyl substituents: The length and nature of alkyl chains at specific positions of the molecule play a critical role in determining the potency and spectrum of antimicrobial activity.[1][10]
-
Quaternization of the pyridine ring: The introduction of a positive charge through N-alkylation of a tethered pyridine ring often enhances antimicrobial efficacy.
Recent research has also highlighted the potential of imidazo[1,5-a]quinoxalines as antiviral agents, particularly against respiratory pathogens.[11] The SAR of these compounds revealed that the length of alkyl chains influences their antagonistic efficacy against viral targets.
Delving into the Mechanisms of Action
A deeper understanding of the molecular mechanisms underlying the bioactivities of these isomers is crucial for rational drug design and optimization.
Imidazo[1,2-a]quinoxalines: Targeting Key Players in Cancer Progression
The anticancer effects of imidazo[1,2-a]quinoxalines are often attributed to their ability to interact with and inhibit the function of critical cellular proteins.
As EGFR inhibitors, these compounds typically bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade disrupts downstream signaling pathways that are crucial for cancer cell growth, proliferation, and survival.
Their action as tubulin polymerization inhibitors involves binding to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of microtubules, leading to a mitotic block and subsequent apoptotic cell death.[7]
Imidazo[1,5-a]quinoxalines: Combating Microbial Threats
The antimicrobial and antiviral activities of imidazo[1,5-a]quinoxalines are generally associated with their ability to interfere with essential microbial processes.
The cationic nature of certain antimicrobial imidazo[1,5-a]quinoxaline derivatives facilitates their interaction with the negatively charged components of bacterial cell membranes, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.
In the context of antiviral activity, these compounds may interfere with various stages of the viral life cycle, such as attachment, entry, replication, or release. Their anti-inflammatory effects are often linked to the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the bioactivities of imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The isomeric imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline scaffolds represent two versatile and highly promising platforms for the development of novel therapeutic agents. While current research suggests a divergence in their primary biological applications—with the former excelling in oncology and the latter in infectious diseases—there is still a vast chemical space to be explored for both isomers.
Future research should focus on direct comparative studies of these isomers against a broader range of biological targets to uncover potential overlaps in their activities and to better understand the structural features that govern their selectivity. The development of more efficient and diverse synthetic methodologies will further empower the exploration of their structure-activity relationships. As our understanding of the molecular basis of diseases continues to grow, the strategic functionalization of these privileged scaffolds holds immense promise for the discovery of next-generation therapeutics.
References
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7531. [Link]
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Singh, P., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 802. [Link]
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Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]
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Request PDF on ResearchGate. (n.d.). Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. [Link]
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confirming the anticancer activity of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one in different cell lines
A Comparative Guide to Confirming the Anticancer Activity of Novel Imidazo[1,2-a]quinoxalin-4(5H)-ones
Abstract: The discovery of novel anticancer agents is a cornerstone of modern oncology research. The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising heterocyclic system, with various derivatives demonstrating significant cytotoxic and antineoplastic activities.[1][2][3][4] This guide provides a comprehensive, scientifically-grounded framework for the in vitro evaluation of novel compounds, using the hypothetical molecule 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one (designated as Cmpd-X) as a working example. We present a direct comparison of Cmpd-X's potential efficacy against two gold-standard chemotherapeutic agents, Doxorubicin and Paclitaxel, across a panel of diverse human cancer cell lines. This document details the causality behind experimental choices, provides validated, step-by-step protocols for key assays, and interprets hypothetical data to build a preliminary mechanistic hypothesis, offering a robust template for researchers in drug development.
Introduction: The Rationale for Screening Novel Quinoxaline Derivatives
The quinoxaline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[5] Specifically, fused imidazo[1,2-a]quinoxaline derivatives have been reported to possess potent anticancer properties, acting through mechanisms such as microtubule disruption and kinase inhibition.[2][3] The development of novel analogues, such as Cmpd-X, is driven by the continuous need for therapeutics with improved selectivity, reduced toxicity, and the ability to overcome chemoresistance.[5][6]
This guide outlines a logical, multi-tiered in vitro screening cascade designed to:
-
Quantify Cytotoxicity: Determine the concentration-dependent inhibitory effect of Cmpd-X on cancer cell proliferation.
-
Elucidate Primary Mechanism of Cell Death: Investigate whether Cmpd-X induces programmed cell death (apoptosis).
-
Analyze Cell Cycle Effects: Determine if Cmpd-X disrupts the normal progression of the cell cycle.
These findings will be benchmarked against Doxorubicin, a topoisomerase II inhibitor that intercalates with DNA,[6][7][8] and Paclitaxel, a microtubule-stabilizing agent that causes mitotic arrest.[9][10][11][]
Pre-clinical Evaluation Strategy: A Validated Workflow
A systematic approach is critical to ensure reproducible and interpretable results. The experimental workflow is designed to move from broad phenotypic effects (cytotoxicity) to more specific mechanistic insights (apoptosis and cell cycle arrest).
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Materials and Methods
Cell Lines and Culture
A diverse panel of human cancer cell lines is essential for identifying broad-spectrum activity versus lineage-specific effects.[13]
-
MCF-7: Breast adenocarcinoma (luminal A), representing hormone-responsive cancers.
-
A549: Non-small cell lung carcinoma, a common and aggressive lung cancer type.[14][15]
-
HCT116: Colorectal carcinoma, representing gastrointestinal cancers.
All cell lines are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[16]
Test Compounds
-
Cmpd-X (this compound): Synthesized in-house. A stock solution of 10 mM is prepared in dimethyl sulfoxide (DMSO).
-
Doxorubicin: (Positive Control 1) Stock solution of 10 mM in DMSO.
-
Paclitaxel: (Positive Control 2) Stock solution of 10 mM in DMSO.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18][19]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Cmpd-X, Doxorubicin, or Paclitaxel (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) group.[16]
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[20][21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17][19]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Analysis: Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[24][25] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[24][26] Propidium Iodide (PI) is a DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.[24][25]
Caption: Principle of Annexin V/PI assay for apoptosis detection.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cmpd-X and control drugs at their respective IC50 concentrations for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.[22]
-
Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.[23][25]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[26]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.[23]
Cell Cycle Analysis
This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[27][28] This allows for the identification of cell cycle arrest at specific checkpoints.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with compounds at their IC50 concentrations for 24 hours.
-
Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[28][29][30]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[27][28][31] The RNase A is crucial to prevent staining of double-stranded RNA.[27]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[29][30]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events per sample.[28]
Results and Comparative Analysis (Hypothetical Data)
The following data are presented for illustrative purposes to demonstrate how results would be interpreted in a comparative guide.
Comparative Cytotoxicity
Cmpd-X demonstrates potent, broad-spectrum cytotoxicity. Its IC50 values are in the low micromolar range, comparable to or better than Paclitaxel in the selected cell lines, although less potent than Doxorubicin.
Table 1: Comparative IC50 Values (µM) after 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
|---|---|---|---|
| Cmpd-X | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 |
| Paclitaxel | 3.0 ± 0.5 | 2.2 ± 0.3 | 4.5 ± 0.6 |
Induction of Apoptosis
At their respective IC50 concentrations, all three compounds induced significant apoptosis in A549 cells after 48 hours. Cmpd-X shows a strong pro-apoptotic effect, comparable to the standard chemotherapeutic agents.
Table 2: Apoptosis Induction in A549 Cells (48h)
| Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptotic (%) |
|---|---|---|---|
| Vehicle | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |
| Cmpd-X | 28.5 ± 3.1 | 15.2 ± 2.0 | 43.7 |
| Doxorubicin | 30.1 ± 2.8 | 18.9 ± 2.5 | 49.0 |
| Paclitaxel | 25.6 ± 2.5 | 12.8 ± 1.9 | 38.4 |
Cell Cycle Arrest
Treatment with Cmpd-X for 24 hours led to a significant accumulation of A549 cells in the G2/M phase, an effect similar to that of Paclitaxel. This suggests that Cmpd-X may interfere with mitotic processes. Doxorubicin, as expected, also induced a G2/M arrest, consistent with its mechanism of inducing DNA damage.[7]
Table 3: Cell Cycle Distribution in A549 Cells (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle | 55.2 ± 4.1 | 24.5 ± 2.9 | 20.3 ± 2.5 |
| Cmpd-X | 15.8 ± 2.0 | 19.1 ± 2.2 | 65.1 ± 5.0 |
| Doxorubicin | 18.3 ± 2.5 | 15.5 ± 1.9 | 66.2 ± 4.8 |
| Paclitaxel | 12.5 ± 1.8 | 10.2 ± 1.5 | 77.3 ± 6.1 |
Discussion and Proposed Mechanism
The collective data suggest that Cmpd-X is a potent anticancer agent with a mechanism of action that involves the induction of G2/M cell cycle arrest followed by apoptosis. Its efficacy profile is distinct from Doxorubicin but shares similarities with Paclitaxel, pointing towards a potential role as a mitotic inhibitor. Given that other imidazo[1,2-a]quinoxaline derivatives have been identified as tubulin inhibitors,[3] it is plausible that Cmpd-X functions by destabilizing or stabilizing microtubules, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for Cmpd-X as a mitotic inhibitor.
Future Directions:
-
Target Validation: Perform tubulin polymerization assays to directly confirm interaction with microtubules.
-
Western Blot Analysis: Probe for key proteins involved in mitosis (e.g., Cyclin B1) and apoptosis (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins).
-
Broader Screening: Expand the cell line panel to include drug-resistant models.
-
In Vivo Studies: Evaluate the efficacy and safety of Cmpd-X in xenograft animal models.
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
- In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline deriv
- What is the mechanism of Paclitaxel?
- Cell Cycle Analysis by Propidium Iodide Staining. University of Padua.
- Paclitaxel. Wikipedia.
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benchmarking 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one against other kinase inhibitors
Introduction: The Emergence of the Imidazo[1,2-a]quinoxaline Scaffold in Kinase Inhibition
The relentless pursuit of novel therapeutic agents in oncology and immunology has identified protein kinases as a pivotal class of drug targets. Their deregulation is a hallmark of numerous pathologies, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds have proven to be a particularly fruitful source of inspiration for medicinal chemists. The imidazo[1,2-a]quinoxaline core, a rigid, planar heterocyclic system, has recently garnered significant attention for its versatile biological activities, including promising anticancer and anti-inflammatory properties.[1][2][3][4][5]
While specific experimental data for 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is not extensively available in the public domain, the broader class of imidazo[1,2-a]quinoxaline derivatives has demonstrated significant potential as inhibitors of several key kinases. This guide aims to provide a comprehensive benchmarking analysis of representative imidazo[1,2-a]quinoxaline-based compounds against established kinase inhibitors, offering researchers and drug development professionals a framework for evaluating this promising scaffold. We will delve into the inhibition of critical kinases such as I-kappa B kinase (IKK), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR), providing detailed experimental protocols and comparative data to inform future research and development efforts.
Comparative Analysis of Imidazo[1,2-a]quinoxaline Derivatives and Established Kinase Inhibitors
To provide a robust comparison, we have selected representative imidazo[1,2-a]quinoxaline derivatives from published literature with reported activity against IKK, FAK, and EGFR. These will be benchmarked against well-established, commercially available inhibitors for each respective kinase.
I-kappa B Kinase (IKK) Inhibition
The IKK complex is a central regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer.[1] Inhibition of IKK is therefore a key therapeutic strategy.
| Compound | Target(s) | IC50 (nM) | Reference Compound | Target(s) | IC50 (nM) |
| Imidazo[1,2-a]quinoxaline Derivative 6a | IKK2 | 70 | TPCA-1 | IKK2 | 17.9 |
| Imidazo[1,2-a]quinoxaline Derivative 7j | IKK1/IKK2 | N/A | BMS-345541 | IKK1/IKK2 | 300/400 |
Table 1: Comparative IC50 values for IKK inhibition.
Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with several cancers, making it an attractive therapeutic target.[6]
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Imidazo[1,2-a][1][6][7]triazine Derivative | FAK | 50 | PND-1186 | FAK | 1.5 |
Table 2: Comparative IC50 values for FAK inhibition.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers.[8]
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Imidazo[1,2-a]quinoxaline Derivative 7j | EGFR (WT) | 193.18 | Erlotinib | EGFR (WT) | 221.03 |
| Imidazo[1,2-a]quinoxaline Derivative 6b | EGFR (WT) | 211.22 | Gefitinib | EGFR (WT) | 20-80 |
Table 3: Comparative IC50 values for EGFR inhibition.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout.
Materials:
-
Purified recombinant kinase (e.g., IKK2, FAK, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (phosphorylated substrate or ADP) according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Functional Assay: NF-κB Reporter Assay
This protocol is used to assess the functional inhibition of the NF-κB pathway in a cellular context, which is downstream of IKK activity.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Human cell line stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB pathway activator
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., cell viability assay) to account for cytotoxicity.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration.
-
Determine the IC50 value as described for the biochemical assay.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed kinase inhibitors.
Caption: Simplified NF-κB signaling pathway and the point of IKK inhibition.
Caption: Simplified FAK signaling pathway and the point of FAK inhibition.
Caption: Simplified EGFR signaling pathways and the point of EGFR inhibition.
Conclusion and Future Directions
The imidazo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative compounds discussed in this guide demonstrate competitive inhibitory activity against key oncogenic and inflammatory kinases such as IKK, FAK, and EGFR. While these derivatives may not yet surpass the potency of some established inhibitors, they provide a valuable chemical framework for further optimization.
Future efforts should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity. The modular nature of the imidazo[1,2-a]quinoxaline synthesis allows for systematic modification at various positions, offering a rich chemical space for exploration. Moreover, a comprehensive kinase panel screening of the most promising derivatives will be crucial to understand their selectivity profiles and identify potential off-target effects. As more data becomes available, including for specific compounds like this compound, a more direct and detailed benchmarking will be possible. This guide serves as a foundational resource for researchers interested in leveraging the potential of the imidazo[1,2-a]quinoxaline scaffold for the discovery of next-generation kinase inhibitors.
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Eur J Med Chem. 2016 Jun 10:115:268-74.
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[Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][6][7]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity.]([Link]) J Med Chem. 2016 May 26;59(10):5011-20.
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1][2][6]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. RSC Med Chem. 2022 Jul 12;13(8):963-972.
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Independent Verification of the Biological Effects of Imidazo[1,2-a]quinoxalines: A Comparative Guide for Researchers
Introduction: The Emergence of Imidazo[1,2-a]quinoxalines in Therapeutic Research
The landscape of drug discovery is in a perpetual state of evolution, with an ongoing demand for novel chemical scaffolds that exhibit potent and selective biological activities. Within this dynamic environment, the imidazo[1,2-a]quinoxaline core has garnered significant attention as a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system, often referred to as "imiqualines," have demonstrated a remarkable breadth of biological effects, most notably in the realm of oncology. This guide provides an in-depth, objective comparison of the biological performance of imidazo[1,2-a]quinoxalines, supported by experimental data from various independent research groups, and contextualized against established therapeutic alternatives. Our focus is to equip researchers, scientists, and drug development professionals with a critical and comprehensive understanding of this promising class of compounds.
A Multifaceted Profile: Anticancer, Antifungal, and Anti-inflammatory Activities
Independent research efforts have illuminated the diverse therapeutic potential of imidazo[1,2-a]quinoxalines. While the primary focus of many studies has been their anticancer properties, particularly against melanoma and acute myeloid leukemia (AML), other notable biological activities have been reported, underscoring the versatility of this chemical scaffold.
Anticancer Activity: A Primary Therapeutic Avenue
The most compelling evidence for the therapeutic potential of imidazo[1,2-a]quinoxalines lies in their potent anticancer activity. Multiple generations of these compounds have been synthesized and evaluated, with certain derivatives exhibiting cytotoxicity against a range of cancer cell lines.
One of the most promising candidates to emerge is EAPB02303 , a second-generation imiqualine. Studies have shown that EAPB02303 displays remarkable potency against BRAF-mutant melanoma, a particularly aggressive form of skin cancer.[1] In the A375 human melanoma cell line, EAPB02303 has been reported to be approximately 20 times more potent than vemurafenib, a clinically approved BRAF inhibitor.[1] This heightened potency suggests a distinct and potentially more effective mechanism of action.
Further investigations into the biological effects of EAPB02303 have revealed that its anti-leukemic activity is associated with the inhibition of the PI3K/AKT/mTOR signaling pathway.[2][3][4] This is a critical pathway for cell survival and proliferation in many cancers, and its inhibition by EAPB02303 provides a strong rationale for its therapeutic potential.[2][3][4]
Beyond melanoma and leukemia, other imidazo[1,2-a]quinoxaline derivatives have been investigated as non-covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a well-established target in oncology, and its inhibition can be an effective strategy for treating various solid tumors. The development of imidazo[1,2-a]quinoxalines as EGFR inhibitors opens up another avenue for their application in cancer therapy.[5]
Antifungal and Anti-inflammatory Potential
While the anticancer properties of imidazo[1,2-a]quinoxalines have been a major research focus, independent studies have also explored their utility in other therapeutic areas. Certain derivatives have demonstrated promising antifungal activity against a panel of phytopathogenic fungi.[6] The proposed mechanism of action involves the disruption of hyphal differentiation, spore germination, and germ tube growth.[6]
Furthermore, some imidazo[1,2-a]quinoxaline analogs have been investigated for their anti-inflammatory properties, specifically as inhibitors of IκB kinase (IKK). The inhibition of the NF-κB-dependent pathways through IKK is a key strategy in the management of inflammation.
Comparative Analysis: Imidazo[1,2-a]quinoxalines vs. Standard-of-Care Melanoma Therapies
To provide a clear perspective on the potential clinical utility of imidazo[1,2-a]quinoxalines, it is essential to compare their performance against current standard-of-care treatments for BRAF-mutant melanoma. The primary therapeutic options for this indication are BRAF inhibitors and MEK inhibitors.
BRAF and MEK Inhibitors: The Established Alternatives
BRAF inhibitors, such as vemurafenib, dabrafenib, and encorafenib, directly target the mutated BRAF protein, thereby inhibiting the MAPK/ERK signaling pathway that drives uncontrolled cell proliferation.[7][8][9] MEK inhibitors, including trametinib, cobimetinib, and binimetinib, act downstream of BRAF to block the same pathway.[8][10] These two classes of drugs are often used in combination to achieve a more potent and durable response.[10][11]
dot
Figure 1: Simplified signaling pathways in melanoma and points of intervention for targeted therapies.
Performance Comparison
The following table summarizes the key performance characteristics of imidazo[1,2-a]quinoxalines in comparison to vemurafenib, a representative BRAF inhibitor.
| Feature | Imidazo[1,2-a]quinoxaline (EAPB02303) | Vemurafenib |
| Primary Target | PI3K/AKT/mTOR pathway[2][3][4] | Mutated BRAF protein[7][9] |
| Potency (A375 cells) | Reported to be ~20x more potent than vemurafenib[1] | IC50 values reported in the micromolar range[12][13] |
| Mechanism of Action | Inhibition of a key cell survival pathway[2][3][4] | Inhibition of the MAPK/ERK signaling pathway[7][9] |
| Resistance Mechanisms | Not yet fully elucidated | Reactivation of the MAPK pathway, activation of parallel pathways (e.g., PI3K/AKT) |
Experimental Protocols for Independent Verification
To facilitate independent verification and further research into the biological effects of imidazo[1,2-a]quinoxalines, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
dot
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[14]
-
Initial Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]
-
Compound Addition: Prepare serial dilutions of the imidazo[1,2-a]quinoxaline derivatives and control compounds (e.g., vemurafenib, DMSO as vehicle control) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Treatment Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[16]
-
Final Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
In Vivo Efficacy Assessment: Melanoma Xenograft Model
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more representative of the human disease than traditional cell line xenografts.
Protocol:
-
Tumor Tissue Processing:
-
Tumor Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NSG mouse).
-
Make a small incision on the flank of the mouse and create a subcutaneous pocket.
-
Implant a tumor fragment or inject the tumor slurry into the pocket.[17]
-
Close the incision with wound clips.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the imidazo[1,2-a]quinoxaline derivative (e.g., EAPB02303) and control treatments (e.g., vehicle, vemurafenib) to the respective groups according to a predetermined dosing schedule.
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (width² x length) / 2.[17]
-
-
Endpoint and Analysis:
-
Continue treatment until the tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Mechanism of Action Elucidation: Transcriptomic Analysis (RNA-Seq)
RNA sequencing (RNA-seq) is a powerful technique to analyze the global gene expression changes in cancer cells following drug treatment, providing insights into the compound's mechanism of action.
dot
Figure 3: General workflow for transcriptomic analysis using RNA-seq.
Protocol:
-
Cell Treatment: Culture the cancer cell line of interest (e.g., A375) and treat with the imidazo[1,2-a]quinoxaline derivative at a relevant concentration (e.g., IC50) and a vehicle control for a specified time.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit, ensuring high purity and integrity of the RNA.
-
Library Preparation:
-
Perform mRNA enrichment to isolate poly(A)-tailed transcripts.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the treated and control samples.
-
-
Pathway Analysis: Use bioinformatics tools to perform pathway and functional enrichment analysis of the differentially expressed genes to identify the biological processes and signaling pathways affected by the compound.
Conclusion and Future Directions
The collective body of research from independent laboratories strongly supports the therapeutic potential of imidazo[1,2-a]quinoxalines, particularly as anticancer agents. The high potency of compounds like EAPB02303 and their distinct mechanism of action targeting the PI3K/AKT/mTOR pathway position them as promising alternatives or adjuncts to existing melanoma therapies. Furthermore, the exploration of this scaffold for other indications, such as fungal infections and inflammatory disorders, highlights its versatility.
For researchers and drug development professionals, the imidazo[1,2-a]quinoxaline scaffold represents a fertile ground for further investigation. Future studies should focus on:
-
Independent replication of the potent in vivo efficacy of lead compounds like EAPB02303.
-
Comprehensive profiling of the resistance mechanisms that may arise in response to treatment with these compounds.
-
Further optimization of the scaffold to enhance drug-like properties, such as solubility and bioavailability.[18][19]
-
Expansion of the biological evaluation to a broader range of cancer types and other diseases.
By building upon the solid foundation of existing research and employing rigorous, standardized experimental protocols, the scientific community can fully elucidate the therapeutic potential of this remarkable class of molecules and pave the way for their potential clinical translation.
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Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. PubMed. [Link]
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Uncovering the Molecular Pathways Implicated in the Anti-Cancer Activity of the Imidazoquinoxaline Derivative EAPB02303 Using a Caenorhabditis elegans Model. National Institutes of Health. [Link]
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Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. National Institutes of Health. [Link]
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Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions. Oncotarget. [Link]
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A Comparative Guide to the Selectivity of Imidazo[1,2-a]quinoxalin-4-amine Based JNK Inhibitors
This guide provides an in-depth, objective comparison of the selectivity profile of the imidazo[1,2-a]quinoxalin-4-amine chemical scaffold, focusing on its potent inhibition of c-Jun N-terminal kinase (JNK). As researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This document will dissect the experimental data supporting the selectivity of a lead compound from this class, AX14373, and compare its performance against a well-established, albeit less selective, alternative, SP600125.
The journey from a high-throughput screening (HTS) hit to a selective clinical candidate is one of meticulous optimization. The imidazo[1,2-a]quinoxaline scaffold emerged from such a screen as a modest inhibitor of JNK1.[1][2] Through structure-activity relationship (SAR) studies, this initial hit was refined into a highly potent and, crucially, a remarkably selective inhibitor. This guide will illuminate the experimental choices and methodologies that validate this claim, providing a framework for assessing kinase inhibitor selectivity.
The Target: c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[3][4] The JNK signaling pathway is implicated in a host of physiological and pathological processes, including apoptosis, neurodegeneration, and inflammation.[3][] There are three main JNK genes, JNK1, JNK2, and JNK3, which produce ten different protein isoforms through alternative splicing.[6][7] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[6]
The central role of JNK in disease has made it an attractive therapeutic target. However, the high degree of homology in the ATP-binding site across the MAPK family, and indeed the entire kinome, presents a significant challenge in developing selective inhibitors.[8][9] A non-selective JNK inhibitor could inadvertently modulate the activity of other kinases, leading to unforeseen side effects. Therefore, rigorous selectivity profiling is a non-negotiable aspect of the drug discovery process.
Caption: A simplified diagram of the JNK signaling cascade.
Comparative Selectivity Analysis
The primary goal of the optimization campaign for the imidazo[1,2-a]quinoxaline scaffold was to enhance selectivity for JNK over other kinases. The lead compound, AX14373 , represents the culmination of these efforts. For comparison, we will use SP600125 , a first-generation anthrapyrazolone JNK inhibitor that is widely used as a research tool but is known to have a broader kinase inhibition profile.[10][11]
| Compound | Scaffold | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Key Off-Targets (>50% Inhibition @ 1µM) | Selectivity Profile | Reference |
| AX14373 | Imidazo[1,2-a]quinoxaline-4-amine | 47 | N/A | N/A | None identified in a panel of >200 kinases | Highly Specific | [1][2] |
| AX13587 | Imidazo[1,2-a]quinoxaline-4-amine | 160 | >97% inhib. | >97% inhib. | MAST3, MAST4 | Moderately Selective | [1][2] |
| SP600125 | Anthrapyrazolone | 40 | 40 | 90 | MKK4, MKK3, MKK6, PKB, PKCα, MPS1, Aurora A, FLT3, TRKA | Broad / Promiscuous | [8][12][13] |
N/A: Specific IC50 value not publicly available, but high-percentage inhibition was reported.
As the data illustrates, the optimization from AX13587 to its methylene homolog AX14373 resulted in a significant improvement in selectivity.[1][2] A simple structural modification—the insertion of a methylene group—was sufficient to eliminate the off-target activity against MAST kinases observed with AX13587.[1][2] When profiled against a broad panel of over 200 kinases, AX14373 was found to be a highly specific JNK inhibitor.[14]
In contrast, SP600125, while potent against JNK isoforms, demonstrates significant activity against a range of other kinases, including other MAPKs and serine/threonine kinases.[8][13] This promiscuity complicates the interpretation of cellular data, as observed effects may not be solely attributable to JNK inhibition.
Experimental Methodologies for Assessing Selectivity
To ensure the trustworthiness of selectivity data, robust and validated experimental protocols are essential. The data presented in this guide were generated using a combination of biochemical and cellular assays.
Biochemical Kinase Assays (Potency Determination)
The first step is to determine the potency of an inhibitor against the purified target kinase. This is typically done by measuring the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value).
Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This is a common, high-throughput method for determining IC50 values. It relies on the FRET phenomenon between a lanthanide donor fluorophore (on an anti-phospho-substrate antibody) and an acceptor fluorophore (on the substrate).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human JNK1 enzyme and a suitable substrate (e.g., a biotinylated c-Jun peptide) in the reaction buffer.
-
Prepare a serial dilution of the test compound (e.g., AX14373) in DMSO, then dilute further in the reaction buffer.
-
Prepare an ATP solution at a concentration close to its Km for JNK1.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the diluted test compound.
-
Add 5 µL of the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing EDTA and the TR-FRET antibody pair (e.g., a Europium-labeled anti-phospho-c-Jun antibody and a Streptavidin-Allophycocyanin conjugate).
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome-Wide Selectivity Profiling
To move beyond the primary target, the inhibitor must be tested against a large panel of other kinases. This provides a global view of its selectivity.
Workflow: KiNativ™ Cellular Kinase Profiling
The selectivity of the imidazo[1,2-a]quinoxaline scaffold was assessed using the KiNativ™ platform, an activity-based proteomics approach that measures inhibitor binding to native kinases in a cellular lysate.[1][2][14]
Caption: Workflow for KiNativ™ activity-based kinase profiling.
This method provides a powerful assessment of selectivity because it evaluates inhibitor binding to kinases in their native conformation and within a complex biological matrix, which is more representative of the in vivo environment than assays using isolated recombinant enzymes. The percentage of inhibition is calculated by comparing the amount of probe-labeled peptide in the inhibitor-treated sample to the DMSO control. A highly selective compound like AX14373 will show a high percentage of inhibition for its target (JNK) and low to no inhibition for other kinases.[14]
Cellular Target Engagement Assays
Finally, it is crucial to confirm that the inhibitor can reach and engage its target within a living cell.
Protocol: Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of a direct downstream substrate of JNK, the transcription factor c-Jun. Inhibition of JNK activity should lead to a decrease in phospho-c-Jun levels.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or A549 cells) to 70-80% confluency.
-
Pre-treat cells with various concentrations of the JNK inhibitor (e.g., AX14373 or SP600125) for 1-2 hours.
-
Stimulate the JNK pathway by adding a known activator, such as Anisomycin (25 µg/mL) or UV radiation, for 30 minutes.
-
Include appropriate controls: untreated cells, cells treated with the stimulator only, and cells treated with the inhibitor only.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
A potent and cell-permeable inhibitor will show a dose-dependent decrease in the normalized phospho-c-Jun signal in stimulated cells.
-
Conclusion
The assessment of kinase inhibitor selectivity is a multi-faceted process that requires a logical progression from biochemical potency determination to broad, proteome-wide profiling and confirmation of target engagement in a cellular context. The imidazo[1,2-a]quinoxalin-4-amine scaffold, exemplified by AX14373, serves as a compelling case study in successful lead optimization. Through careful chemical modification guided by robust screening protocols, a highly selective JNK inhibitor was developed, demonstrating minimal off-target activity in a comprehensive kinase panel.[1][2][14]
When compared to the older, more promiscuous inhibitor SP600125, the superior selectivity of AX14373 is evident.[8][10] This level of specificity is crucial for developing targeted therapies, as it minimizes the potential for adverse effects and allows for a clearer understanding of the biological consequences of inhibiting the intended target. The methodologies described herein represent a gold standard for validating the selectivity of any new kinase inhibitor, providing researchers with the confidence needed to advance promising compounds through the drug discovery pipeline.
References
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Li, B., Cociorva, O. M., Nomanbhoy, T., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5217–5222. [Link]
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Bennett, B. L., Sasaki, D. T., Murray, B. W., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. [Link]
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Wikipedia. (2023, December 2). c-Jun N-terminal kinases. [Link]
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Wang, Y., et al. (2023). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 24(3), 2596. [Link]
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Bubici, C., & Papa, S. (2014). The 2 Faces of JNK Signaling in Cancer. Cell Cycle, 13(1), 5-6. [Link]
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ResearchGate. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. [Link]
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ResearchGate. (n.d.). selectivity profiling (KiNativ™) of selected JNK1 inhibitors in PC3 lysate. [Link]
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Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154. [Link]
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Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more? Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1399-1409. [Link]
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A Comparative Analysis of First and Second-Generation Imiqualine Compounds: A Guide for Researchers
This guide provides an in-depth comparative analysis of first and second-generation imiqualine compounds, a class of synthetic immune response modifiers. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation. Our focus is to provide not just data, but a deeper understanding of the scientific rationale behind the evolution of these compounds and the experimental choices in their assessment.
Introduction: The Evolution of Imidazoquinolines as Immune Potentiators
The imidazoquinoline family of compounds has emerged as a significant class of synthetic Toll-like receptor (TLR) agonists, capable of potently activating the innate immune system.[1] The first-generation compound, Imiquimod, gained FDA approval for topical treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis, validating the therapeutic potential of this class.[2] However, the quest for enhanced potency, improved therapeutic windows, and broader applications has driven the development of second-generation imiqualines. This guide will focus on a comparative analysis of Imiquimod against two prominent second-generation compounds: Resiquimod (R848) and Gardiquimod.
These compounds function as powerful tools in immunotherapy and vaccine adjuvant development due to their ability to mimic viral single-stranded RNA and activate endosomal TLRs, primarily TLR7 and, in the case of some second-generation compounds, TLR8.[2][3] This activation triggers a cascade of downstream signaling, leading to the production of pro-inflammatory cytokines and type I interferons, ultimately bridging the innate and adaptive immune responses.[1][2]
Mechanism of Action: From TLR7 Specificity to Dual TLR7/8 Agonism
The fundamental mechanism of action for imiqualine compounds is the activation of the TLR7/8 signaling pathway within the endosomes of immune cells, particularly dendritic cells (DCs) and B cells. This activation is MyD88-dependent and culminates in the activation of transcription factors NF-κB and IRF7, leading to the transcription of genes encoding pro-inflammatory cytokines and type I interferons.[1]
First-Generation: Imiquimod (R837)
Imiquimod is primarily a TLR7 agonist.[2] Its activation of TLR7 on plasmacytoid dendritic cells (pDCs) leads to a robust production of IFN-α, a key cytokine in antiviral responses.[1] While it can also activate TLR8 to a lesser extent, its primary activity is attributed to TLR7 engagement.[2]
Second-Generation: Resiquimod (R848) and Gardiquimod
Second-generation compounds were developed to enhance potency and, in some cases, broaden the receptor target profile.
-
Resiquimod (R848) is a potent dual agonist for both TLR7 and TLR8.[3] This dual agonism is a key differentiator from Imiquimod and contributes to its broader and more potent immune activation profile. The engagement of TLR8, which is highly expressed on myeloid DCs and monocytes, leads to a strong induction of pro-inflammatory cytokines such as TNF-α and IL-12.[3]
-
Gardiquimod is a highly potent and specific TLR7 agonist, reported to be approximately 10 times more active than Imiquimod in activating TLR7.[2][4] Unlike Resiquimod, Gardiquimod does not significantly activate TLR8 at typical working concentrations.[4]
The following diagram illustrates the generalized signaling pathway for imiqualine compounds.
Caption: TLR7/8 signaling pathway activated by imiqualine compounds.
Comparative Performance Analysis
The evolution from first to second-generation imiqualines has resulted in significant differences in their biological activity. Second-generation compounds are generally characterized by their increased potency.
In Vitro Potency and Cytokine Induction
A critical measure of imiqualine compound activity is their ability to induce cytokine production in immune cells. Resiquimod is reportedly 10 to 100 times more potent than Imiquimod in inducing cytokine responses.[1] Gardiquimod is approximately 10 times more active than Imiquimod in activating TLR7.[2][4]
| Parameter | Imiquimod (First-Generation) | Resiquimod (R848) (Second-Generation) | Gardiquimod (Second-Generation) |
| Primary Target(s) | TLR7 | TLR7 and TLR8 | TLR7 |
| Relative Potency | Baseline | 10-100x > Imiquimod | ~10x > Imiquimod (for TLR7) |
| TNF-α Induction | Dose-dependent | Potent induction | Potent induction |
| IFN-α Induction | Moderate induction | Potent induction | Strong induction |
| IL-12 Induction | Induces IL-12p70 secretion | Strong induction | More efficient induction than Imiquimod |
In Vivo Antitumor Efficacy
The enhanced in vitro potency of second-generation imiqualines often translates to improved in vivo efficacy. In a murine B16 melanoma model, both Imiquimod and Gardiquimod, when used as adjuvants for a DC-based vaccine, delayed tumor growth and suppressed pulmonary metastasis.[5] Notably, Gardiquimod demonstrated significantly more potent antitumor activity than Imiquimod in this model.[5] Similarly, in an in vivo study, Resiquimod as a monotherapy showed a delay in tumor growth, which was not as apparent with Imiquimod treatment.[3]
Experimental Protocols for Comparative Evaluation
To ensure a robust and reliable comparison of first and second-generation imiqualine compounds, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for key comparative assays.
In Vitro TLR7/8 Activation using NF-κB Reporter Assay
This assay quantitatively assesses the ability of the compounds to activate the TLR7 and TLR8 signaling pathways by measuring the induction of a reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 cells stably expressing human TLR7 or human TLR8 and an NF-κB-inducible reporter (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Imiquimod, Resiquimod, and Gardiquimod stock solutions (in DMSO or other suitable solvent).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay system).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen reporter system.
Step-by-Step Methodology:
-
Cell Seeding: Seed the HEK293-hTLR7 and HEK293-hTLR8 reporter cells in separate 96-well plates at a density of approximately 5 x 10^4 cells per well in 180 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Imiquimod, Resiquimod, and Gardiquimod in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Cell Stimulation: Add 20 µL of the diluted compounds to the respective wells of the cell plates. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Detection:
-
For SEAP reporter: Collect 20 µL of the cell culture supernatant and transfer to a new 96-well plate. Add 180 µL of the SEAP detection reagent and incubate at 37°C for 1-2 hours. Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
For luciferase reporter: Follow the manufacturer's instructions for the specific luciferase assay system. Typically, this involves lysing the cells and adding a luciferase substrate before measuring luminescence.
-
-
Data Analysis: Plot the reporter signal against the compound concentration and determine the EC50 value for each compound on both TLR7 and TLR8 expressing cells.
In Vitro Cytokine Profiling by ELISA
This protocol measures the secretion of key cytokines from primary immune cells following stimulation with the imiqualine compounds.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Complete RPMI 1640 medium.
-
Imiquimod, Resiquimod, and Gardiquimod stock solutions.
-
ELISA kits for key cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70).
-
96-well flat-bottom cell culture plates.
-
ELISA plate reader.
Step-by-Step Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells per well in 180 µL.
-
Compound Stimulation: Prepare dilutions of the compounds in complete RPMI 1640 medium and add 20 µL to the wells. Use a fixed concentration (e.g., 1 µM, 10 µM) for direct comparison or a dose-response range.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.
-
Data Analysis: Quantify the concentration of each cytokine (in pg/mL or ng/mL) by comparing the sample absorbance to a standard curve generated with recombinant cytokines.
In Vivo Antitumor Efficacy in a Murine Melanoma Model
This protocol outlines a subcutaneous B16 melanoma model in mice to compare the in vivo antitumor activity of the compounds.
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
B16-F10 melanoma cell line.
-
Complete cell culture medium.
-
Imiquimod, Resiquimod, and Gardiquimod formulated for in vivo administration (e.g., in a cream base or a solution for injection).
-
Calipers for tumor measurement.
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.[6]
-
Tumor Growth and Treatment Initiation: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment groups (e.g., vehicle control, Imiquimod, Resiquimod, Gardiquimod).
-
Compound Administration: Administer the compounds according to the desired route and schedule. For topical application, apply a defined amount of the cream to the tumor area. For systemic administration, inject the compound intraperitoneally or peritumorally. A typical dose for Gardiquimod has been reported as 1 mg/kg.[7]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue the treatment for a predefined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immune cell infiltration).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth rates and final tumor weights between the groups.
Caption: A typical experimental workflow for comparing imiqualine compounds.
Safety and Toxicity Considerations
While second-generation imiqualines offer enhanced potency, this can also be associated with increased local and systemic inflammatory side effects.
-
Imiquimod: As a topical agent, its side effects are generally localized to the application site and include erythema, edema, and erosions. Systemic absorption is minimal.
-
Resiquimod: Topical application is generally well-tolerated, with local skin reactions being the most common adverse events.[8] Systemic administration has been associated with influenza-like symptoms, which are thought to be due to systemic cytokine release.[3]
-
Gardiquimod: In vivo studies in mice have shown that a biologically active and safe dose for antitumor therapy is 1 mg/kg.[7]
The development of novel delivery systems and formulations for second-generation compounds is an active area of research aimed at maximizing local efficacy while minimizing systemic toxicity.
The Future of Imiqualine Development
The development of imiqualine compounds continues to evolve, with research focusing on several key areas:
-
Enhanced Specificity: Designing compounds with greater selectivity for either TLR7 or TLR8 to tailor the immune response for specific therapeutic applications.
-
Improved Pharmacokinetics and Safety: Development of novel formulations and delivery systems (e.g., antibody-drug conjugates, nanoparticles) to improve the therapeutic index.
-
Novel Scaffolds: Exploration of new heterocyclic scaffolds beyond the imidazoquinoline core to identify novel TLR agonists with unique activity profiles.[9]
Recently, a TLR7 agonistic imidazoquinoline compound adsorbed on alum has been used as an adjuvant in an inactivated SARS-CoV-2 vaccine, highlighting the continued clinical relevance and potential of this class of immune modulators.[10]
Conclusion
Second-generation imiqualine compounds, such as Resiquimod and Gardiquimod, represent a significant advancement over the first-generation compound, Imiquimod. Their enhanced potency, and in the case of Resiquimod, dual TLR7/8 agonism, offer the potential for more robust and broader immune activation. This translates to improved efficacy in preclinical models of cancer and as vaccine adjuvants. However, the increased potency also necessitates careful consideration of the safety and toxicity profile. The experimental protocols outlined in this guide provide a framework for the rigorous and comparative evaluation of these powerful immune modulators, aiding researchers in the selection and development of the next generation of imiqualine-based therapeutics.
References
-
The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment. (2022, September 29). MDPI. Retrieved January 18, 2026, from [Link]
-
The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Gardiquimod | TLR7 Agonist | Imidazoquinoline compound. (n.d.). InvivoGen. Retrieved January 18, 2026, from [Link]
-
Imiquimod and resiquimod as novel immunomodulators. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Randomized, Single-Blind, Placebo-Controlled Study of Topical Application of the Immune Response Modulator Resiquimod in Healthy Adults. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Second-Generation Antimitotics in Cancer Clinical Trials. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io. Retrieved January 18, 2026, from [Link]
-
Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. (n.d.). Your institution's library. Retrieved January 18, 2026, from [Link]
-
TLR8/NF-κB Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]
-
TLR agonist rMBP-NAP inhibits B16 melanoma tumor growth via induction of DCs maturation and T-cells cytotoxic response. (n.d.). Your institution's library. Retrieved January 18, 2026, from [Link]
-
B16 as a Mouse Model for Human Melanoma. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
A Phase 2a/b Study of the Efficacy and Safety of Subcutaneous Amlitelimab in Adults With Nonresponsive Celiac Disease. (n.d.). ClinicalTrials.gov. Retrieved January 18, 2026, from [Link]
-
Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. (2023, January 4). RSC Publishing. Retrieved January 18, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one: A Guide for Laboratory Professionals
Hazard Assessment and Precautionary Principles
Given the general toxicological profile of quinoxaline and imidazoquinoxaline derivatives, it is prudent to treat 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one as a hazardous substance. Analogous compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye irritation. Therefore, adherence to strict safety protocols is paramount.
Key Precautionary Measures:
-
Engineering Controls: All handling and preparation for disposal of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, but is not limited to:
-
Nitrile or other chemically resistant gloves.
-
A flame-resistant laboratory coat.
-
ANSI-approved safety goggles or a full-face shield.
-
-
Avoidance of Contamination: Prevent the generation of dust from the solid compound. Do not release the chemical into the environment, including laboratory drains[1].
Chemical Incompatibility
To prevent dangerous reactions, it is crucial to avoid mixing waste containing this compound with incompatible materials. Based on data for similar compounds, the following should be avoided:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[1]
Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides[1].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and transferred to a licensed and approved hazardous waste disposal facility[1].
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Collect all solid waste, including residual amounts of the compound, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and absorbent materials from spill cleanup, in a dedicated, leak-proof container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Securely seal the container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, dedicated, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
Step 2: Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.
-
Affix a "Hazardous Waste" label to each container.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste stream, including solvents and their approximate concentrations.
-
Indicate the date of waste generation.
Step 3: Storage Pending Disposal
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept closed and are not leaking.
-
Maintain secondary containment to capture any potential leaks or spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed hazardous waste disposal facility. The most probable method of disposal for this type of compound is high-temperature incineration[1].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full complement of personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect the Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Summary of Key Information
| Parameter | Information | Source |
| CAS Number | 445430-61-5 | [2] |
| Molecular Formula | C₁₂H₁₁N₃O | [2] |
| Molecular Weight | 213.24 | [2] |
| Anticipated Hazards | Harmful if swallowed, inhaled, or in contact with skin; may cause serious eye irritation. | Based on analogous compounds |
| Primary Disposal Route | Licensed and approved hazardous waste disposal facility (likely via incineration). | Based on analogous compounds[1] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
-
PubMed. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Available at: [Link]
-
PubChem. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline. Available at: [Link]
Sources
Definitive Guide to Handling 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one: A Researcher's Protocol for Safety and Disposal
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to innovate safely and effectively. This guide addresses the handling of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, a heterocyclic compound whose precise toxicological profile is not exhaustively documented. Therefore, we will proceed with a conservative safety posture, drawing parallels from structurally related quinoxaline derivatives and adhering to established chemical safety principles. This protocol is designed to be a self-validating system, where understanding the causality behind each step builds a foundation of trust and operational excellence.
Part 1: Hazard Identification and Risk Assessment
The foundational step in safe handling is a thorough understanding of the potential hazards. For this compound (CAS No. 445430-61-5), the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings.
GHS Hazard Profile
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
Source: ChemScene[1]
Expert Analysis: The H-statements indicate that the primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation. While this compound is not classified with more severe warnings (e.g., carcinogenicity), it is crucial to recognize that the toxicological properties of many novel chemical entities have not been fully investigated.[2] Structurally similar compounds, such as quinoline and other quinoxaline derivatives, have been identified as harmful and, in some cases, suspected carcinogens.[3][4] Therefore, the principle of "as low as reasonably achievable" (ALARA) exposure must be rigorously applied.
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol provides a tiered approach. All PPE must meet established standards, such as ANSI Z87.1 for eye protection.[5][6]
PPE Selection Framework
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimum Requirement (Handling small quantities in a fume hood) | ANSI Z87.1 compliant chemical splash goggles.[6] | Disposable nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use. | Nomex® or 100% cotton laboratory coat, fully buttoned with tight cuffs.[5] Long pants and closed-toe shoes are mandatory.[5] | Not required if all manipulations are performed within a certified chemical fume hood. |
| Enhanced Protection (Risk of splash, aerosolization, or handling >1 liter) | Chemical splash goggles and a full-face shield.[5][6] A face shield must always be worn with goggles underneath.[6] | Double-gloving: an inner nitrile glove covered by a second, thicker nitrile or neoprene glove.[5][7] Change outer glove immediately upon contact. | Chemical-resistant gown or coverall over primary lab coat.[7][8] | If engineering controls are insufficient or during a significant spill, a NIOSH-approved air-purifying respirator (e.g., N95 or half-mask with appropriate cartridges) is required.[5][9] |
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Part 3: Operational Handling & Emergency Response
Effective safety protocols extend beyond PPE to include engineering controls and standardized procedures.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.
-
Weighing: Handle the solid compound in the fume hood. Use a disposable weigh boat. Minimize dust generation.[10]
-
Dissolving: Add solvent to the solid slowly to avoid splashing. If the process is exothermic, ensure the vessel is appropriately cooled.
-
Reaction & Transfer: Conduct all transfers and reactions within the fume hood. Use a syringe or cannula for liquid transfers where appropriate.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[3][10] Decontaminate the work area.
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Scenario | Immediate Action Protocol |
| Skin Contact | 1. Immediately remove contaminated clothing and PPE. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists.[4] |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11]2. Remove contact lenses if present and easy to do so.[4]3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately.[4]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so). 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water.[4]3. Immediately call a poison control center or seek emergency medical attention.[3] |
Part 4: Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect colleagues and the environment. Under no circumstances should this chemical be released into standard drains or the environment.[12]
Decontamination
-
Work Surfaces: Wipe down the work area within the fume hood with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Equipment: Glassware and equipment should be rinsed with a suitable solvent (this rinseate must be collected as hazardous waste), then washed thoroughly.
Waste Management and Disposal
The most appropriate disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[12]
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated weigh boats, gloves, bench paper, and any unreacted compound.
-
Liquid Waste: Unused solutions and solvent rinses from decontamination.
-
Sharps: Contaminated needles or sharp-edged tools.
-
-
Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[12]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Waste Disposal Workflow
Caption: Workflow for the safe disposal of chemical waste.
References
- Material Safety Data Sheet - 6-Quinoxalinamine, 97%. Cole-Parmer.
- Safety Data Sheet: quinoline. Chemos GmbH & Co.KG.
- Quinoxaline Safety Data Sheet. Synerzine.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- This compound. ChemScene.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- SAFETY DATA SHEET - Quinoxaline. Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Quinoxaline Safety Data Sheet. Apollo Scientific.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. synerzine.com [synerzine.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
